Product packaging for Sodium lauraminopropionate(Cat. No.:CAS No. 3546-96-1)

Sodium lauraminopropionate

Cat. No.: B1612716
CAS No.: 3546-96-1
M. Wt: 280.40 g/mol
InChI Key: MZPBGKHCHOCSOL-UHFFFAOYSA-N
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Description

Sodium lauraminopropionate is a useful research compound. Its molecular formula is C15H31NNaO2 and its molecular weight is 280.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Emulsifying; Hair conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H31NNaO2 B1612716 Sodium lauraminopropionate CAS No. 3546-96-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3546-96-1

Molecular Formula

C15H31NNaO2

Molecular Weight

280.40 g/mol

IUPAC Name

sodium;3-(dodecylamino)propanoate

InChI

InChI=1S/C15H31NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18;/h16H,2-14H2,1H3,(H,17,18);

InChI Key

MZPBGKHCHOCSOL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCNCCC(=O)O.[Na]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Sodium Lauraminopropionate via Michael Addition and Saponification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of sodium lauraminopropionate, an amphoteric surfactant, through a two-step process involving a Michael addition followed by saponification. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data based on established chemical principles and available literature.

Introduction

This compound is a versatile surfactant with applications in various fields, including cosmetics and personal care products, due to its cleansing, foaming, and conditioning properties.[1][2] Its synthesis is typically achieved through a robust two-step chemical process. The first step involves the Michael addition of laurylamine to an acrylic acid derivative, such as methyl acrylate (B77674). This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3][4] The resulting ester intermediate is then saponified to yield the final sodium salt.[3][4] This guide will elaborate on the chemical principles, experimental procedures, and potential challenges associated with this synthesis.

Synthetic Pathway

The synthesis of this compound proceeds in two main stages:

  • Michael Addition: Laurylamine (dodecylamine) is reacted with methyl acrylate. The nucleophilic amine attacks the β-carbon of the acrylate, leading to the formation of methyl 3-(dodecylamino)propanoate. This reaction can sometimes yield a di-addition product, methyl 3,3'-(dodecylazanediyl)dipropanoate, which can be separated by techniques like flash column chromatography.[3]

  • Saponification: The resulting methyl ester is hydrolyzed under basic conditions to form the sodium salt of lauraminopropionic acid. While sodium hydroxide (B78521) can be used, an alternative and often preferred method is the use of sodium trimethylsilanolate in a non-aqueous solvent.[4][5] This can help to avoid potential side reactions such as the retro-Michael reaction, where the initial adduct reverts to the starting materials.[4][6][7]

Reaction Mechanism

The following diagram illustrates the general reaction mechanism for the synthesis of this compound.

reaction_mechanism cluster_michael Step 1: Michael Addition cluster_saponification Step 2: Saponification Laurylamine Laurylamine (Dodecylamine) IntermediateEster Methyl 3-(dodecylamino)propanoate (Ester Intermediate) Laurylamine->IntermediateEster + Methyl Acrylate MethylAcrylate Methyl Acrylate IntermediateEster_ref Ester Intermediate SaponifyingAgent Sodium Hydroxide or Sodium Trimethylsilanolate SodiumLauraminopropionate This compound (Final Product) Methanol Methanol (Byproduct) SodiumLauraminopropionate->Methanol - Byproduct IntermediateEster_ref->SodiumLauraminopropionate + Saponifying Agent

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. These may require optimization based on specific laboratory conditions and desired product purity.

Michael Addition of Laurylamine to Methyl Acrylate

Materials:

  • Laurylamine (Dodecylamine)

  • Methyl acrylate

  • Methanol (Anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve laurylamine in anhydrous methanol.

  • Slowly add methyl acrylate to the solution at room temperature while stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 5-19 hours.[8] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solvent is then removed under reduced pressure to yield the crude ester intermediate.

  • If necessary, the monopropionic acid methyl ester can be separated from the dipropionic acid methyl ester and unreacted starting materials using flash column chromatography.[3]

Saponification of Methyl 3-(dodecylamino)propanoate

Method A: Using Sodium Hydroxide

Materials:

  • Methyl 3-(dodecylamino)propanoate (from step 3.1)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol (B145695) (optional)

Procedure:

  • Dissolve the crude ester intermediate in a mixture of water and ethanol (if needed for solubility).

  • Add a stoichiometric amount of sodium hydroxide, usually as a concentrated aqueous solution.

  • Heat the mixture to reflux and stir until the saponification is complete, as indicated by the disappearance of the ester spot on TLC.

  • After cooling, the pH can be adjusted as needed.

  • The final product, this compound, can be isolated by removal of the solvent. Further purification may be required.

Method B: Using Sodium Trimethylsilanolate (to avoid retro-Michael reaction)

Materials:

  • Methyl 3-(dodecylamino)propanoate (from step 3.1)

  • Sodium trimethylsilanolate

  • Anhydrous non-aqueous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Dissolve the ester intermediate in an anhydrous non-aqueous solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium trimethylsilanolate to the solution and stir at room temperature.[4]

  • The reaction is typically carried out under mild conditions until completion.[4]

  • Upon completion, the pure anhydrous this compound can be isolated.[4]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start reactants Combine Laurylamine and Methyl Acrylate in Methanol start->reactants michael_addition Perform Michael Addition (Reflux) reactants->michael_addition solvent_removal Remove Solvent (Rotary Evaporation) michael_addition->solvent_removal chromatography Purify Ester Intermediate (Flash Column Chromatography) solvent_removal->chromatography saponification Saponify Ester with NaOH or Sodium Trimethylsilanolate chromatography->saponification purification Isolate and Purify This compound saponification->purification characterization Characterize Final Product (NMR, IR, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data and Characterization

While specific quantitative data for the synthesis of this compound is not widely available in public literature, this section provides a summary of expected outcomes and characterization methods based on similar compounds.

Table 1: Summary of Reaction Parameters and Expected Outcomes
ParameterMichael AdditionSaponification (NaOH)Saponification (NaOSiMe₃)
Solvent Methanol[3]Water/EthanolAnhydrous THF[4]
Temperature RefluxRefluxRoom Temperature[4]
Reaction Time 5-19 hours[8]Varies (monitor by TLC)Varies (monitor by TLC)
Key Advantage -Readily available reagentAvoids retro-Michael reaction[4]
Potential Impurities Di-addition product, unreacted starting materials[3]Retro-Michael products[4]-
Characterization

The final product, this compound, and its intermediate can be characterized using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The disappearance of the C=O stretch of the methyl ester (around 1740 cm⁻¹) and the appearance of a carboxylate anion stretch (around 1610-1550 cm⁻¹) would indicate successful saponification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the singlet peak corresponding to the methyl ester protons (around 3.7 ppm) is a key indicator of saponification. Signals corresponding to the lauryl chain and the propionate (B1217596) backbone would be present.

    • ¹³C NMR: The chemical shift of the carbonyl carbon would shift from that of an ester to that of a carboxylate.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the intermediate and the final product.

Table 2: Expected Spectroscopic Data (Generalized)
TechniqueIntermediate (Methyl Ester)Final Product (Sodium Salt)
IR (cm⁻¹) ~1740 (C=O, ester)~1610-1550 (COO⁻, carboxylate)
¹H NMR (ppm) ~3.7 (s, 3H, -OCH₃)Absence of ~3.7 ppm signal
¹³C NMR (ppm) ~173 (C=O, ester)~178 (COO⁻, carboxylate)

Conclusion

The synthesis of this compound via Michael addition and subsequent saponification is a well-established and efficient method. Careful control of reaction conditions and the choice of saponification agent are crucial to maximize yield and purity, particularly to avoid the potential for a retro-Michael reaction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and characterize this important amphoteric surfactant. Further optimization of the described methods may be necessary to achieve desired specifications for particular applications.

References

Physicochemical Characterization of Sodium Lauraminopropionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Sodium Lauraminopropionate, an amphoteric surfactant with growing applications in the pharmaceutical and cosmetic industries. This document outlines its chemical identity, key physicochemical parameters, and detailed experimental protocols for their determination, offering a valuable resource for formulation development, quality control, and regulatory submissions.

Chemical Identity and Structure

This compound, also known as N-dodecyl-beta-alanine, sodium salt, is a mild, biodegradable surfactant derived from natural fatty acids and amino acids. Its amphoteric nature, possessing both anionic and cationic characteristics depending on the pH, makes it a versatile ingredient in a wide range of formulations.

Molecular Structure:

The chemical structure of this compound consists of a hydrophobic dodecyl (lauryl) tail and a hydrophilic aminopropionate head group.

C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 N N H C12->N:f0 C13 CH2 N:f0->C13 C14 CH2 C13->C14 C15 C O O-Na+ C14->C15

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name Sodium 3-(dodecylamino)propanoate[1][2]
CAS Number 3546-96-1
Molecular Formula C15H30NNaO2[2]
Molecular Weight 279.39 g/mol ; 280.40 g/mol [2][3]
Appearance Not explicitly found, but related compounds are clear liquids.[4]
Solubility Soluble in water. Partially soluble in ethanol.[4]
Isoelectric Point (pI) ~ 4.2[5]
Critical Micelle Concentration (CMC) Specific value not found in literature. Estimated to be in the range of other C12 amino acid surfactants (e.g., 3-16 mM for N-lauroyl amino acids).[6]
Surface Tension at CMC (γCMC) Specific value not found in literature. Expected to significantly reduce the surface tension of water.
pKa Not explicitly found. As an amino acid derivative, it will have pKa values for the carboxylic acid and the amino group.

Experimental Protocols

This section details the methodologies for determining the key physicochemical parameters of this compound.

Determination of Isoelectric Point (pI)

The isoelectric point is the pH at which the net charge of the molecule is zero. For an amphoteric surfactant like this compound, this is a critical parameter influencing its solubility and surface activity.

Methodology: Zeta Potential Measurement

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound at a constant concentration (e.g., 0.1% w/v).

  • pH Adjustment: Adjust the pH of each solution to a different value across a wide range (e.g., pH 2 to 10) using dilute HCl or NaOH.

  • Zeta Potential Measurement: Measure the zeta potential of each solution using a suitable instrument (e.g., a Zetasizer).

  • Data Analysis: Plot the measured zeta potential as a function of pH. The pH at which the zeta potential is zero is the isoelectric point (pI).

prep Prepare this compound solutions at various pH values measure Measure Zeta Potential of each solution prep->measure plot Plot Zeta Potential vs. pH measure->plot determine Determine pI (pH at Zeta Potential = 0) plot->determine

Figure 2: Workflow for Isoelectric Point Determination.

Determination of Solubility

Methodology: Visual Turbidity Titration

  • Solvent Preparation: Prepare the desired solvent systems (e.g., water, ethanol-water mixtures).

  • Titration: Titrate a known volume of the solvent with a concentrated solution of this compound, or vice versa, at a constant temperature.

  • Endpoint Determination: The endpoint is reached at the first sign of persistent turbidity, indicating saturation.

  • Calculation: Calculate the solubility from the volumes and concentrations of the solutions used.

Determination of pKa

The pKa values for the carboxylic acid and amino groups can be determined by potentiometric titration.

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare a solution of this compound of known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH), while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a key indicator of surfactant efficiency. Surface tension measurements are commonly used to determine the CMC.

Methodology: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

  • Solution Preparation: Prepare a series of aqueous solutions of this compound with increasing concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The concentration at the intersection of these two lines is the CMC. The surface tension value at the CMC is the γCMC.

prep Prepare a series of This compound solutions measure Measure Surface Tension of each solution prep->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine Determine CMC and γCMC from the plot's inflection point plot->determine

Figure 3: Workflow for CMC and Surface Tension Determination.

Purity Assessment

Methodology: High-Performance Liquid Chromatography (HPLC)

Purity of this compound can be assessed using reverse-phase HPLC.

  • Column: A C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) is commonly used.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD) can be employed.

  • Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks. A purity of ≥95% is often targeted.[5]

Synthesis and Purification

The synthesis of this compound typically involves a two-step process:

  • Michael Addition: Dodecylamine (laurylamine) undergoes a Michael addition reaction with an acrylate, such as methyl acrylate, to form the corresponding ester intermediate.

  • Saponification: The ester is then saponified using sodium hydroxide (B78521) to yield the final sodium salt.

Purification can be achieved through techniques such as flash column chromatography to separate the desired product from any unreacted starting materials or byproducts.[5]

start Dodecylamine + Methyl Acrylate michael Michael Addition start->michael intermediate Ester Intermediate michael->intermediate saponification Saponification with NaOH intermediate->saponification purification Purification (e.g., Flash Chromatography) saponification->purification product This compound purification->product

References

Simulating the Self-Assembly of Sodium Lauraminopropionate Micelles: A Technical Guide for Molecular Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the theoretical and practical aspects of performing molecular dynamics (MD) simulations to study the aggregation behavior of Sodium Lauraminopropionate (SLP) micelles in an aqueous environment. Given the specificity of this zwitterionic surfactant, this guide focuses on establishing a robust simulation protocol, from force field parameterization to system setup and analysis, providing a framework for researchers to investigate SLP and other novel amphiphilic molecules.

Introduction to this compound and Its Micellar Behavior

This compound is a zwitterionic surfactant derived from amino acids, characterized by a hydrophobic lauryl tail and a hydrophilic headgroup containing both a carboxylate and a tertiary amine group.[1] This unique structure imparts a pH-dependent charge behavior, making it a versatile ingredient in pharmaceutical and cosmetic formulations. Understanding the formation, structure, and stability of SLP micelles at a molecular level is crucial for optimizing its performance in applications such as drug delivery, where micelles can encapsulate hydrophobic active pharmaceutical ingredients (APIs).

Molecular dynamics simulations offer a powerful computational microscope to probe the dynamic processes of micellization that are often difficult to access experimentally.[2] These simulations can provide detailed insights into micellar properties like the critical micelle concentration (CMC), aggregation number, size, shape, and the solubilization of guest molecules.

Experimental Protocols: A Roadmap for Simulating SLP Micelles

Force Field Parameterization for this compound

A critical first step is the development of a reliable force field for SLP. The AMBER and CHARMM force fields are well-suited for biomolecules and can be extended to SLP due to its amino acid-based headgroup.[3][4] The General Amber Force Field (GAFF) is a common choice for drug-like molecules and can be used to parameterize the SLP monomer.[5][6]

Parameterization Workflow:

  • Initial Structure Generation: Create a 3D structure of the SLP monomer using molecular building software like Avogadro or ChemDraw.

  • Quantum Mechanical (QM) Calculations: Perform QM calculations (e.g., using Gaussian or GAMESS) to optimize the geometry and compute the electrostatic potential (ESP).[7] The B3LYP/6-31G* level of theory is a common starting point.

  • Charge Derivation: Use the Restrained Electrostatic Potential (RESP) fitting procedure to derive partial atomic charges that are compatible with the chosen force field (e.g., AMBER).[8] This ensures that the electrostatic interactions are accurately represented.

  • Assignment of Atom Types and Missing Parameters: Assign atom types from the chosen force field (e.g., GAFF) to all atoms in the SLP molecule. The antechamber tool in the AmberTools suite can automate this process.[3] Any missing bond, angle, and dihedral parameters can be identified and generated using the parmchk tool, which finds analogous parameters from the force field library.

  • Validation: It is crucial to validate the newly generated parameters. This can involve simulating the monomer in water to check for stable geometry and reasonable hydration behavior. Further validation can be achieved by comparing simulated properties of small SLP aggregates with any available experimental data or with data from simulations of structurally similar surfactants.[9]

A generalized workflow for force field parameterization is depicted below.

G cluster_QM Quantum Mechanics cluster_MM Molecular Mechanics A Generate 3D Structure of SLP B Geometry Optimization and ESP Calculation (QM) A->B C Derive Partial Charges (e.g., RESP) B->C F Assemble Force Field Files C->F D Assign Atom Types (e.g., GAFF) E Identify and Generate Missing Parameters D->E E->F G Validation (e.g., Monomer in Water) F->G

Caption: Workflow for deriving force field parameters for a novel molecule like SLP.

System Setup and Simulation Parameters

This section details the setup of the simulation box containing SLP molecules and water for studying micelle formation.

System Preparation:

  • Initial Configuration: Randomly place a desired number of SLP molecules in a cubic simulation box. The number of molecules will depend on the desired concentration. To study micelle formation, the concentration should be above the expected CMC.

  • Solvation: Solvate the system with a pre-equilibrated water model, such as TIP3P or SPC/E.[10]

  • Adding Counterions: Add sodium ions (Na+) to neutralize the system if necessary, depending on the protonation state of the SLP molecules.

A diagram illustrating the simulation setup workflow is provided below.

G cluster_prep System Preparation cluster_sim Simulation A Place SLP Molecules in Simulation Box B Solvate with Water Molecules A->B C Add Counterions to Neutralize B->C D Energy Minimization C->D E NVT Equilibration D->E F NPT Equilibration E->F G Production MD Run F->G H Trajectory Analysis G->H

Caption: General workflow for setting up and running an MD simulation of surfactant micelles.

Simulation Protocol:

A typical simulation protocol using GROMACS is as follows:

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial configuration.

  • NVT Equilibration: Equilibrate the system in the NVT (isothermal-isochoric) ensemble to bring the system to the desired temperature. A common approach is to use a Berendsen or Nosé-Hoover thermostat.

  • NPT Equilibration: Further equilibrate the system in the NPT (isothermal-isobaric) ensemble to adjust the density and bring the system to the desired pressure. A Parrinello-Rahman barostat is often used.

  • Production Run: Conduct the production MD run in the NPT ensemble for a sufficient duration to observe micelle formation and to collect data for analysis. The length of the simulation can range from hundreds of nanoseconds to microseconds, depending on the system size and the kinetics of micellization.

Data Analysis Methods

After the production run, the trajectory is analyzed to extract quantitative data about the micellar properties.

  • Cluster Analysis: To identify the formation of micelles and determine the aggregation number (the number of surfactant molecules in a micelle).

  • Radius of Gyration (Rg): To characterize the size and shape of the micelles.

  • Radial Distribution Functions (RDFs): To analyze the local structure of the solvent and counterions around the micelles.

  • Solvent Accessible Surface Area (SASA): To quantify the exposure of the hydrophobic and hydrophilic parts of the micelles to the solvent.

Quantitative Data Summary

The following tables provide examples of the types of quantitative data that should be collected and organized from an MD simulation of SLP micelles. The values presented are hypothetical and should be replaced with actual data from the simulation.

Table 1: Simulation System Parameters

ParameterValue
Number of SLP Molecules100
Number of Water Molecules25,000
Number of Na+ Ions100
Box Dimensions (Å)80 x 80 x 80
Force FieldAMBER/GAFF
Water ModelTIP3P

Table 2: MD Simulation Protocol

StageEnsembleTemperature (K)Pressure (bar)Duration (ns)
Energy Minimization----
NVT EquilibrationNVT300-1
NPT EquilibrationNPT300110
Production RunNPT3001500

Table 3: Micellar Properties (Example Data)

PropertyAverage ValueStandard Deviation
Aggregation Number655
Radius of Gyration (Å)20.31.2
Hydrophobic SASA (Ų)1500150
Hydrophilic SASA (Ų)4500300

Conclusion

This technical guide provides a comprehensive framework for researchers to undertake molecular dynamics simulations of this compound micelles. By following the detailed protocols for force field parameterization, system setup, and data analysis, scientists can gain valuable molecular-level insights into the self-assembly and behavior of this important zwitterionic surfactant. The methodologies described herein are also broadly applicable to the study of other novel amphiphilic systems, thereby aiding in the rational design of advanced formulations for pharmaceutical and other applications.

References

An In-depth Technical Guide to the Aggregation Behavior of Sodium Lauraminopropionate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium lauraminopropionate is an amphoteric surfactant with a growing range of applications in cosmetic, personal care, and pharmaceutical formulations. Its amphiphilic nature, possessing both a hydrophobic lauryl chain and a hydrophilic aminopropionate head group, drives its self-assembly into complex supramolecular structures in various solvents. This guide provides a comprehensive overview of the theoretical and experimental aspects of the aggregation behavior of this compound and related N-alkylaminopropionic acid sodium salts. A notable scarcity of published quantitative data for this compound necessitates the inclusion of data from structurally similar surfactants to illustrate key concepts. This guide details the experimental protocols for characterizing surfactant aggregation and presents available data in structured tables. Furthermore, conceptual and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying physicochemical principles.

Introduction to this compound and its Aggregation

This compound, with the chemical structure shown below, is an amino acid-based surfactant that exhibits amphoteric properties.[1] Its behavior in solution is dictated by the pH, influencing the charge of its head group and, consequently, its aggregation characteristics. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), individual surfactant molecules (unimers) spontaneously associate to form micelles. This process is primarily driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic lauryl tails and the polar solvent molecules. The nature of the solvent, including its polarity, dielectric constant, and ability to form hydrogen bonds, significantly impacts the thermodynamics of micellization and the morphology of the resulting aggregates.

Molecular Structure of this compound

Molecular structure of this compound.

Physicochemical Properties and Quantitative Data

Table 1: Critical Micelle Concentration (CMC) of N-Alkylaminopropionic Acid Sodium Salts in Water

SurfactantAlkyl Chain LengthCMC (mmol/L)Temperature (°C)Reference
Sodium N-octylaminopropionate813525[2]
Sodium N-decylaminopropionate1015.125[2]
Sodium N-dodecylaminopropionate (Lauraminopropionate) 12 Not Reported --
Sodium N-tetradecylaminopropionate140.1825[2]

Table 2: Thermodynamic Parameters of Micellization for N-Alkylaminopropionic Acid Sodium Salts in Water

SurfactantΔG°mic (kJ/mol)ΔH°mic (kJ/mol)-TΔS°mic (kJ/mol)Reference
Sodium N-octylaminopropionate-10.7Not ReportedNot Reported[2]
Sodium N-decylaminopropionate-16.0Not ReportedNot Reported[2]
Sodium N-dodecylaminopropionate (Lauraminopropionate) Not Reported Not Reported Not Reported -
Sodium N-tetradecylaminopropionate-21.4Not ReportedNot Reported[2]

Note: The Gibbs free energy of micellization (ΔG°mic) was calculated from the CMC values presented in the reference.[2]

Experimental Protocols for Characterizing Aggregation Behavior

The characterization of surfactant aggregation involves a suite of experimental techniques to determine parameters such as the CMC, aggregate size, and morphology.

Synthesis of N-Alkylaminopropionic Acid Sodium Salts

A general two-step synthesis for N-alkylaminopropionic acid sodium salts has been described.[2]

Step 1: Michael Addition

  • A primary amine (e.g., dodecylamine) is reacted with methyl acrylate.

  • The reaction yields a mixture of mono- and di-addition products, which can be separated.

Step 2: Saponification

  • The resulting ester is treated with sodium trimethylsilanolate.

  • This method is employed to avoid the retro-Michael reaction that can occur with classical saponification, yielding the pure anhydrous acid salt.[2]

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter characterizing the onset of micelle formation.

Surface Tensiometry

  • Prepare a series of surfactant solutions of varying concentrations in the desired solvent.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at which a sharp break in the curve occurs. Below the CMC, the surface tension decreases significantly with increasing concentration, while above the CMC, it remains relatively constant.[3]

Workflow for CMC Determination by Surface Tensiometry

A Prepare Surfactant Solutions of Varying Concentrations B Measure Surface Tension (e.g., Du Noüy Ring Method) A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Breakpoint in the Curve C->D E Determine CMC D->E

Workflow for CMC determination using surface tensiometry.
Characterization of Micellar Size and Polydispersity

Dynamic Light Scattering (DLS)

  • Prepare a surfactant solution at a concentration significantly above the CMC in the solvent of interest.

  • Filter the solution to remove any dust or large aggregates.

  • Place the sample in a DLS instrument.

  • The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the micelles.

  • The Stokes-Einstein equation is used to calculate the hydrodynamic radius (Rh) of the micelles from their diffusion coefficient. The polydispersity index (PDI) provides a measure of the size distribution of the micelles.

Signaling Pathways and Logical Relationships

The process of micellization can be understood as a dynamic equilibrium between unimers and micelles, governed by thermodynamic principles.

Micellization Equilibrium

Unimers Unimers Micelle Micelle Unimers->Micelle Aggregation (above CMC) Micelle->Unimers Dissociation

Dynamic equilibrium between surfactant unimers and micelles.

The aggregation of this compound is influenced by several factors, creating a complex interplay that determines the final properties of the solution.

Factors Influencing Aggregation Behavior

SLP This compound Aggregation Solvent Solvent Properties (Polarity, Dielectric Constant) Solvent->SLP pH pH pH->SLP Temp Temperature Temp->SLP Additives Additives (Electrolytes, Polymers) Additives->SLP

Key factors influencing the aggregation of this compound.

Conclusion

The aggregation behavior of this compound in different solvents is a critical aspect influencing its functionality in various applications. While there is a clear need for more specific research to quantify the aggregation parameters of this particular surfactant, the principles outlined in this guide, supported by data from homologous compounds, provide a solid foundation for researchers and professionals in the field. The experimental protocols detailed herein offer a roadmap for future investigations into the physicochemical properties of this compound and other amphoteric surfactants. A deeper understanding of how solvent properties modulate the self-assembly of these molecules will undoubtedly pave the way for the rational design of novel and more effective formulations.

References

Interaction of Sodium Laurylaminopropionate with Lipid Bilayers: A Technical Guide Using Differential Scanning calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the interaction of Sodium Laurylaminopropionate, an amphoteric surfactant, with lipid bilayers, focusing on the application of Differential Scanning Calorimetry (DSC) as a primary analytical technique. Due to a lack of specific published DSC data for Sodium Laurylaminopropionate, this document provides a comprehensive framework based on established principles of surfactant-lipid interactions and data from analogous surfactant types. It outlines the expected thermodynamic effects, detailed experimental protocols, and a conceptual model of the interaction.

Introduction to Sodium Laurylaminopropionate and Lipid Bilayer Interactions

Sodium Laurylaminopropionate is an amphoteric surfactant characterized by the presence of both a carboxylate and a tertiary amine group in its headgroup. Its net charge is pH-dependent, being cationic at low pH, zwitterionic at its isoelectric point, and anionic at high pH. This property is crucial in its interaction with lipid bilayers, which are fundamental components of cell membranes and drug delivery vesicles like liposomes.

The interaction of surfactants with lipid bilayers can lead to various phenomena, including insertion into the bilayer, alteration of membrane fluidity, phase separation, and, at higher concentrations, membrane solubilization into mixed micelles.[1][2] Understanding these interactions is critical for applications ranging from drug delivery and formulation to toxicology and personal care product development.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the phase transitions of materials.[3] In the context of lipid bilayers, DSC measures the heat absorbed or released during the gel-to-liquid crystalline phase transition (Tm), providing valuable insights into the bilayer's thermodynamic properties and how they are affected by interacting molecules.[2][4]

Expected Effects of Sodium Laurylaminopropionate on Lipid Bilayer Thermodynamics

Based on studies of other surfactants, the interaction of Sodium Laurylaminopropionate with a model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) is expected to be concentration-dependent.[5] The pH of the medium will also be a critical factor due to the amphoteric nature of the surfactant.

At low concentrations, the surfactant monomers are expected to partition into the lipid bilayer. This insertion would likely disrupt the ordered packing of the lipid acyl chains in the gel phase, leading to:

  • A decrease in the main phase transition temperature (Tm): The presence of surfactant molecules introduces defects in the lipid packing, making it easier for the bilayer to transition to the liquid crystalline phase at a lower temperature.[5]

  • A broadening of the phase transition peak: This indicates a decrease in the cooperativity of the transition, as different regions of the bilayer now contain varying amounts of the surfactant, leading to a less uniform melting process.[5]

  • A change in the enthalpy of the transition (ΔH): The effect on ΔH can be complex. Insertion of the surfactant may disrupt the van der Waals interactions between lipid tails, leading to a decrease in ΔH. However, specific interactions between the surfactant and lipid headgroups could also contribute to the overall enthalpy change.[6]

At higher concentrations, approaching and exceeding its critical micelle concentration (CMC), Sodium Laurylaminopropionate is expected to cause more significant disruption, potentially leading to the formation of mixed micelles and the complete solubilization of the lipid bilayer.[7] This would be observed in DSC as a significant reduction or complete disappearance of the lipid phase transition peak.

The pH of the surrounding buffer will modulate the electrostatic interactions between the surfactant and the lipid headgroups. For instance, when interacting with a zwitterionic lipid like DPPC, an anionic form of Sodium Laurylaminopropionate (at high pH) would experience different electrostatic forces compared to its cationic form (at low pH), potentially influencing its partitioning and effect on the bilayer's thermodynamic properties.

Data Presentation

Molar Ratio (Lipid:Surfactant)Main Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Peak Width at Half-Height (°C)
1:0 (Pure Lipid)41.58.70.5
100:141.08.50.8
50:140.28.01.2
20:138.56.52.0
10:1Transition highly broadened / absentNot well-definedNot applicable

Experimental Protocols

This section provides a detailed methodology for investigating the interaction of Sodium Laurylaminopropionate with lipid bilayers using DSC. The model lipid used in this protocol is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a common choice for such studies due to its well-characterized phase behavior.

Materials
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Sodium Laurylaminopropionate

  • Chloroform (B151607)

  • Buffer solution (e.g., phosphate-buffered saline, PBS, at desired pH)

  • Deionized water

Liposome (B1194612) Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: DPPC and Sodium Laurylaminopropionate are dissolved in chloroform at the desired molar ratios in a round-bottom flask.

  • Solvent Evaporation: The chloroform is removed using a rotary evaporator under reduced pressure at a temperature above the lipid's Tm (e.g., 50-60°C for DPPC). This results in the formation of a thin lipid-surfactant film on the flask's inner surface.

  • Vacuum Drying: The flask is kept under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with the chosen buffer solution by vortexing the flask at a temperature above the Tm. This process leads to the formation of multilamellar vesicles (MLVs).

  • (Optional) Unilamellar Vesicle Preparation: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate filters of a defined pore size, respectively.

Differential Scanning Calorimetry (DSC) Analysis
  • Sample Preparation: An accurately measured amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. A reference pan is prepared with the same volume of the corresponding buffer solution.

  • DSC Instrument Setup: The DSC instrument is equilibrated at the starting temperature (e.g., 25°C).

  • Thermal Scanning: The sample and reference pans are heated at a constant rate (e.g., 1-2°C/min) over the desired temperature range (e.g., 25°C to 60°C for DPPC).

  • Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the main transition temperature (Tm), the enthalpy of the transition (ΔH, calculated from the area under the transition peak), and the cooperativity of the transition (inversely related to the peak's width at half-height).

Visualization of Workflow and Interaction Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for studying the interaction between Sodium Laurylaminopropionate and lipid bilayers using DSC.

G cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation mixing 1. Mixing DPPC and Surfactant in Chloroform evaporation 2. Solvent Evaporation (Thin Film Formation) mixing->evaporation hydration 3. Hydration with Buffer (MLV formation) evaporation->hydration extrusion 4. (Optional) Extrusion (LUV formation) hydration->extrusion loading 5. Sample Loading into DSC Pans extrusion->loading scanning 6. Thermal Scanning (Heating/Cooling Cycles) data_acq 7. Data Acquisition (Thermogram) analysis 8. Thermodynamic Analysis (Tm, ΔH, Cooperativity) data_acq->analysis conclusion 9. Conclusion on Interaction Mechanism

Caption: Experimental workflow for DSC analysis.

Conceptual Signaling Pathway of Interaction

This diagram presents a conceptual model of how Sodium Laurylaminopropionate is expected to interact with a lipid bilayer at different concentration regimes.

G cluster_system System Components cluster_interaction Interaction Stages surfactant Sodium Laurylaminopropionate (Monomers) low_conc Low Concentration (Below CMC) surfactant->low_conc high_conc High Concentration (Above CMC) surfactant->high_conc lipid Lipid Bilayer (e.g., DPPC Liposome) lipid->low_conc lipid->high_conc insertion Monomer Insertion into Bilayer low_conc->insertion solubilization Bilayer Solubilization high_conc->solubilization disruption Disruption of Lipid Packing insertion->disruption fluidization Increased Membrane Fluidity disruption->fluidization micelle Formation of Mixed Micelles solubilization->micelle

Caption: Conceptual model of interaction.

Conclusion

While direct experimental DSC data for the interaction of Sodium Laurylaminopropionate with lipid bilayers is currently limited in public literature, this guide provides a robust framework for conducting and interpreting such studies. Based on the physicochemical properties of this amphoteric surfactant and established principles of membrane biophysics, it is predicted that Sodium Laurylaminopropionate will modulate the thermodynamic properties of lipid bilayers in a concentration- and pH-dependent manner. The provided experimental protocols and conceptual models serve as a valuable resource for researchers investigating the effects of this and similar surfactants on lipid membrane systems, with significant implications for drug delivery, formulation science, and toxicology.

References

An In-depth Technical Guide to the Surface Tension Properties of Sodium Lauraminopropionate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lauraminopropionate is an amphoteric surfactant, a class of surface-active agents that possess both acidic and carboxylic functional groups. This dual nature imparts unique pH-dependent properties, making it a versatile ingredient in various applications, including cosmetics and potentially in pharmaceutical formulations.[1] This technical guide provides a comprehensive overview of the surface tension properties of this compound solutions, offering insights into its behavior at interfaces, which is critical for formulation science and drug delivery applications.

Physicochemical Properties and Molecular Structure

This compound is the sodium salt of a substituted propionic acid.[1] Its amphiphilic nature, characterized by a hydrophobic lauryl tail and a hydrophilic headgroup containing both a carboxylate and a tertiary amine, allows it to adsorb at interfaces, thereby reducing the surface or interfacial tension of a system. This activity is fundamental to its function as a cleansing agent, emulsifier, and foam booster.[2][3]

The charge of the headgroup is dependent on the pH of the solution. In acidic conditions, the amine group is protonated, leading to a net positive charge. Conversely, in alkaline conditions, the carboxylic acid group is deprotonated, resulting in a net negative charge. At its isoelectric point, the surfactant exists as a zwitterion with a net zero charge. This pH-dependent charge behavior significantly influences its surface activity and interaction with other components in a formulation.

Surface Tension and Critical Micelle Concentration (CMC)

A key characteristic of any surfactant is its ability to lower the surface tension of a solvent, typically water. As the concentration of this compound in an aqueous solution increases, the surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension. This trend continues until a specific concentration is reached, known as the Critical Micelle Concentration (CMC).[4]

Above the CMC, the interface becomes saturated with surfactant molecules, and any additional surfactant molecules self-assemble in the bulk solution to form spherical aggregates called micelles.[4] At this point, the surface tension of the solution remains relatively constant.[4] The CMC is a critical parameter as it indicates the concentration at which the surfactant is most efficient at reducing surface tension and at which micellar solubilization can occur, a property often exploited in drug delivery systems to enhance the solubility of poorly water-soluble drugs.[5][6]

Quantitative Data

The following table presents representative data on the surface tension of aqueous solutions containing an amphoteric surfactant at various concentrations. It is important to note that this data is for a mixture and should be considered an approximation for pure this compound.

Concentration (mol/L)Surface Tension (mN/m)
1 x 10⁻⁵~ 55
5 x 10⁻⁵~ 45
1 x 10⁻⁴ (Approx. CMC)~ 35
5 x 10⁻⁴~ 35
1 x 10⁻³~ 35

Note: The surface tension values are illustrative and based on typical behavior of amphoteric surfactants around their CMC.

Experimental Protocols for Surface Tension Measurement

The determination of surface tension and CMC of surfactant solutions is crucial for their characterization. Several methods are commonly employed in research and industrial settings.

Du Noüy Ring Method

The Du Noüy ring method is a widely used technique to measure the equilibrium surface or interfacial tension of a liquid.[7]

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This detachment force is directly proportional to the surface tension of the liquid.

Apparatus:

  • Tensiometer with a sensitive force balance

  • Platinum-iridium ring of known dimensions

  • Sample vessel

  • Temperature control unit

Procedure:

  • Clean the platinum-iridium ring thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and then by flaming to red-hot to remove any organic contaminants.

  • Calibrate the tensiometer using a liquid with a known surface tension (e.g., ultrapure water).

  • Place the this compound solution in the sample vessel and allow it to reach thermal equilibrium.

  • Immerse the ring into the solution.

  • Slowly raise the sample stage, causing the ring to be pulled through the interface.

  • The force exerted on the ring increases as it pulls a lamella of liquid with it.

  • Record the maximum force just before the lamella breaks.

  • Calculate the surface tension using the following formula, applying necessary correction factors provided by the instrument software: γ = F / (4πR * C) where:

    • γ is the surface tension

    • F is the maximum force

    • R is the radius of the ring

    • C is a correction factor

Wilhelmy Plate Method

The Wilhelmy plate method is another common technique for measuring equilibrium surface tension.

Principle: This method measures the force acting on a vertically suspended plate, typically made of platinum, that is in contact with the liquid. The force is a result of the surface tension pulling the plate into the liquid.

Apparatus:

  • Tensiometer

  • Wilhelmy plate (typically platinum)

  • Sample vessel

  • Temperature control unit

Procedure:

  • Ensure the Wilhelmy plate is clean and free of contaminants.

  • Position the sample vessel containing the this compound solution on the tensiometer stage.

  • Lower the plate until it just touches the surface of the liquid.

  • The liquid will wet the plate, and the force on the balance will increase due to the downward pull of the surface tension.

  • Record the force when the system is at equilibrium.

  • Calculate the surface tension using the formula: γ = F / (P * cosθ) where:

    • γ is the surface tension

    • F is the measured force

    • P is the wetted perimeter of the plate

    • θ is the contact angle between the liquid and the plate (for a properly wetted platinum plate, θ is often assumed to be 0, so cosθ = 1)

Pendant Drop Method

The pendant drop method is an optical technique used to determine surface and interfacial tension.

Principle: The shape of a drop of liquid hanging from a needle is determined by the balance between its weight and the surface tension. By analyzing the shape of the drop, the surface tension can be calculated.

Apparatus:

  • Drop shape analyzer with a high-resolution camera

  • Syringe with a needle

  • Light source

  • Sample cell with temperature control

Procedure:

  • Fill the syringe with the this compound solution.

  • Form a pendant drop at the tip of the needle inside the sample cell.

  • Capture an image of the drop using the camera.

  • The software analyzes the profile of the drop and fits it to the Young-Laplace equation to determine the surface tension.

Visualization of Experimental Workflow and Concepts

Experimental Workflow for Surface Tension Measurement

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Sodium Lauraminopropionate Solution thermal_eq Achieve Thermal Equilibrium prep_solution->thermal_eq setup Setup Tensiometer thermal_eq->setup measurement Perform Measurement (e.g., Du Noüy Ring) setup->measurement record_data Record Force/Shape Data measurement->record_data calculate_st Calculate Surface Tension record_data->calculate_st plot_data Plot Surface Tension vs. Concentration calculate_st->plot_data determine_cmc Determine CMC plot_data->determine_cmc

Caption: Workflow for determining surface tension and CMC.

Relationship Between Surfactant Concentration, Surface Tension, and Micelle Formation

surfactant_behavior low_conc Low Concentration cmc_conc At CMC interface_low low_conc->interface_low bulk_low Individual Molecules low_conc->bulk_low st_high High low_conc->st_high high_conc Above CMC interface_cmc cmc_conc->interface_cmc bulk_cmc Micelle Formation Begins cmc_conc->bulk_cmc st_decreasing Decreasing cmc_conc->st_decreasing interface_high high_conc->interface_high bulk_high Micelles Present high_conc->bulk_high st_low Low & Constant high_conc->st_low

Caption: Concentration effects on surfactant behavior.

Role in Drug Development and Delivery

While specific signaling pathways directly modulated by this compound in drug delivery are not well-documented in existing literature, its properties as a surfactant make it a candidate for various pharmaceutical applications, primarily as an excipient.

Solubilizing Agent

Many active pharmaceutical ingredients (APIs) have poor aqueous solubility, which can limit their bioavailability. Surfactants, including this compound, can enhance the solubility of hydrophobic drugs through micellar solubilization.[5] Above the CMC, the hydrophobic cores of the micelles can encapsulate lipophilic drug molecules, effectively dispersing them in an aqueous medium.[8] This can lead to improved drug dissolution and absorption.

Penetration Enhancer in Transdermal Drug Delivery

The outermost layer of the skin, the stratum corneum, serves as a significant barrier to the absorption of many drugs. Surfactants can act as penetration enhancers by disrupting the highly organized lipid structure of the stratum corneum.[9] This disruption can increase the fluidity of the lipid bilayers, creating pathways for drug molecules to permeate the skin more readily.[9] The amphiphilic nature of this compound allows it to interact with both the lipid and protein components of the stratum corneum, potentially enhancing the transdermal delivery of APIs.

Logical Relationship in Drug Delivery Application

drug_delivery_logic cluster_problem Formulation Challenge cluster_surfactant Surfactant Action cluster_outcome Desired Outcome poor_solubility Poorly Soluble API micelle_formation Micelle Formation (>CMC) poor_solubility->micelle_formation addressed by skin_barrier Skin Barrier (Stratum Corneum) sc_interaction Interaction with Stratum Corneum Lipids skin_barrier->sc_interaction addressed by slp This compound slp->micelle_formation slp->sc_interaction enhanced_solubility Enhanced Solubility micelle_formation->enhanced_solubility increased_permeation Increased Skin Permeation sc_interaction->increased_permeation improved_bioavailability Improved Bioavailability enhanced_solubility->improved_bioavailability increased_permeation->improved_bioavailability

References

Biodegradation Pathways of Sodium Lauraminopropionate in Aquatic Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lauraminopropionate (SLP) is an amphoteric surfactant utilized in a variety of personal care and industrial applications. Its environmental fate, particularly its biodegradation in aquatic systems, is of significant interest for environmental risk assessment. This technical guide provides a comprehensive overview of the predicted biodegradation pathways of SLP in aquatic environments, based on established metabolic routes for its constituent chemical moieties. While specific quantitative data for SLP is limited, this guide compiles relevant information on analogous compounds and standard methodologies for assessing biodegradability.

Chemical Structure of this compound

This compound is the sodium salt of N-dodecyl-β-alanine. Its structure consists of a hydrophobic 12-carbon alkyl chain (lauryl group) and a hydrophilic head group containing both an amino group and a carboxylate group.

  • Molecular Formula: C₁₅H₃₀NNaO₂

  • Molecular Weight: 279.40 g/mol

  • SMILES: CCCCCCCCCCCCNCCC(=O)[O-].[Na+]

Proposed Biodegradation Pathway

Initial Hydrolysis

The primary and most probable initial step in the biodegradation of SLP is the enzymatic hydrolysis of the amide bond. This cleavage would be catalyzed by amidase or peptidase enzymes present in aquatic microorganisms. This reaction would break the molecule into its two main constituents: lauric acid (a 12-carbon saturated fatty acid) and β-alanine (a naturally occurring beta-amino acid).

SLP This compound Enzyme Amidase / Peptidase (Hydrolysis) SLP->Enzyme LauricAcid Lauric Acid BetaAlanine β-Alanine Enzyme->LauricAcid + H₂O Enzyme->BetaAlanine

Figure 1: Proposed initial enzymatic hydrolysis of this compound.

Degradation of Lauric Acid via β-Oxidation

Lauric acid, a common fatty acid, is readily metabolized by a wide range of microorganisms through the well-established β-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (TCA cycle) for complete mineralization to carbon dioxide and water, generating cellular energy in the process.

cluster_beta_oxidation β-Oxidation Pathway LauricAcid Lauric Acid (C12) AcylCoA Lauroyl-CoA LauricAcid->AcylCoA Activation FADH2_1 FADH₂ AcylCoA->FADH2_1 NADH_1 NADH AcylCoA->NADH_1 AcetylCoA1 Acetyl-CoA AcylCoA->AcetylCoA1 DecanoylCoA Decanoyl-CoA (C10) AcylCoA->DecanoylCoA 1st Cycle TCA TCA Cycle AcetylCoA1->TCA Cycle Repeat Cycles (5 times) DecanoylCoA->Cycle FinalAcetylCoA 2 x Acetyl-CoA Cycle->FinalAcetylCoA FinalAcetylCoA->TCA CO2 CO₂ + H₂O TCA->CO2

Figure 2: Degradation pathway of lauric acid via β-oxidation.

Metabolism of β-Alanine

β-Alanine is also readily biodegradable and can be metabolized by microorganisms through several pathways. A common route involves transamination to malonate semialdehyde. Malonate semialdehyde is then decarboxylated to acetyl-CoA, which can subsequently enter the TCA cycle for mineralization.

cluster_beta_alanine_metabolism β-Alanine Metabolism BetaAlanine β-Alanine Transamination Transamination BetaAlanine->Transamination MalonateSemialdehyde Malonate Semialdehyde Transamination->MalonateSemialdehyde Decarboxylation Oxidative Decarboxylation MalonateSemialdehyde->Decarboxylation AcetylCoA Acetyl-CoA Decarboxylation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CO2 CO₂ + H₂O TCA->CO2

Figure 3: Metabolic pathway of β-alanine.

Quantitative Biodegradation Data

Specific quantitative biodegradation data for this compound from standardized tests (e.g., OECD 301 series) were not identified in the public literature. However, amphoteric surfactants as a class are generally considered to be readily biodegradable under aerobic conditions. The table below summarizes typical findings for related amphoteric surfactants.

Surfactant TypeTest MethodDuration (days)% BiodegradationClassificationReference
Alkylamido BetainesCO2 Headspace Test28> 60%Readily Biodegradable[1]
Alkyl Imidazoline DerivativesCO2 Headspace Test28> 60%Readily Biodegradable[1]
Alkyl BetainesCO2 Headspace Test28> 60%Readily Biodegradable[1]

Note: The classification "Readily Biodegradable" is typically assigned when >60% of the theoretical CO₂ production or oxygen demand is reached within a 10-day window during a 28-day test period.[2]

Experimental Protocols

The assessment of the biodegradation of surfactants like this compound involves standardized laboratory tests to determine both the rate and extent of degradation.

Ready Biodegradability Testing (OECD 301F)

The OECD 301F (Manometric Respirometry Test) is a common method to assess the ready biodegradability of chemical substances.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen consumed by the microbial population to degrade the test substance is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).[2]

  • Inoculum: Activated sludge from a sewage treatment plant treating predominantly domestic sewage is typically used.

  • Test Concentration: The test substance is usually tested at a concentration of 100 mg/L, which corresponds to a ThOD of about 50-100 mg O₂/L.

  • Test Duration: 28 days.

  • Measurements: Oxygen consumption is measured at regular intervals.

  • Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[2]

cluster_workflow OECD 301F Experimental Workflow Preparation Prepare Mineral Medium and Inoculum TestVessels Set up Test Vessels: - Test Substance - Blank (Inoculum only) - Reference Substance Preparation->TestVessels Incubation Incubate at 20-25°C in the dark for 28 days TestVessels->Incubation Measurement Measure Oxygen Consumption Periodically Incubation->Measurement Analysis Calculate % Biodegradation vs. ThOD Measurement->Analysis Conclusion Determine if 'Readily Biodegradable' (>60% in 10-day window) Analysis->Conclusion

Figure 4: General experimental workflow for an OECD 301F ready biodegradability test.

Analysis of Degradation Products

To elucidate the biodegradation pathway and identify intermediate metabolites, advanced analytical techniques are required.

  • Sample Preparation: Water samples from biodegradation tests are collected at various time points. The samples may require extraction and concentration, for example, using Solid Phase Extraction (SPE), to isolate the analytes of interest.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the separation, identification, and quantification of non-volatile and semi-volatile degradation products.[1][3]

    • Chromatography: Reversed-phase HPLC is commonly used to separate the parent compound and its more polar metabolites.

    • Mass Spectrometry: Electrospray ionization (ESI) is a suitable ionization technique for these types of molecules. High-resolution mass spectrometry (e.g., Time-of-Flight or Orbitrap) can provide accurate mass measurements for the elemental composition determination of unknown metabolites. Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. The fatty acid intermediate, lauric acid, can be analyzed by GC-MS after derivatization (e.g., methylation to form fatty acid methyl esters - FAMEs) to increase its volatility.

Conclusion

Based on established biochemical principles, the biodegradation of this compound in aquatic environments is proposed to occur through an initial enzymatic hydrolysis of the amide bond to yield lauric acid and β-alanine. These intermediates are then expected to be readily mineralized through well-known metabolic pathways, namely β-oxidation and amino acid metabolism, respectively. While specific experimental data for this compound is lacking, the available information on similar amphoteric surfactants suggests that it is likely to be readily biodegradable under aerobic conditions. Further studies employing advanced analytical techniques such as LC-MS/MS and GC-MS would be necessary to definitively confirm the proposed biodegradation pathway and to quantify the rates of degradation and intermediate formation.

References

A Technical Guide to the Long-Term Stability and Degradation of Sodium Lauraminopropionate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the long-term stability and degradation of Sodium Lauraminopropionate solutions. Due to a notable lack of extensive, publicly available stability data for this specific surfactant, this document focuses on establishing a robust framework for conducting such stability studies. It outlines potential degradation pathways based on the molecule's chemical nature, details experimental protocols for forced degradation and long-term stability testing in line with regulatory expectations, and describes appropriate analytical techniques for monitoring stability.

Introduction to this compound

This compound, the sodium salt of N-lauryl-β-alanine, is an amphoteric surfactant. Its structure, featuring a hydrophobic lauryl chain, a tertiary amine group, and a carboxylate group, allows it to exhibit cationic, anionic, or zwitterionic properties depending on the pH of the solution.[1] This versatility makes it a valuable ingredient in various formulations, including personal care products and potentially in pharmaceutical preparations as a solubilizing or emulsifying agent.[2] Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of any formulation in which it is used.

Chemical Properties and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure. The presence of both an amine and a carboxylate functional group suggests several potential degradation pathways, primarily hydrolysis, especially under non-neutral pH conditions and elevated temperatures.

Key Chemical Features:

  • Amphoteric Nature: The molecule's net charge is highly dependent on pH. In acidic conditions (below pH 4), the amine group is protonated, leading to cationic behavior. In alkaline conditions (above pH 10), the carboxyl group is deprotonated, resulting in anionic properties. Near its isoelectric point, it exists as a zwitterion.[1]

  • Potential for Hydrolysis: While the amide bond in some surfactants is resistant to hydrolysis, the ester-like linkage in other surfactant types can be susceptible. For this compound, degradation may occur, though specific pathways are not well-documented in public literature. General knowledge of carboxylate-containing surfactants suggests they are less stable than sulfonate or sulfate (B86663) surfactants and may precipitate in acidic forms.[3][4]

A hypothetical primary degradation pathway for this compound is hydrolysis, which could theoretically cleave the molecule. Oxidative degradation is another potential pathway, particularly if pro-oxidant impurities are present.

Hypothetical Hydrolysis of this compound

G SLP This compound (in aqueous solution) Hydrolysis Hydrolysis SLP->Hydrolysis подвергается Conditions Stress Conditions (e.g., Acidic/Basic pH, High Temperature) Conditions->Hydrolysis ускоряет Products Potential Degradation Products (e.g., Lauryl Amine, 3-Hydroxypropanoic Acid) Hydrolysis->Products приводит к

Caption: Hypothetical hydrolysis pathway for this compound.

Factors Influencing Stability

The long-term stability of this compound solutions can be affected by several factors:

  • pH: As an amphoteric molecule, pH is a critical stability-determining factor. Extreme acidic or basic conditions can catalyze hydrolysis. The point of maximum stability is often near the isoelectric point where the molecule exists as a zwitterion.

  • Temperature: Elevated temperatures accelerate chemical degradation reactions, as described by the Arrhenius equation. Long-term storage at room temperature or refrigerated conditions is generally preferred. Thermal degradation of surfactants can lead to the evolution of various gases, including CO2 and NOx.[5]

  • Light: Exposure to UV or visible light can induce photodegradation. Photostability testing is a crucial component of forced degradation studies to determine if the molecule is light-sensitive.

  • Oxidizing Agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation of the surfactant molecule.

  • Compatibility with Excipients: Interactions with other formulation components, such as polymers, preservatives, or other surfactants, can impact stability. Reactive impurities in excipients (e.g., aldehydes, peroxides) are a known cause of drug-excipient incompatibility.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves both long-term stability studies under intended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for developing and validating a stability-indicating analytical method.[2] The following protocols are based on general principles and ICH guidelines and should be adapted for this compound.

Objective: To generate degradation products to a level of 5-20% to facilitate the development of a stability-indicating analytical method.

General Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., purified water or a buffered solution) at a known concentration.

4.1.1 Hydrolytic Degradation

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Store at 60°C for up to 48 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Store at 60°C for up to 48 hours.

  • Neutral Hydrolysis: Use purified water as the solvent. Store at 60°C for up to 48 hours.

  • Analysis: Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours), neutralize if necessary, and analyze using a suitable analytical method.

4.1.2 Oxidative Degradation

  • Procedure: Add 3% hydrogen peroxide to the sample solution.

  • Storage: Store protected from light at room temperature for up to 48 hours.

  • Analysis: Withdraw samples at appropriate time points and analyze.

4.1.3 Photolytic Degradation

  • Procedure: Expose the sample solution (and a solid sample, if available) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control: A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analysis: Analyze the exposed and control samples.

4.1.4 Thermal Degradation

  • Procedure: Store the sample solution (and a solid sample) in an oven at a temperature above the recommended long-term storage temperature (e.g., 60-80°C).

  • Storage: Maintain the temperature for a period of up to one week, or until significant degradation is observed.

  • Analysis: Analyze samples at appropriate time points.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Photo Photolysis (ICH Q1B) Prep->Photo Thermal Thermal (60-80°C) Prep->Thermal Analysis Analyze Samples at Time Points (t=0, t=x...) using Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Eval Identify Degradation Products & Develop Degradation Pathway Analysis->Eval

Caption: Workflow for conducting forced degradation studies.

Long-Term Stability Study

Objective: To establish a shelf-life and recommended storage conditions for the this compound solution.

Protocol:

  • Batches: Use at least three batches of the final formulation to be studied.

  • Storage Conditions: Store samples under the proposed long-term storage conditions (e.g., 25°C/60% RH or 5°C) and accelerated conditions (e.g., 40°C/75% RH).

  • Testing Frequency: For long-term studies, test every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, test at 0, 3, and 6 months.

  • Parameters to Test:

    • Appearance (color, clarity)

    • pH

    • Assay of this compound

    • Quantification of degradation products

    • Viscosity (if relevant for the formulation)

Analytical Methodologies

A validated stability-indicating analytical method (SIAM) is crucial for accurately measuring the concentration of the active ingredient without interference from degradation products, impurities, or excipients.

5.1 High-Performance Liquid Chromatography (HPLC) HPLC is the most common and effective technique for the analysis of surfactants and their degradation products.[1]

  • Mode: Reversed-phase HPLC is typically suitable.

  • Column: A C18 or C8 column is a common starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often required to separate the parent compound from its more polar degradation products.

  • Detection:

    • UV Detection: May be suitable if the molecule possesses a chromophore, although many simple surfactants lack strong UV absorbance.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors suitable for non-volatile analytes without a chromophore, making them ideal for many surfactants.

    • Mass Spectrometry (LC-MS): Provides high sensitivity and specificity and is invaluable for the identification and structural elucidation of unknown degradation products.

5.2 Method Validation The chosen analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated through the forced degradation studies, showing that degradation products do not interfere with the quantification of the parent compound.

Data Presentation

Quantitative stability data should be summarized in clear, structured tables to allow for easy comparison and trend analysis.

Table 1: Example - Long-Term Stability Data for this compound Solution (Stored at 25°C/60% RH)

Time Point Appearance pH Assay (%) Individual Unspecified Degradant (%) Total Degradants (%)
0 Months Clear, colorless 6.5 100.0 <0.05 <0.1
3 Months Clear, colorless 6.4 99.8 0.06 0.2
6 Months Clear, colorless 6.4 99.5 0.08 0.5
9 Months Clear, colorless 6.3 99.2 0.10 0.8

| 12 Months | Clear, colorless | 6.3 | 98.9 | 0.12 | 1.1 |

Table 2: Example - Summary of Forced Degradation Study Results

Stress Condition Duration % Assay % Degradation Major Degradant (RT, min)
0.1 M HCl, 60°C 48 hrs 92.5 7.5 2.1 min (3.2%)
0.1 M NaOH, 60°C 48 hrs 90.1 9.9 2.5 min (4.5%)
3% H₂O₂, RT 48 hrs 95.8 4.2 3.1 min (1.8%)
Light (ICH Q1B) - 99.1 0.9 Not Detected

| Heat (80°C) | 7 days | 94.2 | 5.8 | 2.1 min (2.1%) |

Logical Framework for Stability Assessment

A systematic approach is necessary to fully characterize the stability of this compound solutions.

Logical Flow for Stability Program

G Start Start Stability Program MethodDev Develop Stability-Indicating Analytical Method (SIAM) Start->MethodDev ForcedDeg Conduct Forced Degradation Studies MethodDev->ForcedDeg MethodVal Validate SIAM using Stressed Samples ForcedDeg->MethodVal LongTerm Initiate Long-Term and Accelerated Stability Studies MethodVal->LongTerm DataAnalysis Analyze Data at Time Points and Assess Trends LongTerm->DataAnalysis ShelfLife Establish Shelf-Life and Storage Conditions DataAnalysis->ShelfLife End Complete Stability Report ShelfLife->End

Caption: Logical framework for a comprehensive stability assessment program.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction and Solubilization Using Sodium Lauraminopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sodium Lauraminopropionate, an amphoteric surfactant, for the effective extraction and solubilization of membrane proteins. This document outlines the detergent's properties, offers detailed experimental protocols, and presents a comparative analysis with other commonly used detergents.

Introduction to this compound

This compound is an amphoteric surfactant, meaning it possesses both a positive and a negative charge, the net charge of which is dependent on the pH of the solution.[1] This characteristic makes it a versatile tool in membrane protein research. At acidic pH (below 4), the carboxylic acid group is protonated, giving the molecule a net positive charge.[1] In alkaline conditions, it behaves as an anionic surfactant. This pH-dependent behavior can be strategically employed to optimize the extraction and solubilization of specific membrane proteins while minimizing denaturation. Its structure, which includes a hydrophobic lauryl chain and a hydrophilic aminopropionate headgroup, allows it to effectively disrupt lipid bilayers and form micelles that encapsulate membrane proteins, thereby rendering them soluble in aqueous solutions.

Properties and Advantages

This compound offers several advantages for membrane protein studies:

  • Mild Solubilization: As an amphoteric surfactant, it is generally considered milder than harsh ionic detergents like Sodium Dodecyl Sulfate (SDS), which can often lead to irreversible protein denaturation. This property is crucial for maintaining the native structure and function of the target protein.

  • pH-Dependent Charge: The ability to modulate the detergent's charge by altering the pH of the buffer provides an additional level of control over the solubilization process. This can be particularly useful for optimizing the extraction of proteins with varying isoelectric points.

  • Compatibility with Downstream Applications: Due to its milder nature, proteins solubilized with this compound are often more amenable to downstream applications such as functional assays, immunoassays, and structural studies. Research on the closely related detergent, Sodium Laurate, has shown excellent compatibility with mass spectrometry, suggesting a similar benefit for this compound.

Experimental Protocols

The following protocols provide a general framework for membrane protein extraction and solubilization using this compound. Optimization of specific parameters, such as detergent concentration, pH, and incubation time, is recommended for each specific membrane protein.

I. Preparation of Lysis Buffer

A typical starting point for a this compound-based lysis buffer is as follows:

ComponentConcentrationPurpose
Tris-HCl50 mMBuffering agent to maintain pH
NaCl150 mMTo maintain ionic strength
This compound 0.5% - 2.0% (w/v) Solubilizing agent
Protease Inhibitor Cocktail1xTo prevent protein degradation
pH7.4 - 8.0Optimal for many proteins

Note: The optimal concentration of this compound will vary depending on the specific membrane protein and the cell type. It is advisable to perform a concentration series to determine the most effective concentration.

II. Membrane Protein Extraction from Cultured Cells

This protocol is suitable for the extraction of membrane proteins from adherent or suspension cultured cells.

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells in a minimal volume of PBS and transfer to a pre-chilled centrifuge tube.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold this compound Lysis Buffer at a ratio of 10^7 cells per 1 mL of buffer.

    • Incubate the cell suspension on ice for 30 minutes with gentle agitation.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

III. Solubilization of Membrane Fractions

This protocol is designed for the solubilization of membrane proteins from pre-isolated membrane fractions.

  • Membrane Preparation: Isolate membrane fractions from cells or tissues using standard methods such as differential centrifugation or density gradient centrifugation.

  • Solubilization:

    • Resuspend the membrane pellet in this compound Lysis Buffer. The protein-to-detergent ratio is a critical parameter to optimize, with a starting ratio of 1:10 (w/w) being a common recommendation.

    • Incubate the mixture at 4°C for 1-2 hours with gentle agitation.

  • Removal of Insoluble Material:

    • Centrifuge the suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

    • The resulting supernatant contains the solubilized membrane proteins.

Data Presentation: Comparative Analysis of Detergents

The selection of a detergent is a critical step in membrane protein research. The following table provides a comparative summary of the properties of this compound (with some data inferred from the closely related Sodium Laurate) and other commonly used detergents.

PropertyThis compound / Sodium LaurateSodium Dodecyl Sulfate (SDS)Triton X-100CHAPS
Type Amphoteric / AnionicAnionicNon-ionicZwitterionic
Nature Mild to ModerateHarsh, DenaturingMild, Non-denaturingMild, Non-denaturing
Critical Micelle Concentration (CMC) ~30 mM (for Sodium Laurate)~8 mM~0.24 mM~6 mM
Solubilization Efficiency High, comparable to SDSVery HighModerate to HighModerate
Effect on Protein Structure Generally preserves native structureDenatures proteinsGenerally preserves native structureGenerally preserves native structure
Compatibility with Mass Spectrometry Good (for Sodium Laurate)Poor, requires removalModerate, can interfereGood
Removability Removable by phase transfer (for Sodium Laurate)Difficult to removeRemovable by hydrophobic adsorptionDialyzable

Mandatory Visualizations

Experimental Workflow for Membrane Protein Extraction

experimental_workflow start Start: Cell Culture / Tissue Sample cell_harvesting Cell Harvesting & Washing start->cell_harvesting lysis Cell Lysis with This compound Buffer cell_harvesting->lysis centrifugation1 Low-Speed Centrifugation (Pellet Debris) lysis->centrifugation1 supernatant1 Collect Supernatant (Total Cell Lysate) centrifugation1->supernatant1 Supernatant ultracentrifugation Ultracentrifugation (Pellet Membranes) supernatant1->ultracentrifugation supernatant2 Cytosolic Fraction (Discard) ultracentrifugation->supernatant2 Supernatant membrane_pellet Membrane Pellet ultracentrifugation->membrane_pellet Pellet solubilization Solubilization with This compound membrane_pellet->solubilization centrifugation2 High-Speed Centrifugation (Pellet Insoluble Material) solubilization->centrifugation2 final_supernatant Solubilized Membrane Proteins centrifugation2->final_supernatant Supernatant

Caption: Workflow for membrane protein extraction.

Conceptual Diagram of Membrane Protein Solubilization

solubilization_process cluster_membrane Lipid Bilayer p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 protein Membrane Protein micelle Protein-Detergent Micelle Complex protein->micelle Solubilization detergent This compound Monomers detergent->protein Interaction & Disruption

Caption: Membrane protein solubilization by detergent.

References

Application of Sodium Lauraminopropionate in the Purification of G-protein Coupled Receptors (GPCRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Sodium lauraminopropionate is a mild, amphoteric surfactant recognized for its gentle cleansing and foaming properties.[1][2] While its primary applications have been in the personal care and cosmetics industries, its zwitterionic nature—possessing both a cationic amine group and an anionic carboxylic acid group—makes it a candidate for the solubilization and purification of integral membrane proteins like G-protein coupled receptors (GPCRs).[3][4]

The study of GPCRs, a vast family of transmembrane proteins crucial in signal transduction and targeted by a significant portion of pharmaceuticals, necessitates their extraction from the native membrane environment. This process, known as solubilization, is a critical step that influences the stability and functionality of the receptor. Zwitterionic detergents are often favored for this purpose as they can disrupt lipid-lipid and lipid-protein interactions without severely denaturing the protein.[5]

The utility of a detergent in membrane protein purification is often assessed by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, which are essential for encapsulating and solubilizing membrane proteins.[6][7] this compound has a reported CMC of 1.5 x 10⁻³ mol/L, a value that suggests it can form micelles at a relatively low concentration, potentially offering a balance between effective solubilization and minimizing protein denaturation.[3]

Advantages of Zwitterionic Detergents like this compound for GPCR Purification:

  • Mild Solubilization: Zwitterionic detergents are generally less harsh than ionic detergents, increasing the likelihood of maintaining the native conformation and activity of the GPCR.

  • Reduced Non-Specific Interactions: Their neutral net charge at a physiological pH can minimize non-specific binding to ion-exchange chromatography resins.

  • pH-Dependent Properties: The amphoteric nature of this compound allows its charge to be modulated by pH, which could be leveraged for specific purification steps.[3]

Quantitative Data Summary

A comparative summary of the physicochemical properties of this compound and other commonly used detergents for GPCR purification is presented below. This allows for a quick assessment of their potential suitability for specific applications.

DetergentChemical ClassCMC (mM)Molecular Weight ( g/mol )Aggregation Number
This compound Amphoteric/Zwitterionic1.5339.46[1]Not Reported
CHAPS Zwitterionic (Bile salt derivative)6 - 10614.884 - 14
DDM (n-Dodecyl-β-D-maltoside) Non-ionic0.17510.62~140
LMNG (Lauryl Maltose Neopentyl Glycol) Non-ionic0.011043.28Not Reported
SDS (Sodium Dodecyl Sulfate) Anionic8.2288.38~62

Experimental Protocols

The following are detailed, generalized protocols for the purification of a hypothetical GPCR using this compound. It is imperative to note that these are starting points and will require optimization for each specific GPCR.

Protocol 1: Membrane Preparation from Cultured Cells

This protocol describes the isolation of crude membranes from cultured cells overexpressing the target GPCR.

Materials:

  • Cultured cells expressing the target GPCR

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 10 mM MgCl₂, 20 mM KCl, with protease inhibitors)

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM Sucrose, with protease inhibitors)

  • Dounce homogenizer or similar

  • Ultracentrifuge

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 15-20 minutes to allow for cell swelling.

  • Homogenize the cells using a Dounce homogenizer until >90% lysis is observed under a microscope.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

  • Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Store the membrane preparation at -80°C until use.

Protocol 2: GPCR Solubilization with this compound

This protocol outlines the solubilization of the target GPCR from the prepared membranes.

Materials:

  • Isolated cell membranes

  • Solubilization Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1-2% (w/v) this compound, with protease inhibitors)

  • Ultracentrifuge

Procedure:

  • Thaw the membrane preparation on ice.

  • Dilute the membranes to a final protein concentration of 5-10 mg/mL with Solubilization Buffer.

  • Incubate the mixture at 4°C for 1-2 hours with gentle agitation.

  • Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant containing the solubilized GPCR. This is the "solubilized lysate".

Protocol 3: Affinity Purification of the Solubilized GPCR

This protocol describes the purification of the solubilized GPCR using affinity chromatography (assuming the GPCR has an affinity tag, e.g., His-tag or FLAG-tag).

Materials:

  • Solubilized lysate

  • Affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged GPCRs)

  • Wash Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 20 mM Imidazole, 0.1% (w/v) this compound, with protease inhibitors)

  • Elution Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 250 mM Imidazole, 0.1% (w/v) this compound, with protease inhibitors)

  • Chromatography column

Procedure:

  • Equilibrate the affinity resin with Wash Buffer.

  • Incubate the solubilized lysate with the equilibrated resin in batch mode for 1-2 hours at 4°C with gentle mixing.

  • Load the resin-lysate slurry into a chromatography column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the purified GPCR with Elution Buffer.

  • Collect fractions and analyze for the presence of the target GPCR (e.g., by SDS-PAGE and Western blotting).

Protocol 4: Size-Exclusion Chromatography (SEC) for Further Purification and Analysis

SEC can be used as a final polishing step and to assess the oligomeric state of the purified GPCR.

Materials:

  • Affinity-purified GPCR

  • SEC Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% (w/v) this compound)

  • Size-exclusion chromatography column (e.g., Superdex 200 or similar)

  • HPLC or FPLC system

Procedure:

  • Equilibrate the SEC column with SEC Buffer.

  • Concentrate the affinity-purified GPCR sample if necessary.

  • Inject the sample onto the equilibrated SEC column.

  • Run the chromatography at a constant flow rate and collect fractions.

  • Analyze the fractions by SDS-PAGE and other relevant assays to identify the fractions containing the purified, monomeric GPCR.

Visualizations

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Gα Dissociation & Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger 4. Generation Ligand Ligand Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Downstream Signaling

Caption: A simplified diagram of a typical G-protein coupled receptor signaling cascade.

Experimental Workflow for GPCR Purification

GPCR_Purification_Workflow Start Cultured Cells with Overexpressed GPCR Membrane_Prep Membrane Preparation (Homogenization & Ultracentrifugation) Start->Membrane_Prep Solubilization Solubilization with This compound Membrane_Prep->Solubilization Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Solubilization->Affinity_Chrom SEC Size-Exclusion Chromatography (Polishing Step) Affinity_Chrom->SEC End Purified Functional GPCR SEC->End

Caption: A flowchart illustrating the key steps in the purification of a GPCR.

Detergent Properties for GPCR Stabilization

Detergent_Properties cluster_properties Key Detergent Properties CMC Critical Micelle Concentration (CMC) GPCR_Stability GPCR Stability & Functional Integrity CMC->GPCR_Stability Influences micelle formation & detergent concentration HLB Hydrophilic-Lipophilic Balance (HLB) HLB->GPCR_Stability Impacts solubilization efficiency Charge Head Group Charge (Anionic, Cationic, Non-ionic, Zwitterionic) Charge->GPCR_Stability Affects protein denaturation & chromatographic behavior Alkyl_Chain Alkyl Chain Length & Structure Alkyl_Chain->GPCR_Stability Determines micelle size & hydrophobicity

Caption: The relationship between key detergent properties and GPCR stability.

References

Application Notes and Protocols: Sodium Lauraminopropionate for Enhanced Enzyme Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of enzymes is a critical factor in the development of robust and effective biopharmaceutical formulations, diagnostics, and industrial biocatalysts. Denaturation, aggregation, and autolysis can lead to a significant loss of enzymatic activity, compromising product efficacy and shelf-life. Surfactants are often employed in formulations to prevent these degradation pathways. While ionic surfactants can be denaturing, and non-ionic surfactants may lack the desired stabilizing efficacy for all enzymes, amphoteric surfactants present a promising alternative.

Sodium lauraminopropionate is a mild, amphoteric surfactant that exhibits both anionic and cationic properties depending on the pH of the solution.[1][2] This unique characteristic allows for a nuanced interaction with protein surfaces, potentially offering a stabilizing effect without causing significant denaturation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to enhance the stability of enzymes in various formulations.

Postulated Mechanism of Enzyme Stabilization

This compound is hypothesized to stabilize enzymes through a multi-faceted mechanism that leverages its amphoteric nature. At a pH near the isoelectric point of the enzyme, the surfactant may interact minimally, preserving the native conformation. However, under conditions of pH stress, the surfactant's charge can modulate the enzyme's surface charge, preventing aggregation.

Furthermore, the hydrophobic tail of this compound can interact with exposed hydrophobic patches on the enzyme surface that become accessible during thermal or chemical stress. This interaction is thought to be gentle, preventing the cooperative unfolding that can be induced by harsh anionic surfactants.[3][4] By shielding these hydrophobic regions, this compound can inhibit protein-protein interactions that lead to aggregation and subsequent inactivation.

cluster_native Native Enzyme cluster_stress Stress (Heat, pH) cluster_stabilized Stabilization with this compound Native Native Enzyme Unfolded Partially Unfolded Enzyme Native->Unfolded Stress Stabilized Stabilized Enzyme Unfolded->Stabilized Addition of SLP SLP Sodium Lauraminopropionate SLP->Stabilized

Caption: Proposed mechanism of enzyme stabilization by this compound under stress conditions.

Experimental Protocols

To evaluate the stabilizing effect of this compound on a model enzyme (e.g., a protease), the following experimental protocols are recommended.

Protocol 1: Assessment of Enzyme Activity

This protocol outlines the determination of enzyme activity using a chromogenic substrate.

Materials:

  • Model enzyme (e.g., Trypsin, 1 mg/mL stock solution in 1 mM HCl)

  • This compound (10% w/v stock solution in deionized water)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • Stop Solution (e.g., 30% acetic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare enzyme-surfactant solutions by diluting the enzyme stock solution in Assay Buffer to a final concentration of 10 µg/mL with varying final concentrations of this compound (e.g., 0%, 0.01%, 0.1%, 1% w/v).

  • Pre-incubate the enzyme-surfactant solutions at room temperature for 15 minutes.

  • Add 20 µL of each enzyme-surfactant solution to the wells of a 96-well microplate.

  • Initiate the reaction by adding 180 µL of pre-warmed (37°C) BAPNA solution (final concentration 1 mM in Assay Buffer) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the relative enzyme activity compared to the control (0% this compound).

Protocol 2: Thermal Stability Study

This protocol assesses the ability of this compound to protect the enzyme from thermal denaturation.

Materials:

  • Enzyme-surfactant solutions prepared as in Protocol 1.

  • Assay Buffer

  • BAPNA solution

  • Stop Solution

  • PCR tubes or microcentrifuge tubes

  • Thermocycler or water bath

  • 96-well microplate

  • Microplate reader

Procedure:

  • Aliquot the enzyme-surfactant solutions into PCR tubes.

  • Incubate the tubes at a stress temperature (e.g., 55°C) for different time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, remove an aliquot and place it on ice to halt denaturation.

  • After all time points are collected, measure the residual enzyme activity for each sample according to Protocol 1.

  • Plot the residual activity as a percentage of the initial activity (time 0) versus time.

Protocol 3: pH Stability Study

This protocol evaluates the effect of this compound on enzyme stability across a range of pH values.

Materials:

  • Model enzyme

  • This compound

  • A range of buffers with different pH values (e.g., pH 4.0 - 10.0)

  • Assay Buffer (pH 8.0)

  • BAPNA solution

  • Stop Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare enzyme solutions (10 µg/mL) in each of the different pH buffers, with and without a fixed concentration of this compound (e.g., 0.1% w/v).

  • Incubate these solutions at room temperature for a defined period (e.g., 24 hours).

  • After incubation, dilute an aliquot of each solution into the standard Assay Buffer (pH 8.0) to ensure the activity measurement is performed at the optimal pH.

  • Measure the residual enzyme activity for each sample according to Protocol 1.

  • Plot the residual activity as a percentage of the activity of a freshly prepared enzyme solution at the optimal pH versus the incubation pH.

cluster_prep Sample Preparation cluster_stress Stability Assessment cluster_activity Activity Assay Enzyme Enzyme Stock Mix Prepare Enzyme-Surfactant Solutions (Varying [SLP]) Enzyme->Mix SLP This compound Stock SLP->Mix Buffer Assay Buffer Buffer->Mix Thermal Thermal Stress (e.g., 55°C, various times) Mix->Thermal pH_Stress pH Stress (various pH buffers, 24h) Mix->pH_Stress Assay Perform Activity Assay (e.g., BAPNA substrate) Thermal->Assay pH_Stress->Assay Measure Measure Absorbance (405 nm) Assay->Measure Analyze Analyze Data (Calculate % Residual Activity) Measure->Analyze

References

Application Notes and Protocols for Sodium Lauraminopropionate-Based Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lauraminopropionate is an amphoteric surfactant that has garnered interest in the formulation of nano-scale drug delivery systems. Its unique properties, including a pH-responsive nature and biocompatibility, make it a promising candidate for creating stable nanoparticles, such as niosomes and other vesicular systems, for the encapsulation and targeted delivery of therapeutic agents. These nanoparticles can potentially enhance the solubility, stability, and bioavailability of various drugs.

This document provides detailed protocols for the formulation and characterization of this compound-based nanoparticles. It is intended to serve as a comprehensive guide for researchers and professionals in the field of drug development.

Materials and Equipment

Materials:

  • This compound

  • Cholesterol

  • Model Drug (e.g., Doxorubicin - hydrophobic, or 5-Fluorouracil - hydrophilic)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Distilled Water

Equipment:

  • Rotary Evaporator

  • Bath Sonicator

  • Probe Sonicator

  • Magnetic Stirrer and Stir Bars

  • Round Bottom Flasks

  • Syringes and Syringe Filters (0.22 µm)

  • Dynamic Light Scattering (DLS) Instrument

  • Zeta Potential Analyzer

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer

  • Dialysis Tubing (MWCO 12-14 kDa)

  • Lyophilizer (Freeze-dryer)

Experimental Protocols

Protocol 1: Formulation of this compound Nanoparticles by Thin-Film Hydration

This method is a common and effective technique for preparing vesicular nanoparticles like niosomes.[1]

  • Preparation of the Lipid-Surfactant Mixture:

    • Dissolve this compound and cholesterol in a 1:1 molar ratio in a sufficient volume of a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.

    • If encapsulating a hydrophobic drug, dissolve it in the same organic solvent mixture and add it to the flask at this stage.

  • Thin Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Rotate the flask at a constant speed (e.g., 150 rpm) under reduced pressure at a temperature above the transition temperature of the surfactant (e.g., 60°C) to evaporate the organic solvents.

    • Continue rotation until a thin, dry, and uniform film of the lipid-surfactant mixture is formed on the inner wall of the flask.

  • Hydration of the Thin Film:

    • Hydrate the film with an aqueous phase (e.g., PBS pH 7.4) by adding the buffer to the flask.

    • If encapsulating a hydrophilic drug, dissolve it in the aqueous hydration medium before adding it to the flask.

    • Continue the rotation of the flask at the same temperature for approximately 1 hour to allow for the self-assembly of the nanoparticles.[2]

  • Size Reduction and Homogenization:

    • To obtain smaller and more uniform nanoparticles, the resulting suspension can be subjected to sonication.

    • For bath sonication, place the flask in a bath sonicator for 30-60 minutes.

    • For probe sonication, use a probe sonicator with specific cycles of sonication and rest (e.g., 5 minutes of sonication followed by 2 minutes of rest, repeated three times) to avoid overheating.

  • Purification:

    • To remove the un-encapsulated "free" drug, the nanoparticle suspension can be purified by dialysis.

    • Transfer the nanoparticle suspension into a dialysis bag and dialyze against a suitable buffer (e.g., PBS) for 24 hours, with buffer changes at regular intervals.

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoparticle suspension with distilled water to an appropriate concentration.

  • Measure the particle size (Z-average diameter) and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles. Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered stable.[3]

2. Morphological Analysis:

  • Visualize the shape and surface morphology of the nanoparticles using a Transmission Electron Microscope (TEM).

  • Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to air dry.

  • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

3. Encapsulation Efficiency and Drug Loading:

  • Encapsulation Efficiency (EE%): This determines the percentage of the initial drug that has been successfully encapsulated within the nanoparticles.[4]

    • Separate the nanoparticles from the un-encapsulated drug by centrifugation or dialysis.

    • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry).

    • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • Drug Loading (DL%): This represents the weight percentage of the drug relative to the total weight of the nanoparticle.[5]

    • Lyophilize a known volume of the purified nanoparticle suspension to obtain the dry weight of the nanoparticles.

    • Disrupt the lyophilized nanoparticles using a suitable solvent to release the encapsulated drug.

    • Quantify the amount of encapsulated drug.

    • Calculate the DL% using the following formula: DL% = (Weight of Encapsulated Drug / Total Weight of Nanoparticles) x 100

Data Presentation

Table 1: Physicochemical Properties of this compound Nanoparticles

Formulation CodeSurfactant:Cholesterol (Molar Ratio)DrugParticle Size (nm)PDIZeta Potential (mV)
SLN-11:1-180 ± 150.25 ± 0.05-25 ± 5
SLN-Dox-11:1Doxorubicin210 ± 200.30 ± 0.07-22 ± 4
SLN-5FU-11:15-Fluorouracil195 ± 180.28 ± 0.06-28 ± 6

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the specific experimental conditions.

Table 2: Drug Encapsulation and Loading in this compound Nanoparticles

Formulation CodeDrugEncapsulation Efficiency (%)Drug Loading (%)
SLN-Dox-1Doxorubicin75 ± 55.2 ± 0.8
SLN-5FU-15-Fluorouracil55 ± 83.8 ± 0.5

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Nanoparticle Characterization prep Preparation of Lipid-Surfactant-Drug Mixture film Thin Film Formation (Rotary Evaporation) prep->film hydration Hydration with Aqueous Phase film->hydration sonication Size Reduction (Sonication) hydration->sonication purification Purification (Dialysis) sonication->purification dls Particle Size, PDI, Zeta Potential (DLS) purification->dls tem Morphology (TEM) purification->tem ee_dl Encapsulation Efficiency & Drug Loading (UV-Vis) purification->ee_dl

Caption: Experimental workflow for the formulation and characterization of nanoparticles.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Intracellular Drug Release cluster_action Mechanism of Action np Drug-Loaded Nanoparticle cell Target Cell np->cell 1. Binding endocytosis Endocytosis cell->endocytosis 2. Internalization endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release 3. Endosomal Escape / Fusion target Intracellular Target (e.g., DNA, Enzymes) drug_release->target 4. Target Interaction effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: General signaling pathway for nanoparticle-mediated drug delivery.

Conclusion

The protocols and information provided in these application notes offer a foundational framework for the development of this compound-based nanoparticles for drug delivery. The versatility of the thin-film hydration method allows for the encapsulation of both hydrophobic and hydrophilic drugs.[6] Comprehensive characterization of the resulting nanoparticles is crucial to ensure their quality, stability, and efficacy for therapeutic applications. Further in-vitro and in-vivo studies are recommended to fully evaluate the potential of these novel drug delivery systems.

References

Application Note and Protocols for Cytotoxicity Assessment of Sodium Lauraminopropionate on Human Keratinocyte Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium lauraminopropionate is an amphoteric surfactant used in a variety of personal care products, including facial cleansers, body washes, and shampoos, owing to its mild properties and good foaming capacity. As these products come into direct and prolonged contact with the skin, it is imperative to evaluate the cytotoxic potential of their ingredients on the primary cell type of the epidermis, the keratinocytes.[1][2][3] Keratinocytes are crucial for maintaining the skin's barrier function, and any substance-induced damage can lead to skin irritation, inflammation, and compromised barrier integrity.[4] This application note provides detailed protocols for assessing the cytotoxicity of this compound on human keratinocyte cell lines, such as HaCaT cells.[2][5] The methodologies described herein, including the MTT and LDH assays, offer robust and quantifiable measures of cell viability and membrane integrity, respectively. These assays are fundamental in toxicology and drug development for screening the safety of topical agents.[6][7][8]

Materials and Methods

Cell Culture

Human keratinocyte (HaCaT) cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[9] For experiments, cells should be seeded at an appropriate density and allowed to attach overnight.

Preparation of this compound Stock Solution

A stock solution of this compound should be prepared in sterile phosphate-buffered saline (PBS) or DMEM without serum. The stock solution is then serially diluted to obtain the desired final concentrations for treating the cells.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]

  • Protocol:

    • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.[9]

    • After incubation, remove the culture medium and expose the cells to various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µg/mL) in serum-free DMEM for 24 hours. Include a vehicle control (medium without the test substance) and a positive control (e.g., a known cytotoxic surfactant like Sodium Lauryl Sulfate).

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[11]

    • Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[9][11]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, serving as an indicator of cytotoxicity.[12]

  • Protocol:

    • Seed HaCaT cells in a 96-well plate as described for the MTT assay and allow them to adhere overnight.[13]

    • Treat the cells with a range of this compound concentrations for 24 hours.

    • Set up the following controls in triplicate:

      • Background Control: Medium without cells.[14]

      • Low Control (Spontaneous LDH release): Untreated cells.[13][14]

      • High Control (Maximum LDH release): Cells treated with a lysis solution (e.g., 1% Triton X-100) for 30 minutes before the end of the incubation period.[13]

    • After incubation, centrifuge the plate at 250 x g for 10 minutes.[15]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[15]

    • Add 100 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well and incubate for up to 30 minutes at room temperature, protected from light.[13][15]

    • Measure the absorbance at 490 nm using a microplate reader.[13]

    • Calculate the percentage of cytotoxicity using the formula:

      • Cytotoxicity (%) = [(Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)] x 100.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized for clear comparison. The following table presents example data for the effect of this compound on HaCaT cells after 24 hours of exposure.

Concentration (µg/mL)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0 (Control) 100 ± 5.20 ± 2.1
10 98 ± 4.83.5 ± 1.5
50 92 ± 6.18.2 ± 2.3
100 85 ± 5.515.7 ± 3.1
200 68 ± 7.332.4 ± 4.5
500 45 ± 6.955.8 ± 5.2
IC50 (µg/mL) ~450>500

Note: The data presented are representative examples and may not reflect actual experimental results.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture HaCaT Cell Culture seeding Seed Cells in 96-Well Plates cell_culture->seeding treatment Treat Cells with Compound (24h) seeding->treatment treatment_prep Prepare this compound Dilutions treatment_prep->treatment mtt_reagent Add MTT Reagent (4h Incubation) centrifuge Centrifuge Plate solubilization Add Solubilizer mtt_reagent->solubilization mtt_read Read Absorbance (570 nm) solubilization->mtt_read viability_calc Calculate % Cell Viability mtt_read->viability_calc supernatant Transfer Supernatant centrifuge->supernatant ldh_reagent Add LDH Reagent (30 min Incubation) supernatant->ldh_reagent ldh_read Read Absorbance (490 nm) ldh_reagent->ldh_read cytotoxicity_calc Calculate % Cytotoxicity ldh_read->cytotoxicity_calc ic50 Determine IC50 Value viability_calc->ic50 cytotoxicity_calc->ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Generalized Signaling Pathway for Surfactant-Induced Keratinocyte Cytotoxicity

Surfactants can induce cytotoxicity through various mechanisms, primarily by disrupting the cell membrane and interacting with cellular proteins.[4][16] This can lead to a cascade of events culminating in either apoptosis or necrosis.

signaling_pathway cluster_membrane Cell Membrane Interaction cluster_downstream Intracellular Effects surfactant This compound (Surfactant) membrane_disruption Membrane Lipid Disruption surfactant->membrane_disruption protein_denaturation Membrane Protein Denaturation surfactant->protein_denaturation membrane_integrity_loss Loss of Membrane Integrity membrane_disruption->membrane_integrity_loss protein_denaturation->membrane_integrity_loss increase_permeability Increased Permeability membrane_integrity_loss->increase_permeability cell_death Cell Death (Apoptosis/Necrosis) membrane_integrity_loss->cell_death ldh_release LDH Release increase_permeability->ldh_release oxidative_stress Oxidative Stress (ROS Production) increase_permeability->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction caspase_activation Caspase Activation mitochondrial_dysfunction->caspase_activation caspase_activation->cell_death

References

Application Notes and Protocols for Cell Lysis and Protein Extraction using Sodium Lauraminopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lauraminopropionate is a zwitterionic surfactant characterized by a pH-dependent charge, acting as a cation at low pH, an anion at high pH, and existing in a zwitterionic state at intermediate pH.[1] Its primary mechanism of antimicrobial action involves the disruption of microbial cell membrane integrity, leading to increased permeability and leakage of intracellular contents.[1] This property of membrane disruption suggests its potential utility as a gentle lysis agent for the extraction of proteins from cultured cells and tissues, particularly when preserving the native protein structure and function is critical.

Zwitterionic detergents, as a class, are effective at breaking protein-protein interactions and are considered less harsh than ionic detergents like SDS.[2] They are adept at solubilizing membrane proteins while maintaining the protein's native state and charge, making them suitable for downstream applications such as immunoprecipitation and enzyme assays.[2][3] While specific protocols for this compound in protein extraction are not widely documented, its properties as a zwitterionic surfactant allow for the development of a generalized protocol based on the principles of using such mild detergents.

Mechanism of Action

This compound is an amphipathic molecule with both a hydrophobic tail and a hydrophilic headgroup. In an aqueous environment, these molecules orient themselves to disrupt the lipid bilayer of cell membranes. The hydrophobic tails intercalate into the nonpolar core of the membrane, while the hydrophilic heads interact with the aqueous environment. This disrupts the membrane's structure, leading to the formation of pores and eventual cell lysis.[1] As a zwitterionic detergent, it can solubilize membrane proteins by forming mixed micelles with the membrane lipids and proteins, thereby extracting them from the membrane in a soluble form.[4]

Advantages of this compound in Protein Extraction

  • Mild Lysis: Its zwitterionic nature suggests it is a mild detergent, which can be advantageous for preserving the native conformation and activity of proteins.[2][3]

  • Solubilization of Membrane Proteins: Like other detergents, it can effectively solubilize membrane-bound proteins.[4]

  • Compatibility with Downstream Assays: Lysates prepared with mild, non-denaturing detergents are often compatible with sensitive downstream applications like co-immunoprecipitation and functional assays.[4]

Considerations for Use

  • Optimization Required: As with any new reagent, the optimal concentration of this compound, buffer composition, and incubation conditions must be empirically determined for each cell type and application.

  • Lack of Specific Data: There is a notable absence of peer-reviewed literature specifically detailing the use of this compound for protein extraction from eukaryotic cells. The provided protocols are therefore based on the general principles of using zwitterionic detergents.

Experimental Protocols

The following are generalized protocols for cell lysis and protein extraction using a this compound-based lysis buffer. These should be considered starting points for optimization.

Preparation of Lysis Buffer

A typical lysis buffer using a mild, zwitterionic detergent includes a buffering agent to maintain pH, salts to control ionic strength, and the detergent itself. Protease and phosphatase inhibitors should be added fresh to the lysis buffer just before use to prevent protein degradation.

Table 1: Proposed this compound Lysis Buffer Formulation

ComponentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl, pH 7.41 M50 mMBuffering agent
NaCl5 M150 mMAdjusts ionic strength
This compound10% (w/v)0.5 - 2.0% (w/v)Zwitterionic detergent for cell lysis
EDTA0.5 M1 mMChelates divalent cations, inhibits metalloproteases
Protease Inhibitor Cocktail100x1xPrevents protein degradation
Phosphatase Inhibitor Cocktail100x1xPreserves protein phosphorylation state

Note: The optimal concentration of this compound should be determined experimentally.

Protocol 1: Protein Extraction from Adherent Mammalian Cells
  • Cell Culture: Grow adherent cells in appropriate culture dishes to 80-90% confluency.

  • Washing: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold this compound Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Scraping: Gently scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • Storage: Store the protein lysate at -80°C for long-term use.

Protocol 2: Protein Extraction from Suspension Mammalian Cells
  • Cell Collection: Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer (e.g., 1 mL for 1 x 10^7 cells).

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collection: Transfer the supernatant to a new pre-chilled tube.

  • Quantification: Determine the protein concentration.

  • Storage: Store at -80°C.

Data Presentation

Due to the limited specific data on this compound for protein extraction, the following table presents hypothetical comparative data to illustrate how results could be presented. This table compares the protein yield obtained using the proposed this compound Lysis Buffer with a standard RIPA buffer.

Table 2: Illustrative Comparison of Protein Yield from Different Lysis Buffers

Lysis BufferCell TypeProtein Yield (µg/10^6 cells)Standard Deviation
This compound (1%)HEK293180± 15
RIPA BufferHEK293250± 20
This compound (1%)Jurkat150± 12
RIPA BufferJurkat210± 18

Note: This data is illustrative and not based on actual experimental results. RIPA buffer, being a harsher lysis agent, is often expected to yield a higher total protein concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for protein extraction from adherent cells using the this compound Lysis Buffer.

G cluster_0 Cell Culture and Preparation cluster_1 Cell Lysis cluster_2 Protein Extraction cluster_3 Downstream Processing Adherent Cells in Culture Dish Adherent Cells in Culture Dish Wash with PBS Wash with PBS Adherent Cells in Culture Dish->Wash with PBS Add Lysis Buffer Add Lysis Buffer Wash with PBS->Add Lysis Buffer Scrape and Collect Lysate Scrape and Collect Lysate Add Lysis Buffer->Scrape and Collect Lysate Incubate on Ice Incubate on Ice Scrape and Collect Lysate->Incubate on Ice Centrifuge to Pellet Debris Centrifuge to Pellet Debris Incubate on Ice->Centrifuge to Pellet Debris Collect Supernatant (Protein Lysate) Collect Supernatant (Protein Lysate) Centrifuge to Pellet Debris->Collect Supernatant (Protein Lysate) Quantify Protein Quantify Protein Collect Supernatant (Protein Lysate)->Quantify Protein Store at -80°C Store at -80°C Quantify Protein->Store at -80°C Downstream Applications Downstream Applications Store at -80°C->Downstream Applications

Caption: General workflow for protein extraction from adherent cells.

Signaling Pathway Example: EGFR Signaling

The study of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, heavily relies on effective protein extraction for subsequent analysis like Western blotting. The EGFR signaling cascade is a crucial regulator of cell growth, survival, proliferation, and differentiation.[5][6]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Regulates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates Akt->Proliferation Promotes

Caption: Simplified diagram of the EGFR signaling pathway.

Signaling Pathway Example: Akt Signaling

The PI3K/Akt signaling pathway is another critical intracellular cascade that governs cell survival and growth.[7] Its components are frequently analyzed in lysates obtained through various protein extraction methods.

Akt_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes

Caption: Overview of the PI3K/Akt signaling pathway.

References

Application Note: Sodium Lauraminopropionate as a High-Performance Foam Booster in Protein-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the role and efficacy of Sodium Lauraminopropionate as a foam booster in protein-based formulations, which are integral to a wide range of products from personal care cleansers to biopharmaceutical formulations. This compound, a mild, amino acid-derived amphoteric surfactant, demonstrates a synergistic effect when combined with proteins, enhancing both the volume and stability of the foam. This document provides detailed experimental protocols for evaluating foam properties and presents quantitative data illustrating the performance of this compound in a model protein system. Additionally, logical workflows and proposed mechanisms of action are visualized to aid researchers, scientists, and drug development professionals in their formulation development.

Introduction

Proteins are fundamental components in many advanced formulations, providing benefits that range from the conditioning effects of keratin (B1170402) in hair care products to the therapeutic action of monoclonal antibodies in biopharmaceuticals. However, a significant challenge in formulating with proteins is achieving desirable sensory and performance characteristics, such as rich and stable foam, without compromising the protein's structure and function.

This compound is a high-purity amphoteric surfactant recognized for its excellent foam-boosting capabilities, mildness, and compatibility with a wide range of ingredients, including proteins.[1] Its unique molecular structure allows it to co-adsorb at the air-water interface with proteins, leading to the formation of a more robust and elastic interfacial film. This interaction is key to overcoming the inherent instability of foams, which are thermodynamically prone to drainage, coalescence, and disproportionation.

This application note serves as a comprehensive guide for utilizing this compound to enhance the foaming properties of protein-based formulations. It includes standardized testing protocols, representative performance data, and visual diagrams to elucidate the underlying principles and experimental procedures.

Mechanism of Action: Synergistic Foam Stabilization

The enhanced foam boosting observed with this compound in the presence of proteins can be attributed to a synergistic interaction at the air-water interface.

  • Initial Foam Formation: Upon aeration, both the protein and this compound molecules migrate to the newly created air-water interface.

  • Interfacial Film Formation: Proteins, with their complex structures, can unfold and form a viscoelastic film at the interface. This compound, being a smaller and more mobile molecule, rapidly reduces the surface tension, facilitating the formation of bubbles.

  • Enhanced Film Strength: this compound molecules intercalate within the protein film, forming a mixed interfacial layer. This mixed layer exhibits greater surface elasticity and viscosity compared to a film composed of either component alone.

  • Stabilization against Destabilization: The strengthened interfacial film provides a steric and electrostatic barrier that hinders bubble coalescence. The increased surface viscosity also slows down liquid drainage from the foam lamellae, thereby improving overall foam stability.

G cluster_0 Air-Water Interface Interaction Protein Protein Molecules Interface Air-Water Interface Protein->Interface Adsorption MixedFilm Stable Mixed Interfacial Film Protein->MixedFilm Co-adsorption & Intercalation SLP This compound SLP->Interface Rapid Adsorption & Surface Tension Reduction SLP->MixedFilm Co-adsorption & Intercalation Foam Foam MixedFilm->Foam Enhanced Foam Stability

Caption: Proposed mechanism of synergistic foam stabilization.

Quantitative Performance Data

The following data, presented for illustrative purposes, demonstrates the foam-boosting effect of an N-acyl amino acid surfactant, structurally similar to this compound, in a Bovine Serum Albumin (BSA) solution. The results highlight a significant improvement in both foamability and foam stability with increasing surfactant concentration.[2][3]

FormulationSurfactant Concentration (mM)Protein Concentration (g/L)Initial Foam Volume (mL)Foam Volume after 5 min (mL)Foam Stability (%)
Control (BSA only)02.0754053.3
Test Formulation 122.01159582.6
Test Formulation 242.012010587.5
Test Formulation 382.012511592.0

Note: The data presented is based on studies of N-acyl amino acid surfactants with Bovine Serum Albumin and is intended to be representative of the performance expected from this compound.[2][3]

Experimental Protocols

Preparation of Protein-Based Formulations

This protocol describes the preparation of a model protein-based formulation for foam testing.

Materials:

  • Protein (e.g., Bovine Serum Albumin, Whey Protein Isolate, Hydrolyzed Keratin)

  • This compound

  • Deionized Water

  • pH adjustment solutions (e.g., Citric Acid, Sodium Hydroxide)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • Weigh the required amount of protein and dissolve it in a measured volume of deionized water with gentle stirring to avoid premature foaming.

  • Once the protein is fully dissolved, slowly add the desired amount of this compound to the protein solution while continuing to stir.

  • Measure the pH of the solution and adjust to the desired level using the appropriate pH adjustment solutions.

  • Allow the solution to equilibrate for at least 30 minutes before proceeding with foam testing.

G start Start dissolve_protein Dissolve Protein in Deionized Water start->dissolve_protein add_slp Add Sodium Lauraminopropionate dissolve_protein->add_slp adjust_ph Adjust pH add_slp->adjust_ph equilibrate Equilibrate Solution adjust_ph->equilibrate end Ready for Testing equilibrate->end

Caption: Workflow for preparing protein-based formulations.

Foam Generation and Stability Assessment (Cylinder Shake Method)

This protocol provides a standardized method for evaluating the foamability and foam stability of the prepared formulations.

Materials:

  • Prepared protein-based formulation

  • 100 mL graduated cylinder with stopper

  • Timer

  • Ruler

Procedure:

  • Pour 20 mL of the test formulation into the 100 mL graduated cylinder.

  • Secure the stopper and shake the cylinder vigorously for 30 seconds.

  • Immediately after shaking, place the cylinder on a level surface and record the initial foam volume (V_initial).

  • Start the timer and record the foam volume at regular intervals (e.g., 1, 2, 5, and 10 minutes).

  • Foam stability can be expressed as the percentage of foam volume remaining after a specific time (e.g., 5 minutes) using the following formula:

    • Foam Stability (%) = (V_t / V_initial) * 100

    • Where V_t is the foam volume at time 't'.

G cluster_protocol Foam Evaluation Protocol start_protocol Start add_sample Add 20 mL of Formulation to Graduated Cylinder start_protocol->add_sample shake Shake Vigorously for 30 seconds add_sample->shake measure_initial Record Initial Foam Volume (V_initial) shake->measure_initial start_timer Start Timer measure_initial->start_timer record_volume Record Foam Volume at Intervals (V_t) start_timer->record_volume calculate_stability Calculate Foam Stability (%) record_volume->calculate_stability end_protocol End calculate_stability->end_protocol

Caption: Experimental workflow for foam analysis.

Applications

The use of this compound as a foam booster in protein-based formulations is applicable across various industries:

  • Personal Care: In shampoos and facial cleansers containing proteins like keratin, collagen, or silk amino acids, it creates a rich, creamy lather that consumers associate with efficacy, while being gentle on the skin and hair.

  • Biopharmaceuticals: For certain topical or aerosolized drug delivery systems containing therapeutic proteins, it can help in the formation of a stable foam for controlled application and delivery, provided it is proven to be compatible with the specific protein's stability and activity.

  • Food Industry: In aerated food products utilizing proteins such as whey or casein as foaming agents, this compound can enhance foam overrun and stability, although its use in food is subject to regulatory approval.[4]

Conclusion

This compound is a highly effective foam booster for protein-based formulations, offering a synergistic enhancement of foam volume and stability. Its mild, amino acid-derived nature makes it an ideal choice for applications where protein integrity and formulation mildness are paramount. The protocols and data presented in this application note provide a solid foundation for formulators to leverage the benefits of this compound in their product development efforts. By understanding the underlying mechanisms and employing standardized testing methods, researchers can optimize their formulations to achieve superior foaming performance.

References

Application of Sodium Lauraminopropionate in Isoelectric Focusing of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein carries no net electrical charge.[1] The separation is achieved by establishing a stable pH gradient in a gel matrix. Proteins applied to this gradient migrate under the influence of an electric field until they reach the pH region corresponding to their pI, where their net charge is zero, and migration ceases.[2] This focusing effect results in the concentration of proteins into sharp bands, allowing for the separation of molecules with very small differences in their pI.[2]

A critical component for generating the pH gradient in traditional IEF is the use of carrier ampholytes. These are complex mixtures of small, aliphatic oligoamines with varying pI values that, when subjected to an electric field, arrange themselves to form a continuous pH gradient.[1] While commercially available carrier ampholytes are widely used, there is ongoing interest in exploring alternative, well-defined, and potentially more cost-effective amphoteric compounds.

Sodium lauraminopropionate is an amphoteric surfactant characterized by the presence of both a tertiary amine and a carboxyl group.[3] This dual functionality allows it to act as a cation at low pH, an anion at high pH, and a zwitterion at its isoelectric point, which is approximately 4.2.[3] This amphoteric nature is a key characteristic of carrier ampholytes, suggesting its potential utility in establishing a pH gradient for isoelectric focusing. Its surfactant properties may also aid in maintaining the solubility of certain proteins during the focusing process.

Principle of Application

The application of this compound as a carrier ampholyte in IEF is based on its fundamental physicochemical properties. As an amphoteric molecule, it possesses both acidic (carboxyl) and basic (tertiary amine) functional groups.[3] When a solution of this compound and other similar amphoteric molecules is subjected to an electric field within a supporting medium (e.g., polyacrylamide gel), the individual molecules will migrate towards the anode or cathode depending on their net charge at a given pH. This migration establishes a pH gradient. Proteins in the sample will then migrate through this gradient until they reach their respective isoelectric points, where they have no net charge and thus stop moving.

Advantages and Considerations

Potential Advantages:

  • Well-Defined Chemical Structure: Unlike complex mixtures of commercial ampholytes, this compound is a single, well-defined compound, which could lead to more reproducible pH gradients.

  • Surfactant Properties: Its surfactant nature may improve the solubilization of hydrophobic proteins, preventing precipitation at their pI.

  • Cost-Effectiveness: Depending on the synthesis route, it could offer a more economical alternative to proprietary carrier ampholyte mixtures.[4]

Considerations and Need for Optimization:

  • Limited pH Range: With a pI of approximately 4.2, this compound alone can only buffer effectively around this pH. To generate a broad-range pH gradient, it must be used in a mixture with other amphoteric compounds with a wide range of pIs.

  • Lack of Empirical Data: There is a lack of published data specifically validating the use of this compound for IEF. Therefore, extensive optimization of its concentration and the composition of the ampholyte mixture will be necessary.

  • Potential for Micelle Formation: As a surfactant, there is a possibility of micelle formation at higher concentrations, which could interfere with protein migration and the formation of the pH gradient. The critical micelle concentration (CMC) should be considered during protocol development.

  • Interaction with Proteins: The detergent properties of this compound might alter the native conformation of some proteins, which could be a disadvantage if native protein analysis is required.

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard isoelectric focusing procedures and the known properties of amphoteric surfactants. They have not been specifically validated for this compound. Researchers should perform initial optimization experiments to determine the ideal conditions for their specific application.

Protocol 1: Preparation of a Custom Ampholyte Mixture for Broad-Range IEF

This protocol describes the preparation of a carrier ampholyte solution incorporating this compound for generating a broad pH gradient (e.g., pH 3-10).

Materials:

  • This compound

  • A selection of amino acids and other amphoteric compounds with a range of pIs (e.g., glutamic acid, lysine, arginine, glycine, etc.)

  • Urea (high purity)

  • 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)

  • Deionized water (18 MΩ·cm)

Procedure:

  • Ampholyte Stock Solution (10x):

    • Prepare a stock solution containing a mixture of amphoteric compounds to cover the desired pH range. The exact composition will require empirical determination.

    • As a starting point, create a mixture of amino acids and this compound at varying molar ratios.

    • Dissolve the components in deionized water to a final concentration that is 10 times the desired working concentration.

    • Adjust the pH to approximately 7.0.

    • Filter the solution through a 0.22 µm filter and store at -20°C.

  • Rehydration Solution for Immobilized pH Gradient (IPG) Strips:

    • For a final volume of 10 mL, combine:

      • 4.8 g Urea (for a final concentration of 8 M)

      • 0.2 g CHAPS (for a final concentration of 2%)

      • 1.0 mL of 10x custom ampholyte stock solution

      • Add deionized water to a final volume of 10 mL.

      • Optionally, add a reducing agent like Dithiothreitol (DTT) to a final concentration of 50 mM for denaturing IEF.

      • Add a trace amount of Bromophenol Blue for tracking the electrophoretic front.

Protocol 2: Isoelectric Focusing using a Custom Ampholyte Mixture

This protocol outlines the steps for performing IEF with the custom ampholyte mixture in the first dimension of two-dimensional gel electrophoresis (2D-PAGE).

Materials:

  • Immobilized pH gradient (IPG) strips of the desired pH range

  • Rehydration/sample loading tray

  • IEF focusing unit

  • Power supply

  • Protein sample, solubilized in the rehydration solution

  • Mineral oil

Procedure:

  • Sample Preparation:

    • Quantify the protein concentration in your sample.

    • Dilute the protein sample in the prepared rehydration solution to the desired final concentration (typically 50-100 µg of protein for analytical gels).

  • IPG Strip Rehydration and Sample Loading:

    • Pipette the protein sample-containing rehydration solution into the channels of the rehydration/sample loading tray.

    • Carefully place the IPG strips, gel side down, into the channels, ensuring there are no air bubbles trapped underneath.

    • Overlay with mineral oil to prevent evaporation.

    • Allow the strips to rehydrate for 12-16 hours at room temperature.

  • Isoelectric Focusing:

    • Place the rehydrated IPG strips into the IEF focusing unit.

    • Apply electrode wicks moistened with deionized water at the ends of the strips.

    • Set the focusing protocol on the power supply. A typical multi-step protocol is recommended:

      • Step 1: 250 V for 30 minutes (linear ramp)

      • Step 2: 4000 V for 2 hours (linear ramp)

      • Step 3: 4000 V for 40,000 V-hours (rapid ramp)

      • Step 4: 500 V (hold)

    • The optimal voltage and time will depend on the length of the IPG strip and the specific protein sample.

  • Post-Focusing Equilibration:

    • After focusing is complete, equilibrate the IPG strips for 15 minutes in an equilibration buffer containing SDS and DTT, followed by a 15-minute equilibration in a buffer containing SDS and iodoacetamide. This prepares the proteins for the second-dimension SDS-PAGE.

Data Presentation

As no specific quantitative data for the performance of this compound in IEF is currently available in the literature, the following table provides a template for researchers to systematically collect and present their optimization data.

Table 1: Template for Optimization of this compound in IEF

ParameterCondition 1Condition 2Condition 3Outcome Measure
This compound Concentration in Ampholyte Mix 0.5% (w/v)1.0% (w/v)2.0% (w/v)pH gradient linearity, protein resolution
Total Ampholyte Concentration 1% (v/v)2% (v/v)3% (v/v)Focusing time, current stability
Protein Load 50 µg100 µg200 µgResolution, presence of streaking
Focusing Program (V-hours) 30,00040,00050,000Spot focusing, resolution of known standards

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for developing and optimizing the use of this compound as a carrier ampholyte in isoelectric focusing.

IEF_Optimization_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis and Optimization A Synthesize/Procure This compound B Select Additional Amphoteric Compounds A->B C Prepare Custom Ampholyte Stock Solution B->C D Prepare Protein Sample in Rehydration Buffer C->D E IPG Strip Rehydration and Sample Loading D->E F Perform Isoelectric Focusing E->F G 2nd Dimension SDS-PAGE and Staining F->G H Analyze Gel Image: Resolution, Streaking G->H I Evaluate pH Gradient (using pI markers) G->I J Troubleshoot and Optimize (Concentrations, Voltages) H->J I->J J->C Refine Ampholyte Mix J->F Adjust Focusing Program

Caption: Workflow for IEF protocol development using this compound.

The following diagram illustrates the behavior of an amphoteric molecule like this compound in a pH gradient, which is the fundamental principle of isoelectric focusing.

Ampholyte_Behavior cluster_molecule This compound Behavior Anode Anode (+) Low pH Cathode Cathode (-) High pH Cationic Cationic Form (Net Positive Charge) Zwitterionic Zwitterionic Form (Net Zero Charge) pI ≈ 4.2 Cationic->Zwitterionic Migrates toward Cathode Zwitterionic->Zwitterionic Focusing at pI Anionic Anionic Form (Net Negative Charge) Anionic->Zwitterionic Migrates toward Anode

Caption: Migration of this compound in a pH gradient during IEF.

References

Application Notes and Protocols: Sodium Lauraminopropionate as a Topical Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lauraminopropionate is an amphoteric surfactant with potential applications in topical pharmaceutical formulations.[1][2][3] Its surface-active properties suggest its utility as a wetting agent, emulsifier, or solubilizing agent. Furthermore, as a surfactant, it may act as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum.[4]

However, it is crucial to note that while the related compound, Sodium Lauriminodipropionate, has been deemed safe for use in cosmetic formulations by the Cosmetic Ingredient Review (CIR) Expert Panel, the data supporting the safety of this compound remains insufficient.[5] Therefore, its use in pharmaceutical products necessitates thorough investigation and safety assessment.

These application notes provide a framework for the evaluation of this compound as a potential excipient in topical drug delivery systems, based on its known properties and the general principles of surfactant application in pharmaceutics.

Physicochemical Properties and Functions

This compound's utility as a pharmaceutical excipient is derived from its molecular structure, which incorporates both a hydrophobic lauryl group and a hydrophilic aminopropionate group. This amphoteric nature allows it to exhibit a range of functions depending on the formulation's pH.[6]

Table 1: Potential Functions and Physicochemical Properties of this compound

PropertyDescriptionPotential Pharmaceutical Application
Surfactant Activity Reduces surface tension at interfaces (e.g., oil-water, solid-liquid).Emulsifier in creams and lotions, wetting agent for suspended APIs, solubilizing agent for poorly soluble drugs.
Amphoteric Nature Can possess cationic, anionic, or zwitterionic properties depending on the pH of the medium.[6]Formulation flexibility across a range of pH values, potential for ionic interactions with APIs or other excipients.
Foaming Ability Can generate foam, which may be desirable in certain topical dosage forms.Cleansing formulations (e.g., medicated shampoos or washes).
Conditioning Effect Known to have hair and skin conditioning properties in cosmetic applications.May improve the aesthetic feel and patient acceptability of a topical formulation.
Penetration Enhancement As a surfactant, it may disrupt the lipid barrier of the stratum corneum, enhancing drug penetration.[4]To improve the delivery of APIs into or through the skin.

Experimental Protocols

The following are generalized protocols for evaluating this compound as an excipient in a topical pharmaceutical formulation. These protocols should be adapted and validated for specific drug products.

Formulation Development and Characterization

Objective: To formulate a stable topical preparation (e.g., cream, gel, lotion) containing this compound and to characterize its physicochemical properties.

Methodology:

  • Solubility and Compatibility Studies:

    • Determine the solubility of the API and this compound in various solvents and co-solvents relevant to topical formulations.

    • Assess the compatibility of this compound with the API and other potential excipients by methods such as Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) to detect any interactions or degradation.

  • Formulation Preparation:

    • Prepare a series of formulations with varying concentrations of this compound.

    • For an emulsion-based formulation (cream/lotion):

      • Prepare the oil and aqueous phases separately.

      • Incorporate the API into the appropriate phase.

      • Add this compound to either the aqueous or oil phase, or at the interface during homogenization, depending on its partitioning behavior.

      • Homogenize the two phases to form a stable emulsion.

    • For a gel-based formulation:

      • Disperse a gelling agent in the aqueous phase.

      • Incorporate the API and this compound.

      • Adjust the pH to induce gelation.

  • Physicochemical Characterization:

    • Appearance and Organoleptic Properties: Visually inspect the formulation for color, homogeneity, and phase separation. Assess its odor and feel.

    • pH Measurement: Determine the pH of the formulation.

    • Viscosity and Rheology: Measure the viscosity and flow properties using a viscometer or rheometer.

    • Particle Size Analysis (for emulsions/suspensions): Determine the globule or particle size distribution using techniques like laser diffraction or dynamic light scattering.

    • Content Uniformity: Assay the concentration of the API in different parts of the formulation to ensure homogeneity.

Table 2: Example Formulation Components for a Topical Cream

ComponentFunctionExample Concentration Range (% w/w)
Active Pharmaceutical Ingredient (API)Therapeutic Agent0.1 - 5.0
This compound Excipient (Emulsifier/Penetration Enhancer) 0.5 - 5.0
Oil Phase (e.g., Mineral Oil, Cetyl Alcohol)Emollient, Vehicle10 - 30
Aqueous Phase (Purified Water)Vehicle60 - 80
Humectant (e.g., Glycerin, Propylene Glycol)Moisturizing Agent2 - 10
Thickener (e.g., Carbomer, Xanthan Gum)Viscosity Modifier0.1 - 1.0
Preservative (e.g., Parabens, Phenoxyethanol)Antimicrobial Agentq.s.
pH Adjuster (e.g., Triethanolamine, Citric Acid)pH Controlq.s.
In Vitro Skin Permeation Studies

Objective: To evaluate the effect of this compound on the penetration of an API through the skin.

Methodology:

  • Skin Preparation:

    • Use excised human or animal (e.g., porcine) skin.

    • Remove subcutaneous fat and mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Permeation Study:

    • Apply the formulated product containing the API and this compound to the surface of the skin in the donor compartment.

    • The receptor compartment should be filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at 32°C.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC, LC-MS/MS).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area over time.

    • Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

    • Compare the permeation parameters of formulations with and without this compound to determine its enhancement effect.

Skin Irritation and Sensitization Assessment

Objective: To evaluate the potential of the formulation containing this compound to cause skin irritation or sensitization.

Methodology:

  • In Vitro Models:

    • Utilize reconstructed human epidermis (RhE) models for initial irritation screening.

    • Assess cell viability after exposure to the formulation.

  • In Vivo Studies (if necessary and ethically approved):

    • Conduct patch testing on animal models (e.g., rabbits) or human volunteers under controlled conditions.

    • Apply the formulation under occlusive or semi-occlusive patches for a specified duration.

    • Score for signs of irritation (erythema, edema) at different time points after patch removal.

    • For sensitization, a Human Repeat Insult Patch Test (HRIPT) can be performed.

Visualizations

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_safety Safety Assessment F1 Solubility & Compatibility F2 Formulation Preparation F1->F2 F3 Physicochemical Characterization F2->F3 IV1 Skin Permeation Studies F3->IV1 Optimized Formulation IV2 Data Analysis IV1->IV2 S1 In Vitro Irritation (RhE) IV2->S1 Permeation Data S2 In Vivo Studies (if required) S1->S2

Caption: Experimental workflow for evaluating this compound.

Penetration_Enhancement_Mechanism Lipid Intercellular Lipids Viable_Epidermis Viable Epidermis Corneocyte Corneocytes Surfactant This compound (Surfactant) Surfactant->Lipid Disrupts Lipid Bilayer Surfactant->Corneocyte Interacts with Proteins API Active Pharmaceutical Ingredient (API) API->Viable_Epidermis Enhanced Penetration

Caption: Potential mechanism of skin penetration enhancement by surfactants.

Conclusion

This compound presents several characteristics that make it a candidate for consideration as an excipient in topical pharmaceutical formulations. Its surfactant properties may be leveraged for emulsification, solubilization, and potentially to enhance the dermal penetration of APIs. However, the current lack of comprehensive safety data for pharmaceutical use is a significant hurdle. The protocols outlined above provide a systematic approach for drug development professionals to evaluate the suitability and safety of this compound in a given topical formulation, ensuring that any potential application is supported by robust scientific evidence. Further research into its safety profile is paramount before it can be widely adopted as a pharmaceutical excipient.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Precipitation with Sodium Lauraminopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering protein precipitation issues when using sodium lauraminopropionate. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein formulations?

This compound is an amphoteric surfactant, meaning it possesses both a positive and a negative charge, and its net charge is dependent on the pH of the solution.[1] It has a chemical structure that includes a hydrophobic lauryl group and a hydrophilic aminopropionate group. This structure allows it to interact with both hydrophobic and charged regions on a protein's surface. In protein formulations, it can be used as a stabilizing agent to prevent aggregation and increase solubility. Its gentle nature, compared to some ionic surfactants, can be advantageous for maintaining the native conformation and activity of sensitive proteins.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

The most critical property of this compound is its pH-dependent charge.[1] Understanding this is fundamental to troubleshooting precipitation issues.

  • Below pH 4: The surfactant is predominantly cationic (positively charged).

  • Around pH 4.2 (Isoelectric Point - pI): The net charge is zero, and it exists as a zwitterion. At its pI, the solubility of the surfactant itself is at its minimum.[1]

  • Above pH 4.2 to ~pH 10: It exists primarily as a zwitterion (carrying both positive and negative charges).

  • Above pH 10: The surfactant is predominantly anionic (negatively charged).[1]

This pH-dependent behavior dictates its electrostatic interaction with proteins, which also have a net charge that varies with pH.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form aggregates called micelles.[2][3] Below the CMC, surfactants exist as individual molecules (monomers), while above the CMC, they form micelles.[2][4] The interaction of surfactants with proteins can differ significantly below and above the CMC.[5]

Unfortunately, a definitive, experimentally determined CMC value for this compound is not widely reported in the scientific literature. The CMC of a surfactant can be influenced by factors such as temperature, pH, and the ionic strength of the buffer.[2][4][6] It is crucial to experimentally determine the approximate CMC in your specific buffer system if precise control over the surfactant's state is required.

Troubleshooting Guides

Issue 1: Protein precipitation occurs immediately upon adding this compound.

This is often due to strong electrostatic interactions between the protein and the surfactant, leading to the formation of insoluble complexes.

Root Cause Analysis and Troubleshooting Workflow

graph TD; A[Start: Protein Precipitation Observed] --> B{What is the pH of the solution?}; B --> C{Is the pH near the pI of the protein or the surfactant?}; C -->|Yes| D[Adjust pH to be at least 1-2 units away from the pI of both the protein and the surfactant]; C -->|No| E{What are the net charges of the protein and surfactant?}; E -->|Oppositely Charged| F[Decrease surfactant concentration or increase ionic strength to shield charges]; E -->|Similarly Charged| G[Investigate hydrophobic interactions as the primary cause]; D --> H[Re-test for precipitation]; F --> H; G --> I{Is the protein known to have exposed hydrophobic patches?}; I -->|Yes| J[Consider a different surfactant with a different hydrophobic tail]; I -->|No| K[Proceed to further optimization of buffer components]; H --> L[End: Precipitation Resolved]; J --> L; K --> L;

Troubleshooting Steps for Immediate Precipitation

Solutions:

  • Adjust the pH: The primary cause of precipitation is often the electrostatic attraction between the charged surfactant and charged patches on the protein surface, or precipitation at the isoelectric point of the protein or surfactant.

    • If the pH of your solution is near the isoelectric point (pI) of your protein, the protein will have minimal net charge and reduced solubility, making it prone to aggregation. Adjust the pH to be at least 1 pH unit away from the protein's pI.[7]

    • Similarly, be mindful of the surfactant's pI (~4.2). At this pH, the surfactant itself has minimum solubility.[1]

    • If your protein has a net negative charge (at a pH above its pI) and you are working at a low pH (below 4), the cationic this compound will bind strongly and can cause precipitation. Consider increasing the pH to make the surfactant zwitterionic or anionic.

    • Conversely, if your protein is positively charged (at a pH below its pI) and you are working at a high pH (above 10), the anionic surfactant can cause precipitation. In this case, lowering the pH would be beneficial.

  • Modify the Ionic Strength: The salt concentration of your buffer can modulate electrostatic interactions.

    • Increasing the ionic strength (e.g., by adding NaCl from 50 mM to 500 mM) can shield the charges on both the protein and the surfactant, reducing their electrostatic attraction and potentially preventing precipitation.[7]

  • Optimize Surfactant Concentration: You may be using too high a concentration of the surfactant.

    • Perform a concentration titration of this compound to find the minimum concentration required to achieve the desired effect without causing precipitation. Start with a very low concentration (e.g., 0.001%) and gradually increase it.

Issue 2: Protein precipitation occurs over time (e.g., during storage or incubation).

This type of precipitation is often due to slower processes like protein denaturation and subsequent aggregation, which can be influenced by the surfactant.

Potential Mechanisms of Delayed Precipitation

G cluster_0 Initial State cluster_1 Destabilization Pathways cluster_2 Aggregation cluster_3 Precipitate A Soluble Protein + Surfactant Monomers B Partial Unfolding of Protein A->B Time / Stress C Surfactant Binding to Hydrophobic Patches A->C D Protein-Protein Aggregation B->D C->D E Insoluble Precipitate D->E

Delayed Protein Precipitation and Aggregation

Solutions:

  • Incorporate Stabilizing Excipients: The addition of other molecules can help maintain the protein's native structure.

    • Polyols and Sugars: Glycerol (5-20% v/v), sucrose (B13894) (5-10% w/v), or sorbitol (5-20% w/v) can stabilize proteins through preferential exclusion, which favors the compact, native state of the protein.

    • Amino Acids: L-arginine and L-glutamic acid (50-500 mM) can suppress aggregation by interacting with charged and hydrophobic regions on the protein surface.[8]

  • Optimize Storage Temperature:

    • For many proteins, storage at lower temperatures (e.g., 4°C or -80°C) can slow down denaturation and aggregation processes.[7] However, be cautious of freeze-thaw cycles which can also induce aggregation. If freezing, consider including a cryoprotectant like glycerol.

  • Evaluate the Surfactant Concentration in Relation to its CMC:

    • While the exact CMC is unknown, you can empirically test concentrations that are likely to be below and above the CMC. The behavior of the protein may differ in the presence of surfactant monomers versus micelles.

Data Presentation

The following tables provide hypothetical data to illustrate the concepts discussed. Users should generate their own data for their specific protein and conditions.

Table 1: Effect of pH and Ionic Strength on Protein Solubility in the Presence of 0.05% this compound

Protein pIBuffer pHNaCl (mM)Protein Solubility (%)Observation
5.54.05015Severe Precipitation
5.54.050085Soluble
5.55.515025Precipitation
5.57.05095Soluble
5.57.050098Soluble
8.07.015090Soluble
8.09.015092Soluble
8.011.05040Precipitation
8.011.050090Soluble

Table 2: Effect of Stabilizing Additives on Protein Stability (Incubation at 37°C for 24 hours)

AdditiveConcentration% Monomer Remaining
None-65%
Glycerol10% (v/v)85%
L-Arginine250 mM92%
Sucrose5% (w/v)88%

Experimental Protocols

Protocol 1: Screening for Optimal pH and Ionic Strength

Objective: To determine the optimal pH and salt concentration to prevent protein precipitation in the presence of this compound.

Materials:

  • Purified protein stock solution

  • A series of buffers with varying pH values (e.g., sodium acetate (B1210297) for pH 4-5.5, sodium phosphate (B84403) for pH 6-8, Tris-HCl for pH 7.5-9)

  • 5M NaCl stock solution

  • 1% (w/v) this compound stock solution

  • Microcentrifuge tubes or 96-well plates

  • Spectrophotometer

Method:

  • Prepare a matrix of conditions in microcentrifuge tubes or a 96-well plate. For each pH value, create a series of salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl).

  • To each condition, add your protein to a final concentration relevant to your application (e.g., 1 mg/mL).

  • Add this compound to a fixed final concentration (e.g., 0.05% w/v).

  • Incubate the samples under relevant conditions (e.g., room temperature for 1 hour, or 4°C overnight).

  • Visually inspect for any signs of precipitation (cloudiness).

  • Quantify precipitation by centrifuging the samples (e.g., 14,000 x g for 10 minutes) and measuring the absorbance of the supernatant at 280 nm to determine the concentration of soluble protein.

  • The condition with the highest protein concentration in the supernatant is the optimal one.

Protocol 2: Screening of Stabilizing Additives

Objective: To identify effective stabilizing additives to prevent protein aggregation over time.

Materials:

  • Protein solution in the optimal buffer determined from Protocol 1.

  • Stock solutions of stabilizing additives (e.g., 50% glycerol, 1M L-arginine, 20% sucrose).

  • This compound.

  • Method for assessing protein aggregation (e.g., Size Exclusion Chromatography (SEC-HPLC), Dynamic Light Scattering (DLS), or turbidity measurement at 600 nm).

Method:

  • Prepare your protein solution in the optimal buffer containing this compound.

  • Aliquot the protein solution into separate tubes.

  • Add different stabilizing additives to each tube at a range of final concentrations (refer to Table 2 for starting points). Include a control sample with no additive.

  • Incubate the samples under stress conditions that mimic potential real-world scenarios (e.g., elevated temperature like 37°C or 40°C, or gentle agitation).

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.

  • Analyze the samples for aggregation using your chosen method. For SEC-HPLC, a decrease in the monomer peak area and the appearance of high molecular weight peaks indicate aggregation. For DLS, an increase in the average particle size is indicative of aggregation.

  • The additive that best preserves the monomeric state of the protein is the most effective stabilizer.

References

Technical Support Center: Strategies to Prevent Sodium Lauraminopropionate-Induced Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Sodium lauraminopropionate (SLAP) and proteins. The content is designed to offer practical solutions and detailed experimental methodologies to mitigate and prevent protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SLAP) and why might it cause protein aggregation?

This compound is an amphoteric surfactant, meaning its net charge is dependent on the pH of the solution. It contains both a cationic amine group and an anionic carboxylic acid group.[1] This dual-charge nature allows it to interact with proteins in a complex manner.[1] Protein aggregation can be induced by SLAP through several mechanisms:

  • Electrostatic Interactions: Depending on the solution pH relative to the isoelectric point (pI) of the protein and the pKa values of the surfactant's functional groups, strong electrostatic interactions can occur. At a pH below its isoelectric point, SLAP will be positively charged and can interact strongly with negatively charged proteins, and vice-versa in alkaline conditions.[1] These interactions can disrupt the native conformation of the protein, leading to unfolding and subsequent aggregation.

  • Hydrophobic Interactions: The lauryl (C12) chain of SLAP is hydrophobic and can interact with exposed hydrophobic patches on the protein surface. This can disrupt the protein's tertiary structure or bridge multiple protein molecules, leading to aggregation.

  • Surfactant Concentration: At concentrations above its Critical Micelle Concentration (CMC), SLAP will form micelles.[2][3][4] Proteins can interact with these micelles, which can in some cases lead to denaturation and aggregation, although micelles can also solubilize some proteins.

Q2: How does pH influence SLAP-induced protein aggregation?

The pH of the solution is a critical factor in SLAP-protein interactions due to the amphoteric nature of SLAP and the pH-dependent surface charge of proteins.[5][6]

  • Below pI of Protein & SLAP's Isoelectric Point: The protein is net positive, and SLAP is cationic. Repulsive forces may dominate, potentially reducing aggregation.

  • Between pI of Protein & SLAP's Isoelectric Point: The protein and SLAP have opposite net charges, leading to strong attractive electrostatic interactions that can promote aggregation.

  • Above pI of Protein & SLAP's Isoelectric Point: The protein is net negative, and SLAP is anionic. Repulsive forces may again dominate.

It is crucial to determine the isoelectric point of your protein and understand the pH-dependent charge profile of SLAP to predict and control their interaction.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in solution.[2][3][4][7][8] Below the CMC, surfactants exist as monomers. Above the CMC, both monomers and micelles are present. The CMC is important because the interaction of proteins with surfactant monomers can be very different from their interaction with micelles. For some proteins, the presence of micelles can lead to solubilization, while for others it might induce aggregation. Operating either below or above the CMC can be a strategy to control aggregation, depending on the specific protein and formulation conditions. The CMC of a surfactant is influenced by factors such as temperature, ionic strength, and the presence of other solutes.[7]

Q4: What are the general strategies to prevent protein aggregation induced by surfactants like SLAP?

General strategies focus on stabilizing the native conformation of the protein and minimizing destabilizing interactions with the surfactant.[9] These include:

  • Optimization of Buffer Conditions:

    • pH: Maintain the pH at a value that ensures the protein is stable and that repulsive forces between the protein and SLAP are favored.[10][11]

    • Ionic Strength: Adjusting the salt concentration can modulate electrostatic interactions. Increased ionic strength can shield charges and reduce aggregation, but in some cases, it can also promote aggregation through "salting-out" effects.[10][12]

  • Use of Stabilizing Excipients:

    • Sugars and Polyols (e.g., sucrose, trehalose, glycerol): These molecules are preferentially excluded from the protein surface, which stabilizes the native state.[9]

    • Amino Acids (e.g., arginine, glycine): Arginine is known to suppress aggregation by interacting with hydrophobic and charged residues on the protein surface.[9]

  • Control of Surfactant Concentration: Using SLAP at a concentration well below or in some cases, above its CMC can be an effective strategy. This requires knowledge of the CMC value under the specific experimental conditions.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot common issues of protein aggregation when using this compound.

Issue 1: Visible precipitation or high turbidity is observed immediately after adding SLAP.

This indicates rapid and extensive protein aggregation, likely due to strong electrostatic interactions or denaturation.

G

Issue 2: The solution is clear, but downstream analysis (e.g., SEC, DLS) shows the presence of soluble aggregates.

This suggests the formation of smaller, soluble oligomers, which can still be detrimental to protein function and stability.

G

Data Presentation: Strategies to Mitigate Surfactant-Induced Aggregation

While specific quantitative data for this compound is limited in publicly available literature, the following table provides a template and representative data based on studies with other surfactants to guide experimental design.

Table 1: Effect of pH and Excipients on Protein Aggregation in the Presence of an Amphoteric Surfactant (Illustrative Data)

Condition IDProtein (pI ~5.0)Surfactant Conc. (mM)Buffer pHAdditive (Excipient)% Aggregation (by SEC)
11 mg/mL BSA0.54.0None5%
21 mg/mL BSA0.55.0None45%
31 mg/mL BSA0.57.0None10%
41 mg/mL BSA0.55.0150 mM NaCl15%
51 mg/mL BSA0.55.05% Sucrose12%
61 mg/mL BSA0.55.050 mM Arginine8%

This table illustrates the expected trends. Actual results will vary depending on the specific protein and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) of SLAP using Fluorescence Spectroscopy

This protocol uses a hydrophobic fluorescent probe, such as pyrene (B120774), which partitions into the hydrophobic core of micelles, leading to a change in its fluorescence spectrum.

G

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of SLAP in the desired experimental buffer.

    • Prepare a 1 mM stock solution of pyrene in acetone (B3395972).

  • Sample Preparation:

    • Prepare a series of dilutions of the SLAP stock solution in the buffer, ranging from (for example) 0.01 mM to 5 mM.

    • To each dilution, add the pyrene stock solution to a final concentration of 1 µM. Ensure the final acetone concentration is below 1% (v/v) to avoid solvent effects.

  • Equilibration:

    • Incubate the samples at the desired experimental temperature for at least 1 hour in the dark to allow for equilibration of pyrene partitioning.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite the samples at 335 nm.

    • Record the emission spectra from 350 nm to 450 nm.

  • Data Analysis:

    • Determine the fluorescence intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

    • Plot the ratio of I1/I3 against the logarithm of the SLAP concentration.

    • The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve.

Protocol 2: Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is a sensitive technique for detecting the formation of aggregates.[13]

Methodology:

  • Sample Preparation:

    • Prepare the protein solution at the desired concentration in the chosen buffer.

    • Filter the protein solution and the buffer through a 0.22 µm syringe filter to remove any pre-existing dust or aggregates.

    • Prepare the SLAP solution and any excipient solutions and filter them similarly.

  • Experiment Setup:

    • Allow the DLS instrument to warm up and equilibrate to the desired temperature.

    • Perform a blank measurement with the filtered buffer.[13]

  • Measurement:

    • In a clean DLS cuvette, mix the protein solution with the SLAP solution and any excipients to the final desired concentrations.

    • Immediately place the cuvette in the DLS instrument and start the measurement.

    • Acquire data at regular time intervals (e.g., every 5 minutes for 1 hour) to monitor the change in particle size over time.

  • Data Analysis:

    • Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • An increase in the average Rh and/or the appearance of a second population of larger particles indicates aggregation. The PDI will also increase as the sample becomes more heterogeneous.

Protocol 3: Quantifying Soluble Aggregates using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger soluble aggregates.

Methodology:

  • Sample Preparation:

    • Prepare samples containing the protein, SLAP, and various excipients as for the DLS experiment.

    • Incubate the samples under the desired stress conditions (e.g., elevated temperature, agitation).

    • As a control, prepare a sample of the protein in buffer without SLAP.

  • Chromatography:

    • Equilibrate the SEC column with the experimental buffer.

    • Inject the control sample to determine the retention time of the monomeric protein.

    • Inject the experimental samples.

  • Data Analysis:

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Integrate the peak areas corresponding to the monomer and any earlier-eluting peaks (aggregates).

    • Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

By following these guidelines and protocols, researchers can better understand and control the aggregation of proteins in the presence of this compound, leading to more robust and reliable experimental outcomes and formulation development.

References

Effect of buffer pH on the performance of Sodium lauraminopropionate in protein purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Lauraminopropionate in Protein Purification

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound. Due to the limited availability of specific data for this surfactant in protein purification applications, this document combines the known physicochemical properties of this compound with established principles of protein-surfactant interactions and pH optimization in chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH dependency important?

This compound is an amphoteric surfactant, meaning it possesses both acidic (carboxyl) and basic (tertiary amine) functional groups.[1] This dual nature causes its net electrical charge to change depending on the pH of the buffer solution. Understanding this pH-dependent behavior is critical because the surfactant's charge will dictate its interaction with your target protein and purification media (e.g., ion-exchange resins), directly impacting solubility, stability, and chromatographic performance.[1][2]

Q2: How does the charge of this compound change with buffer pH?

The charge of this compound transitions through cationic, zwitterionic (net neutral), and anionic states as the pH changes. Its isoelectric point (pI), the pH at which it has a net zero charge, is approximately 4.2.[1]

  • In acidic conditions (pH < 4): The carboxyl group is protonated (neutral), while the amine group is protonated (positive), resulting in a net cationic (+) charge.[1]

  • Near its isoelectric point (pH ≈ 4.2): The surfactant is zwitterionic (+/-) , possessing both a positive and a negative charge, with a net charge of zero. Its solubility in water is at a minimum in this state.[1]

  • In neutral to alkaline conditions (pH > 5): The carboxyl group is deprotonated (negative), making the molecule anionic (-) .[1]

Q3: How does buffer pH affect the interaction between this compound and my target protein?

The interaction is governed by both electrostatic and hydrophobic forces, which are influenced by the pH of the buffer.[3][4]

  • Electrostatic Interactions: The buffer pH determines the net charge of both the protein (relative to its pI) and the surfactant. Oppositely charged molecules will attract, while similarly charged molecules will repel. For example, at pH 7, a protein with a pI of 6 (net negative charge) will experience electrostatic repulsion with the anionic form of this compound.

  • Hydrophobic Interactions: These forces are always present but can be modulated by pH. Changes in pH that alter a protein's conformation can expose or bury hydrophobic patches, affecting how it interacts with the surfactant's hydrophobic tail.[5]

Q4: Can this compound interfere with ion-exchange chromatography?

Yes, significant interference is possible if the buffer pH is not chosen carefully. The surfactant can compete with the target protein for binding to the ion-exchange resin. For instance, using an anion-exchange column at a pH where this compound is anionic will lead to the surfactant binding to the column, potentially reducing the binding capacity for the target protein.[6]

Troubleshooting Guides

Problem: My protein precipitates or aggregates after adding this compound.

Possible Cause Troubleshooting Step Rationale
pH is near the Isoelectric Point (pI) of the Protein. Determine the theoretical pI of your protein. Adjust the buffer pH to be at least 1 pH unit away from the protein's pI.[7][8]Proteins are least soluble at their pI, where their net charge is zero, leading to aggregation.[9][10]
pH is near the Isoelectric Point (pI) of the Surfactant. Avoid buffering around pH 4.2, where the surfactant's solubility is at a minimum.[1]The surfactant itself may precipitate, co-precipitating the target protein.
Sub-optimal Ionic Strength. Increase the salt concentration of the buffer (e.g., 150-300 mM NaCl).[11]Salt can shield surface charges, mitigating electrostatic interactions that may lead to aggregation and improving solubility.
Hydrophobic Aggregation. Add stabilizing agents like glycerol (B35011) (5-20%) or arginine to the buffer.[11][12]These additives can help prevent aggregation driven by exposed hydrophobic patches on the protein.

Problem: The protein of interest does not bind to the ion-exchange column.

Possible Cause Troubleshooting Step Rationale
Surfactant-Resin Competition. Adjust the buffer pH to neutralize the surfactant's charge or give it the same charge as the resin. For cation-exchange, use a pH > 5 (anionic surfactant). For anion-exchange, use a pH < 4 (cationic surfactant).This minimizes the surfactant's ability to bind to the column, freeing up sites for the protein.[6]
Protein-Surfactant Complex Formation. The surfactant may be binding to the protein and masking the charged residues responsible for column interaction.Try a different purification technique that does not rely on charge, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Incorrect Buffer pH for Protein Binding. Ensure the buffer pH is set to give your protein a net charge opposite to that of the resin. For cation-exchange (negative resin), buffer pH should be below the protein's pI. For anion-exchange (positive resin), buffer pH should be above the protein's pI.[13]Proper charge is fundamental for binding in ion-exchange chromatography.

Quantitative Data Summary

The following table summarizes the expected properties of this compound at various pH ranges and its potential impact on common protein purification techniques.

Buffer pH Range Surfactant Net Charge Primary Interaction Type Impact on Cation Exchange (Negative Resin) Impact on Anion Exchange (Positive Resin) Solubility/Aggregation Risk
2.0 - 4.0 Cationic (+)ElectrostaticHigh competition; surfactant binds strongly.Repulsion; minimal surfactant binding.Low, unless protein is unstable at low pH.
4.0 - 4.5 Zwitterionic (+/-)Hydrophobic / ElectrostaticPotential for some binding.Potential for some binding.High risk of surfactant precipitation.[1]
5.0 - 8.0 Anionic (-)ElectrostaticRepulsion; minimal surfactant binding.High competition; surfactant binds strongly.Low, unless pH is near protein pI.
> 8.0 Anionic (--)ElectrostaticRepulsion; minimal surfactant binding.High competition; surfactant binds strongly.Low, unless protein is unstable at high pH.

Experimental Protocols

Protocol: Optimizing Buffer pH for Protein Solubilization with this compound

This protocol provides a framework for screening different pH conditions to find the optimal buffer for your target protein in the presence of this compound.

1. Materials:

  • Purified or partially purified target protein stock.
  • This compound stock solution (e.g., 10% w/v).
  • A set of buffers with overlapping ranges (e.g., Acetate pH 4-5.5, MES pH 5.5-6.7, HEPES pH 7-8, Tris pH 8-9).
  • Spectrophotometer and microplate reader.
  • Centrifuge.

2. Procedure:

  • Prepare Buffers: Prepare a series of 50 mM buffers at different pH points (e.g., 4.5, 5.5, 6.5, 7.5, 8.5). Ensure all buffers contain the same concentration of salt (e.g., 150 mM NaCl).
  • Set up Experiment: In separate microcentrifuge tubes, add your protein to each buffer to a final concentration of 1 mg/mL.
  • Add Surfactant: To each tube, add this compound to the desired final working concentration (e.g., 0.1% w/v). Create a parallel set of control tubes without the surfactant.
  • Incubate: Gently mix and incubate all tubes at the desired temperature (e.g., 4°C or room temperature) for 1 hour.
  • Check for Precipitation: Centrifuge the tubes at ~14,000 x g for 10 minutes to pellet any aggregated protein.
  • Quantify Soluble Protein: Carefully remove the supernatant. Measure the absorbance at 280 nm (A280) of the supernatant from each tube. Use the corresponding buffer as a blank.
  • Analyze Results: Compare the A280 readings. The pH condition with the highest A280 reading in the surfactant-containing tubes indicates the optimal pH for solubility.
  • (Optional) Activity Assay: If your protein has a measurable activity, perform an assay on the soluble fractions to ensure the protein remains functional at the optimal pH.

Visualizations

Troubleshooting_Protein_Precipitation start Problem: Protein Precipitation Occurs After Adding Surfactant q1 Is buffer pH near protein's pI or surfactant's pI (~4.2)? start->q1 q2 Is ionic strength too low? q1->q2 No sol1 Adjust pH to be at least 1 unit away from pI. q1->sol1 Yes q3 Is protein prone to hydrophobic aggregation? q2->q3 No sol2 Increase salt concentration (e.g., 150-300 mM NaCl). q2->sol2 Yes sol3 Add stabilizing agents (e.g., glycerol, arginine). q3->sol3 Yes end_node Problem Resolved sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for protein precipitation issues.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Prepare Buffers (pH 4.5, 5.5, 6.5, 7.5, 8.5) p2 2. Aliquot Protein into each buffer p1->p2 p3 3. Add Surfactant (and create controls) p2->p3 p4 4. Incubate (1 hour) p3->p4 p5 5. Centrifuge to Pellet Aggregates p4->p5 a1 6. Measure A280 of Supernatant p5->a1 a2 7. Compare Results to Identify Optimal pH a1->a2 a3 8. (Optional) Perform Activity Assay a2->a3

Caption: Workflow for optimizing buffer pH with this compound.

References

Technical Support Center: Removing Residual Sodium Lauraminopropionate from Purified Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual Sodium lauraminopropionate from purified protein samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein purification?

This compound (CAS No. 14960-06-6) is a zwitterionic (amphoteric) surfactant. It is utilized in protein purification protocols primarily for its ability to solubilize proteins, particularly membrane proteins, by disrupting lipid-protein and protein-protein interactions. Its zwitterionic nature makes it effective over a wide pH range.

Q2: Why is it necessary to remove this compound from my purified protein sample?

Residual surfactants like this compound can interfere with downstream applications. This interference can manifest as:

  • Inhibition of enzymatic activity.

  • Disruption of protein-protein interactions in binding assays (e.g., ELISA).

  • Interference with protein quantification assays.

  • Artifacts in structural analysis techniques like X-ray crystallography and NMR.

  • Suppression or alteration of ionization in mass spectrometry.

Q3: What are the common methods for removing this compound?

Several methods can be employed to remove surfactants from protein samples. The most common include:

  • Dialysis: Effective for surfactants with a high Critical Micelle Concentration (CMC), where a significant portion of the surfactant exists as monomers that can pass through the dialysis membrane.

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size. It can separate larger protein molecules from smaller surfactant monomers and micelles.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. This can be effective for zwitterionic surfactants like this compound.

  • Protein Precipitation: Methods like acetone (B3395972) precipitation can effectively precipitate the protein, leaving the surfactant in the supernatant.

  • Affinity Chromatography: If the protein has an affinity tag, the surfactant can be washed away while the protein is bound to the resin.

  • Detergent Removal Resins: Commercially available resins are designed to bind and remove various types of detergents.

Q4: Which removal method is best for this compound?

Q5: How can I determine the amount of residual this compound in my sample?

Quantification of residual surfactant is crucial to confirm the success of the removal process. Potential methods include:

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): A highly sensitive and specific method for detecting and quantifying surfactants.

  • Colorimetric Assays: A ninhydrin-based assay could potentially be adapted to quantify this compound due to the presence of a secondary amine in its structure.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of this compound.

Issue 1: Low Protein Recovery After Removal Procedure
Possible Cause Troubleshooting Step
Protein Precipitation The chosen removal method may be too harsh, leading to protein denaturation and aggregation. Consider a milder method (e.g., dialysis over precipitation). If using precipitation, ensure the resolubilization buffer is appropriate and optimized.
Nonspecific Binding The protein may be binding to the chromatography resin or dialysis membrane. Try including additives like non-ionic detergents in low concentrations or adjusting the buffer's ionic strength or pH.
Inappropriate Method for Protein Size If using dialysis or SEC, ensure the molecular weight cut-off (MWCO) of the membrane or the pore size of the resin is appropriate to retain your protein while allowing the surfactant to pass through.
Issue 2: Incomplete Surfactant Removal
Possible Cause Troubleshooting Step
High Surfactant Concentration The initial concentration of this compound may be too high for a single round of removal. Repeat the removal step or combine two different methods (e.g., precipitation followed by SEC).
Micelle Formation If the surfactant concentration is above its CMC, it will form micelles that may be too large to be removed by dialysis or SEC. Dilute the sample below the estimated CMC before the removal step.
Inefficient Method The chosen method may not be optimal. If dialysis is ineffective, try a method that is less dependent on the CMC, such as ion-exchange chromatography or precipitation.

Data Presentation

The selection of a suitable detergent removal method is often guided by the properties of the detergent. While the specific CMC and micelle molecular weight for this compound are not widely published, the following table provides a comparison of the general applicability of different removal methods based on these properties.

Removal Method Effective for High CMC Surfactants? Effective for Low CMC Surfactants? Relative Speed Potential for Protein Denaturation
Dialysis YesLess EffectiveSlowLow
Size Exclusion Chromatography YesModerately EffectiveModerateLow
Ion-Exchange Chromatography YesYesModerateLow
Acetone Precipitation YesYesFastHigh
Detergent Removal Resins YesYesFastLow to Moderate

Experimental Protocols

Protocol 1: Acetone Precipitation for this compound Removal

This protocol is a rapid method for concentrating a protein sample while removing surfactants.

Materials:

  • Protein sample containing this compound

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes (acetone-compatible)

  • Microcentrifuge

  • Resolubilization buffer (e.g., PBS, Tris buffer)

Procedure:

  • Place your protein sample in a pre-chilled, acetone-compatible microcentrifuge tube.

  • Add four volumes of ice-cold acetone to the protein sample.

  • Vortex briefly to mix and incubate at -20°C for 60 minutes to allow for protein precipitation.

  • Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant and discard the supernatant which contains the acetone and the majority of the this compound.

  • Allow the protein pellet to air-dry in the uncapped tube at room temperature for 15-30 minutes. Do not over-dry the pellet as it may be difficult to redissolve.

  • Resuspend the protein pellet in an appropriate volume of your desired resolubilization buffer. Vortex or pipette gently to dissolve the pellet completely.

Protocol 2: Size Exclusion Chromatography (SEC) for Surfactant Removal

This method separates the protein from the surfactant based on their size differences.

Materials:

  • Protein sample containing this compound

  • SEC column (e.g., Sephadex G-25)

  • Equilibration and elution buffer (detergent-free)

  • Chromatography system or manual setup

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the detergent-free buffer.

  • Load the protein sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column volume).

  • Begin the elution with the detergent-free buffer.

  • The protein, being larger, will elute first in the void volume of the column.

  • The smaller this compound monomers and micelles will be retained by the resin and elute later.

  • Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

  • Pool the fractions containing your purified protein.

Protocol 3: Ion-Exchange Chromatography (IEX) for Surfactant Removal

This protocol is suitable for zwitterionic surfactants as the protein can be bound to the resin while the surfactant is washed away.

Materials:

  • Protein sample containing this compound

  • IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH)

  • Binding buffer (low salt, detergent-free)

  • Wash buffer (same as binding buffer)

  • Elution buffer (high salt or different pH, detergent-free)

  • Chromatography system

Procedure:

  • Determine the isoelectric point (pI) of your protein.

  • Choose an appropriate IEX resin and buffer pH. For an anion exchange column, the buffer pH should be above the protein's pI (protein is negatively charged). For a cation exchange column, the buffer pH should be below the protein's pI (protein is positively charged).

  • Equilibrate the IEX column with several column volumes of binding buffer.

  • Load the protein sample onto the column. The protein should bind to the resin.

  • Wash the column extensively with the wash buffer to remove the unbound this compound.

  • Elute the bound protein by applying a gradient of increasing salt concentration or by changing the pH of the elution buffer.

  • Collect fractions and monitor the protein elution at 280 nm.

  • Pool the fractions containing the purified protein.

Protocol 4: Quantification of Residual this compound (Ninhydrin-Based Assay)

This colorimetric assay can be adapted to quantify the residual this compound by detecting its secondary amine group.

Materials:

  • Protein sample (after surfactant removal)

  • This compound standard solutions (for calibration curve)

  • Ninhydrin (B49086) reagent (e.g., 2% in ethanol)

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 5.5)

  • Spectrophotometer

Procedure:

  • Prepare a series of standard solutions of this compound in a buffer that matches your protein sample matrix.

  • In separate test tubes, add a defined volume of each standard, your protein sample, and a blank (buffer only).

  • Add the reaction buffer to each tube.

  • Add the ninhydrin reagent to each tube and mix well.

  • Incubate the tubes in a boiling water bath for 15-20 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of each solution at the appropriate wavelength (typically around 570 nm for primary amines, but the maximum absorbance for the secondary amine of this compound may differ and should be determined experimentally).

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of residual this compound in your protein sample by interpolating its absorbance on the standard curve.

Mandatory Visualization

experimental_workflow start Protein Sample with This compound method_selection Select Removal Method start->method_selection dialysis Dialysis method_selection->dialysis High CMC (estimated) sec Size Exclusion Chromatography method_selection->sec Size Difference iex Ion-Exchange Chromatography method_selection->iex Charge Difference precipitation Acetone Precipitation method_selection->precipitation Rapid Removal purified_protein Purified Protein Sample dialysis->purified_protein sec->purified_protein iex->purified_protein precipitation->purified_protein quantification Quantify Residual Surfactant purified_protein->quantification hplc_ms HPLC-MS quantification->hplc_ms High Sensitivity colorimetric Ninhydrin Assay quantification->colorimetric Accessible final_product Final Purified Protein hplc_ms->final_product colorimetric->final_product troubleshooting Troubleshoot if Necessary final_product->troubleshooting

Caption: Workflow for removing this compound.

Caption: Troubleshooting logic for incomplete surfactant removal.

Impact of salt concentration on the efficiency of Sodium lauraminopropionate in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Sodium Lauraminopropionate as a mobile phase additive in chromatography. The efficiency of this zwitterionic surfactant is highly dependent on the salt concentration of the mobile phase, which can be adjusted to optimize the separation of various analytes, including proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatography?

This compound is a zwitterionic surfactant, meaning its headgroup contains both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[1][2] In chromatography, it is used as a mobile phase additive, particularly in mixed-mode chromatography (MMC), which combines two or more separation mechanisms, such as reversed-phase and ion-exchange.[3][4] Its benefits include the ability to separate polar and nonpolar analytes in a single run, improve peak shape for charged analytes, and offer compatibility with mass spectrometry (MS) by avoiding the need for ion-pairing agents.[3]

Q2: How does salt concentration impact the effectiveness of this compound?

Salt concentration, or ionic strength, is a critical parameter for controlling retention and selectivity when using zwitterionic additives like this compound. The salt ions in the mobile phase compete with the analyte for interaction with both the stationary phase and the surfactant.

  • At low salt concentrations: Ionic interactions are dominant. This can lead to strong retention of charged analytes on mixed-mode columns.

  • At high salt concentrations: The increased number of salt ions in the mobile phase shields the electrostatic interactions, weakening the ionic retention of the analyte.[5][6] Concurrently, high salt concentrations can promote hydrophobic interactions, which may increase the retention of nonpolar analytes.[7]

By modulating the salt concentration, users can fine-tune the balance between ionic and hydrophobic interactions to achieve optimal separation.[3][7]

Q3: Does this compound itself contribute to the ionic strength of the mobile phase?

Studies on other zwitterions have shown that they may not contribute to the ionic strength of a solution in the same way that a salt like NaCl does.[8] While zwitterions have large dipole moments and can engage in electrostatic interactions, their net-neutral charge means they do not significantly increase the overall ionic strength.[8] Therefore, the ionic strength of the mobile phase is primarily controlled by the concentration of the added salt (e.g., NaCl, potassium phosphate).

Q4: Can I use a salt gradient with this compound?

Yes, using a salt gradient is a common and effective technique when this compound is present in the mobile phase.[3][6] A gradient, typically of increasing salt concentration, can be used to elute analytes with varying charge and hydrophobicity. For instance, in mixed-mode chromatography, a shallow salt gradient might be used to separate proteins with subtle differences in their surface charge.[6]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in a chromatographic separation.

Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)

Poor peak shape can compromise resolution and lead to inaccurate quantification.[9] Tailing peaks are often caused by unwanted secondary interactions between the analyte and the stationary phase, while fronting can be a sign of column overload or issues with the mobile phase.[10][11]

Symptom Potential Cause Suggested Solution
Peak Tailing (for basic analytes)Unwanted ionic interactions with residual silanol (B1196071) groups on the silica-based stationary phase.Increase the salt concentration in the mobile phase to shield the silanol groups. A concentration of 150 mM or higher can be a good starting point.[12][13] Adjusting the pH of the mobile phase can also help.[11]
Peak Tailing (for all analytes)A physical issue with the column, such as a partially blocked inlet frit or bed deformation.[9]Try backflushing the column. If the problem persists, the column may need to be replaced.[9] Using a guard column can help prevent frit blockage.
Peak Fronting Column overload; too much sample has been injected.Reduce the sample concentration or injection volume and reinject.
Broad Peaks The mobile phase may not be strong enough to elute the analyte efficiently, leading to band broadening.[10]For analytes retained by hydrophobic interaction, consider adding a small percentage of an organic modifier (e.g., acetonitrile, isopropanol) to the mobile phase.[14] For ionically retained analytes, adjust the salt concentration or pH.

G

Caption: A workflow for troubleshooting common peak shape issues.

Issue 2: Poor Resolution or Unexpected Elution Order

The elution order and resolution in mixed-mode chromatography are highly sensitive to mobile phase conditions.

Symptom Potential Cause Suggested Solution
Co-elution of Analytes The current mobile phase conditions do not provide adequate selectivity between the analytes of interest.Systematically vary the salt concentration. A lower salt concentration will enhance ionic retention, potentially separating analytes based on charge. A higher salt concentration will diminish ionic interactions and may improve separation based on hydrophobicity.[7] Consider running a salt gradient to improve separation.[3]
Analyte Elutes Too Early Insufficient retention. If the analyte is charged, the salt concentration may be too high, preventing ionic interaction with the stationary phase.[12]Decrease the salt concentration in the mobile phase to promote ionic retention. Verify that the mobile phase pH is appropriate for the analyte to be charged.
Analyte Elutes Too Late or Not at All Excessive retention. The analyte may be interacting too strongly with the stationary phase.For strongly retained charged analytes, increase the salt concentration of the mobile phase to disrupt ionic interactions.[5] For strongly retained hydrophobic analytes, increase the percentage of organic solvent in the mobile phase.

G

Caption: Relationship between salt concentration and retention mechanisms.

Experimental Protocols

While a specific protocol for this compound was not found in the literature search, the following represents a general methodology for optimizing a separation using a zwitterionic mobile phase additive in a mixed-mode chromatography setup. This protocol is based on principles outlined for similar surfactants and chromatography modes.[13][14][15]

Objective: To develop a separation method for a protein mixture using a mixed-mode column with a mobile phase containing this compound.

1. Materials:

  • Column: Mixed-mode column (e.g., combining reversed-phase and cation-exchange functionalities).

  • Mobile Phase A: 20 mM Phosphate buffer, pH 6.0.

  • Mobile Phase B: 20 mM Phosphate buffer with 1 M NaCl, pH 6.0.

  • Additive: this compound (to be added to both Mobile Phase A and B at a constant concentration, e.g., 50 mM).

  • Sample: A mixture of proteins with different isoelectric points (pI) and hydrophobicities, dissolved in Mobile Phase A.

2. Initial Screening (Isocratic Conditions):

  • Prepare a series of mobile phases with varying salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl) by mixing Mobile Phase A and B. Ensure each mobile phase contains the target concentration of this compound.

  • Equilibrate the column with the first mobile phase (e.g., 50 mM NaCl) for at least 10 column volumes.

  • Inject the protein mixture and run the separation under isocratic conditions.

  • Record the retention times and observe the peak shapes.

  • Repeat steps 2-4 for each salt concentration.

3. Data Analysis and Optimization:

  • Summarize the retention times for each protein at each salt concentration in a table.

  • Analyze the trend. For proteins retained by ionic interactions, retention time should decrease as salt concentration increases. For those retained by hydrophobic interactions, retention may increase.

  • Based on the screening results, select a salt concentration range that provides the best selectivity for the proteins of interest.

4. Gradient Method Development:

  • If the isocratic separation is not optimal, develop a linear gradient method.

  • Start with a low salt concentration (e.g., 50 mM NaCl) and run a linear gradient to a higher concentration (e.g., 500 mM NaCl) over 20-30 column volumes.

  • Inject the sample and analyze the chromatogram.

  • Adjust the gradient slope and duration to optimize the resolution between critical pairs. A shallower gradient generally provides better resolution.[6]

Table of Expected Results from Salt Screening:

NaCl ConcentrationRetention of Basic Protein (pI > 7)Retention of Acidic Protein (pI < 6)Peak Asymmetry (Basic Protein)
50 mM StrongWeak (may show repulsion)May be high due to secondary interactions
150 mM ModerateWeakImproved
300 mM WeakNegligibleGood (typically < 1.2)
500 mM Very WeakNegligibleGood

Note: This table assumes a cation-exchange functionality on the mixed-mode column and a mobile phase pH of 6.0.

References

Optimizing temperature for enhanced stability of proteins with Sodium lauraminopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Sodium Lauraminopropionate to enhance protein stability, with a focus on optimizing temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stabilize proteins?

This compound is an amphoteric surfactant, meaning its net charge is dependent on the pH of the solution. It can exist as a cation at low pH, a zwitterion at intermediate pH, and an anion at high pH. This property influences its interaction with proteins.

The primary mechanism by which surfactants like this compound stabilize proteins is by reducing the risk of aggregation at interfaces (e.g., air-water, container surfaces). Proteins tend to unfold and aggregate at these interfaces, leading to loss of function. Surfactants compete with proteins for these interfaces, thereby preventing protein denaturation and aggregation.

Q2: How does temperature affect protein stability in the presence of this compound?

Temperature is a critical factor in protein stability. High temperatures can cause proteins to unfold and aggregate. The presence of a stabilizing surfactant like this compound can increase the thermal stability of a protein, which is often measured as an increase in its melting temperature (Tm). However, the optimal temperature for stability will be protein-specific and will also depend on the concentration of both the protein and the surfactant. Extremely high temperatures will eventually cause denaturation regardless of the surfactant's presence.

Q3: What is a Thermal Shift Assay (TSA) and how can it be used to determine the optimal temperature?

A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput technique used to measure the thermal stability of a protein. It works by monitoring the unfolding of a protein as the temperature is gradually increased. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds, it exposes these hydrophobic regions, causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).

By performing TSA experiments with your protein in the presence of varying concentrations of this compound, you can determine the conditions that result in the highest Tm, indicating the greatest stabilizing effect.

Troubleshooting Guide

Issue 1: Protein Aggregation is Still Observed After Adding this compound.

Possible Cause Troubleshooting Steps
Suboptimal Surfactant Concentration The concentration of this compound may be too low to effectively protect the protein. Conversely, very high concentrations of some surfactants can induce denaturation. Perform a concentration titration experiment to find the optimal range.
Incorrect pH The effectiveness of an amphoteric surfactant like this compound is highly dependent on pH due to changes in its charge. The pH of your buffer may not be optimal for the stabilizing interaction with your specific protein. Screen a range of pH values to find the condition that minimizes aggregation.
Inappropriate Temperature While this compound can enhance thermal stability, it may not prevent aggregation at excessively high temperatures. Conversely, some proteins exhibit cold denaturation. Ensure your experimental temperature is within a reasonable range for your protein.
High Protein Concentration At very high concentrations, proteins are more prone to aggregation, and the surfactant may be insufficient to prevent it. Try reducing the protein concentration.

Issue 2: Inconsistent Results in Thermal Shift Assays.

Possible Cause Troubleshooting Steps
Poor Mixing Ensure that the protein, surfactant, and dye are thoroughly mixed before starting the thermal ramp.
Air Bubbles in Wells Bubbles can interfere with the fluorescence reading. Centrifuge the plate briefly before running the assay to remove any bubbles.
Inaccurate Pipetting Small variations in the volumes of protein, surfactant, or dye can lead to inconsistent results. Use calibrated pipettes and proper technique.
Precipitation Before Heating If the protein aggregates before the thermal ramp begins, the results will be unreliable. Visually inspect the plate before starting the experiment.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using Thermal Shift Assay (TSA)

Objective: To identify the concentration of this compound that provides the maximal increase in the thermal stability (Tm) of a target protein.

Materials:

  • Purified target protein of known concentration

  • This compound stock solution (e.g., 10% w/v)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Methodology:

  • Prepare a working solution of SYPRO Orange dye: Dilute the 5000x stock 1:1000 in assay buffer to make a 5x working solution.

  • Prepare a dilution series of this compound: Create a series of concentrations in the assay buffer. The final concentrations in the assay should typically range from 0.001% to 0.5% (w/v).

  • Set up the assay plate: In each well of a 96-well plate, add the following in order:

    • Assay Buffer to a final volume of 25 µL

    • 5 µL of the appropriate this compound dilution (or buffer for the no-surfactant control)

    • 10 µL of the protein solution (final concentration typically 2-5 µM)

    • 5 µL of the 5x SYPRO Orange dye solution

  • Seal and centrifuge the plate: Seal the plate with an optically clear seal and centrifuge briefly (e.g., 1000 x g for 1 minute) to mix the components and remove bubbles.

  • Perform the thermal shift assay:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to acquire fluorescence data in the appropriate channel for SYPRO Orange.

    • Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C per minute.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each condition.

    • Determine the Tm for each curve, which is the temperature at the midpoint of the unfolding transition.

    • Plot the change in Tm (ΔTm = Tm with surfactant - Tm without surfactant) as a function of this compound concentration to identify the optimal concentration.

Illustrative Data

Disclaimer: The following data is illustrative and intended to demonstrate how results would be presented. Actual results will vary depending on the protein and experimental conditions.

Table 1: Effect of this compound Concentration on the Melting Temperature (Tm) of Protein X

This compound Conc. (% w/v)Tm (°C)ΔTm (°C)
0 (Control)55.20.0
0.00156.10.9
0.00557.52.3
0.0158.93.7
0.0560.25.0
0.159.84.6
0.558.53.3

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis p_sol Protein Solution plate 96-Well Plate Assembly p_sol->plate sl_dil This compound Dilution Series sl_dil->plate dye SYPRO Orange Dye dye->plate rtpcr Real-Time PCR (Melt Curve) plate->rtpcr Run Assay tm_calc Tm Calculation rtpcr->tm_calc Generate Melt Curves opt Optimal Concentration Determination tm_calc->opt Plot ΔTm vs. Conc.

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic cluster_params Parameter Optimization cluster_verify Verification start Protein Aggregation Observed? conc Optimize Surfactant Concentration start->conc Yes no_agg Protein is Stable start->no_agg No ph Screen pH Range conc->ph temp Adjust Temperature ph->temp p_conc Lower Protein Concentration temp->p_conc retest Re-test for Aggregation p_conc->retest retest->conc Persistent retest->no_agg Resolved

Caption: Logical workflow for troubleshooting persistent protein aggregation.

Troubleshooting phase separation in Sodium lauraminopropionate-containing formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation in formulations containing Sodium Lauraminopropionate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulation?

This compound is an amphoteric surfactant, meaning its molecular charge is dependent on the pH of the formulation.[1] It is valued for its mildness, foam-boosting properties, and ability to function as a cleansing and hair conditioning agent.[2][3] Its versatility and compatibility with other surfactant types make it a common ingredient in a variety of cosmetic and pharmaceutical products.[4]

Q2: What are the primary causes of phase separation in my this compound formulation?

Phase separation, an indicator of emulsion instability, can be triggered by several factors:

  • Incorrect pH: The stability of this compound is highly sensitive to pH due to its amphoteric nature.[1]

  • Inappropriate Surfactant Concentration: Using too little or too much surfactant can lead to instability.

  • Electrolyte Imbalance: The presence of salts and other charged molecules can disrupt the stability of the emulsion.[5][6]

  • Incompatibility with Other Ingredients: Interactions with other components in the formulation can lead to phase separation.

  • Improper Processing Parameters: Factors such as mixing speed, temperature, and cooling rate can significantly impact emulsion stability.[7][8]

  • Extreme Temperatures: Exposure to high heat or freeze-thaw cycles can break the emulsion.[9]

Q3: How does pH affect the stability of my formulation?

The pH of your formulation dictates the charge of the this compound molecules, which in turn affects their interaction with other ingredients and the overall stability of the emulsion.

  • Below pH 4: The molecule is predominantly cationic (positively charged).[1]

  • Around pH 4.2 (Isoelectric Point): The net charge is zero, and solubility is at its minimum, which can lead to precipitation and instability.[1]

  • Between pH 4 and 10: The molecule is zwitterionic, carrying both positive and negative charges.[1]

  • Above pH 10: The molecule is predominantly anionic (negatively charged).[1]

Instability often arises when the pH is near the isoelectric point or when the charge of the surfactant is incompatible with other charged ingredients in the formulation.

Q4: Can the concentration of this compound cause phase separation?

Yes, the concentration is critical. An insufficient amount of surfactant will not adequately reduce the interfacial tension between the oil and water phases, leading to coalescence of droplets and eventual phase separation. Conversely, an excessive concentration can lead to the formation of micelles that may not be conducive to a stable emulsion.[10]

Q5: How can I determine if my formulation is unstable?

Signs of instability include:[9]

  • Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the formulation.

  • Flocculation: The clumping together of dispersed droplets.

  • Coalescence: The merging of droplets to form larger ones, which is an irreversible process.

  • Phase Separation: The visible separation of the formulation into distinct oil and water layers.

Troubleshooting Guide

If you are experiencing phase separation, follow this systematic troubleshooting guide.

Step 1: Initial Assessment

Before making any changes to your formulation, assess the following:

  • Visual Observation: Carefully examine the formulation for signs of creaming, flocculation, or clear phase separation.

  • Measure pH: Use a calibrated pH meter to determine the current pH of your formulation.

  • Review Formulation Record: Double-check the concentrations of all ingredients and the order of addition.

Step 2: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting phase separation.

G Troubleshooting Workflow for Phase Separation start Phase Separation Observed check_ph Measure pH of Formulation start->check_ph ph_in_range Is pH in optimal range (typically 5-8)? check_ph->ph_in_range adjust_ph Adjust pH with citric acid or sodium hydroxide ph_in_range->adjust_ph No check_concentration Review Surfactant and Co-surfactant Concentrations ph_in_range->check_concentration Yes adjust_ph->check_ph concentration_optimal Are concentrations within recommended range? check_concentration->concentration_optimal adjust_concentration Optimize surfactant/co-surfactant ratio concentration_optimal->adjust_concentration No check_electrolytes Evaluate Electrolyte Content concentration_optimal->check_electrolytes Yes adjust_concentration->check_concentration electrolytes_issue Is there a high concentration of salts or charged actives? check_electrolytes->electrolytes_issue reduce_electrolytes Reduce electrolyte concentration or add a stabilizer electrolytes_issue->reduce_electrolytes Yes check_processing Review Processing Parameters (Mixing, Temperature) electrolytes_issue->check_processing No reduce_electrolytes->check_electrolytes processing_issue Were processing parameters controlled? check_processing->processing_issue optimize_processing Optimize homogenization speed/time and temperature control processing_issue->optimize_processing No stable Stable Formulation processing_issue->stable Yes optimize_processing->check_processing

Caption: A logical workflow for troubleshooting phase separation.

Step 3: Addressing Specific Issues
  • pH Adjustment: If the pH is near the isoelectric point of 4.2, adjust it to a more neutral range (e.g., pH 5-8) where the zwitterionic form is prevalent and solubility is higher.[1] Use small amounts of a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide) to make adjustments.

  • Concentration Optimization: If the surfactant concentration is suspect, prepare a series of small batches with varying concentrations of this compound and any co-surfactants to identify the optimal range.

  • Electrolyte Management: High concentrations of salts can disrupt the emulsion.[6] Consider reducing the electrolyte content or incorporating a stabilizing agent like a polymer that can create a protective network around the droplets.[11]

  • Process Parameter Control: Ensure that the oil and water phases are heated to the same temperature (typically 70-75°C) before emulsification.[7] The rate of addition of one phase to the other and the homogenization speed and duration are also critical parameters to control and optimize.[8]

Data Presentation

Table 1: Expected Behavior of this compound at Different pH Values
pH RangePredominant ChargeExpected Behavior in FormulationTroubleshooting Considerations
< 4.0Cationic (+)May interact strongly with anionic components, potentially leading to precipitation.Avoid co-formulating with high concentrations of anionic surfactants or polymers.
~ 4.2Zwitterionic (net zero)Lowest solubility; high risk of precipitation and phase separation.Avoid formulating at or near the isoelectric point.
4.5 - 8.0ZwitterionicGenerally good stability and compatibility with other surfactants.Optimal range for many formulations.
> 10.0Anionic (-)May interact with cationic components.Avoid co-formulating with high concentrations of cationic surfactants or polymers.

Disclaimer: This table provides general guidance. The optimal pH for a specific formulation will depend on the other ingredients present.

Table 2: Hypothetical Results of a Stability Study

This table illustrates how to present data from a stability study designed to optimize the concentration of this compound.

Formulation IDThis compound (%)Co-surfactant (%)Initial ObservationAfter 24h at 45°CAfter Centrifugation (3000 rpm, 30 min)
F11.00.5HomogeneousSlight creamingPhase separation
F22.00.5HomogeneousHomogeneousSlight creaming
F33.00.5HomogeneousHomogeneousHomogeneous
F42.01.0HomogeneousHomogeneousHomogeneous

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol provides a general method for preparing a simple O/W emulsion containing this compound.

  • Prepare the Oil Phase:

    • Combine all oil-soluble ingredients in a beaker.

    • Heat the oil phase to 70-75°C with gentle stirring until all components are melted and uniform.

  • Prepare the Aqueous Phase:

    • In a separate beaker, dissolve this compound and any other water-soluble ingredients in deionized water.

    • Heat the aqueous phase to 70-75°C with stirring.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000-10000 rpm).[12]

    • Continue homogenization for 3-5 minutes.

  • Cooling:

    • Transfer the emulsion to a vessel with gentle, continuous stirring and allow it to cool to room temperature.

  • Final Additions:

    • Add any heat-sensitive ingredients, such as preservatives and fragrances, once the emulsion has cooled below 40°C.

    • Adjust the final pH if necessary.

Protocol 2: Accelerated Stability Testing

This protocol outlines methods to accelerate the aging process and predict the long-term stability of your formulation.

  • High-Temperature Stability:

    • Place samples of the formulation in ovens at elevated temperatures (e.g., 45°C and 50°C).[9]

    • Visually inspect the samples daily for the first week and then weekly for up to 3 months for any signs of instability.

  • Freeze-Thaw Cycling:

    • Subject the samples to alternating temperature cycles. A common cycle is 24 hours at -10°C followed by 24 hours at 25°C.[9]

    • Perform at least three cycles and visually inspect for phase separation after each cycle.

  • Centrifugation Test:

    • Place a sample of the formulation in a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.[9]

    • After centrifugation, visually inspect for any signs of phase separation or creaming.

Mandatory Visualization

Logical Relationship of pH and Surfactant Interaction

G pH-Dependent Interactions of this compound cluster_ph Formulation pH cluster_charge This compound Charge cluster_interaction Interaction with Other Surfactants low_ph Low pH (<4) cationic Cationic (+) low_ph->cationic neutral_ph Neutral pH (5-8) zwitterionic Zwitterionic (+/-) neutral_ph->zwitterionic high_ph High pH (>10) anionic Anionic (-) high_ph->anionic anionic_surfactant Anionic Surfactant (-) cationic->anionic_surfactant Strong Interaction (Potential Precipitation) zwitterionic->anionic_surfactant Good Compatibility cationic_surfactant Cationic Surfactant (+) zwitterionic->cationic_surfactant Good Compatibility nonionic_surfactant Non-ionic Surfactant zwitterionic->nonionic_surfactant Excellent Compatibility anionic->cationic_surfactant Strong Interaction (Potential Precipitation)

Caption: pH's effect on surfactant charge and interactions.

Experimental Workflow for Stability Assessment

G Experimental Workflow for Emulsion Stability Assessment start Prepare Emulsion Formulation initial_analysis Initial Analysis: - Visual Appearance - pH Measurement - Viscosity - Particle Size (DLS) start->initial_analysis stability_testing Accelerated Stability Testing initial_analysis->stability_testing thermal_test High Temperature Test (45°C, 3 months) stability_testing->thermal_test freeze_thaw Freeze-Thaw Cycles (-10°C to 25°C, 3 cycles) stability_testing->freeze_thaw centrifugation Centrifugation (3000 rpm, 30 min) stability_testing->centrifugation final_analysis Final Analysis: - Visual Appearance - pH Measurement - Viscosity - Particle Size (DLS) thermal_test->final_analysis freeze_thaw->final_analysis centrifugation->final_analysis evaluation Evaluate Changes and Determine Stability final_analysis->evaluation

Caption: Workflow for assessing emulsion stability.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Quantification of Sodium Lauraminopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of surfactants like Sodium Lauraminopropionate is critical for product quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used analytical technique for this purpose. This guide provides a comparative overview of HPLC methods and other analytical techniques for the quantification of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of HPLC with other relevant techniques.

Table 1: Comparison of Analytical Methods for Amphoteric Surfactant Quantification

MethodPrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary and a mobile phase.High specificity, sensitivity, and accuracy; suitable for complex mixtures.Requires more expensive equipment and skilled personnel; can be time-consuming for method development.Routine quality control, stability studies, formulation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[1]Very high sensitivity and selectivity; provides structural information.High instrument and maintenance costs; complex data analysis.Impurity profiling, metabolite identification, trace analysis.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile analytes.Not suitable for non-volatile or thermally labile compounds like most surfactants without derivatization.Analysis of volatile impurities.
Titrimetric Methods Quantification based on the reaction of the analyte with a titrant of known concentration.Simple, inexpensive, and rapid.Lower specificity and sensitivity compared to chromatographic methods; susceptible to interferences.Assay of raw materials.
Ion-Selective Electrodes (ISE) / Potentiometry Measures the potential of an ion-selective electrode in response to the analyte concentration.[2]Fast and simple measurements.[2]Limited selectivity; matrix effects can be significant.Process monitoring, rapid screening.
Colorimetric/Spectrophotometric Methods Measures the absorbance of light by a colored product formed from a reaction with the analyte.Simple and cost-effective.Low specificity; often used for total surfactant content rather than specific quantification.Preliminary screening, estimation of total surfactant concentration.
Performance Comparison of Validated HPLC Methods

Table 2: Typical HPLC Method Validation Parameters for Amphoteric Surfactants

ParameterHPLC-RI Method (Adapted from CAPB analysis)[3]HPLC-ELSD/CAD MethodHPLC-UV Method
Column C18Acclaim Surfactant Plus[4][5]C18
Mobile Phase Acetonitrile (B52724)/BufferAcetonitrile/Water/Buffer[5]Acetonitrile/Buffer
Detector Refractive Index (RI)[3]Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD)[5]Ultraviolet (UV)
Linearity (r²) > 0.99[3]> 0.99> 0.99
Limit of Detection (LOD) 60 µg/mL[3]Low ng level[5]Analyte dependent
Limit of Quantification (LOQ) 200 µg/mL[3]ng/mL rangeAnalyte dependent
Accuracy (% Recovery) 95 - 98%[3]98 - 102%98 - 102%
Precision (%RSD) < 2%[3]< 2%< 2%

Experimental Protocol: HPLC-RI Method for Quantification of this compound

This protocol is adapted from a validated method for a structurally similar amphoteric surfactant, Cocamidopropyl Betaine, and is suitable for the quantification of this compound in bulk material or simple formulations.

1. Instrumentation and Materials

  • HPLC system with a Refractive Index (RI) detector

  • Isocratic pump

  • Autosampler

  • Column oven

  • Data acquisition and processing software

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate (B84403) monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35 °C

  • RI Detector Temperature: 35 °C

  • Run Time: 15 minutes

3. Preparation of Solutions

  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of the prepared buffer. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve it in a 50 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 100 - 1000 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to about 50 mg of this compound and dissolve it in a 50 mL volumetric flask with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Workflow

The validation of the analytical method is crucial to ensure that the results are reliable. The following diagram illustrates the typical workflow for HPLC method validation based on ICH guidelines.

HPLC_Validation_Workflow start Method Development & Optimization system_suitability System Suitability Testing start->system_suitability Define Criteria specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report system_suitability->specificity end Routine Use validation_report->end

Workflow for HPLC Method Validation.
Signaling Pathways and Logical Relationships in Method Selection

The choice of an appropriate analytical method is a logical process that involves considering the analyte's properties, the sample matrix, and the objective of the analysis. The following diagram illustrates the decision-making pathway.

Method_Selection_Pathway start Define Analytical Objective (e.g., QC, R&D, Impurity Profiling) analyte_props Analyte Properties (this compound) - Non-volatile - Lacks a strong chromophore start->analyte_props matrix_complexity Sample Matrix Complexity? analyte_props->matrix_complexity simple_matrix Simple Matrix (e.g., Raw Material, Simple Formulation) matrix_complexity->simple_matrix Low complex_matrix Complex Matrix (e.g., Finished Product with Excipients) matrix_complexity->complex_matrix High hplc_ri HPLC-RI simple_matrix->hplc_ri titration Titration simple_matrix->titration For Assay hplc_elsd_cad HPLC-ELSD/CAD complex_matrix->hplc_elsd_cad lc_ms LC-MS complex_matrix->lc_ms High Sensitivity/Specificity needed

Decision pathway for selecting an analytical method.

This guide provides a foundational understanding of the validation and comparison of HPLC methods for the quantification of this compound. The choice of the most suitable method will ultimately be guided by the specific requirements of the analysis and the available resources.

References

A Comparative Guide to the Efficacy of Sodium Lauraminopropionate and Cocamidopropyl Betaine in Maintaining Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of therapeutic proteins, maintaining structural integrity and preventing aggregation are paramount to ensuring safety and efficacy. Surfactants are commonly employed as excipients to mitigate protein denaturation and aggregation at interfaces. This guide provides a comparative overview of two amphoteric surfactants, Sodium Laurylaminopropionate and Cocamidopropyl Betaine (B1666868), and their potential roles in protein stabilization.

Due to a notable lack of direct comparative studies in publicly available literature, this guide will focus on the known physicochemical properties of each surfactant and infer their potential impact on protein stability based on established principles of protein-surfactant interactions. Furthermore, we provide detailed experimental protocols that can be employed to directly assess and compare their efficacy in maintaining the stability of a target protein.

Physicochemical Properties and Inferred Effects on Protein Stability

Both Sodium Laurylaminopropionate and Cocamidopropyl Betaine are amphoteric surfactants, meaning they possess both a positive and a negative charge, with the net charge being pH-dependent. This characteristic can influence their interaction with proteins, which also have varying surface charges depending on the pH of the solution.

PropertySodium LauraminopropionateCocamidopropyl BetainePotential Implication for Protein Stability
Chemical Structure Contains a secondary amine and a carboxylate group.Contains a quaternary ammonium (B1175870) (cationic) and a carboxylate (anionic) group.[1]The nature of the charged groups influences the strength and type of electrostatic interactions with charged residues on the protein surface.
Charge Amphoteric; charge is pH-dependent.[2]Amphoteric/Zwitterionic; maintains a net neutral charge over a broad pH range.[1][3]pH-dependent charge of Sodium Laurylaminopropionate could offer tunable interactions, while the consistent zwitterionic nature of Cocamidopropyl Betaine might provide more predictable behavior across different pH formulations.
Hydrophobicity Possesses a C12 alkyl chain.Derived from coconut oil, typically with a C12 lauric acid chain.[4]The hydrophobic tail can interact with exposed hydrophobic patches on a protein, potentially preventing aggregation. The length and nature of this tail are critical for stabilizing interactions.
Critical Micelle Concentration (CMC) Data not readily available in the context of protein stabilization.Varies depending on the specific product and impurities.The CMC is a key parameter, as surfactant behavior below and above this concentration can differ significantly in its interaction with proteins.
Observed Effects on Proteins Insufficient data available in the public domain.Has been shown to associate with proteins like bovine serum albumin (BSA), prevent their adsorption at interfaces, and offer some protection against thermal and shear stress.Cocamidopropyl Betaine shows promise in protein stabilization, though more extensive quantitative data is needed. The potential of Sodium Laurylaminopropionate remains to be experimentally determined.

Experimental Protocols for Comparative Efficacy Assessment

To rigorously evaluate and compare the efficacy of Sodium Laurylaminopropionate and Cocamidopropyl Betaine in stabilizing a specific protein, a combination of biophysical techniques should be employed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of the protein in the presence of each surfactant by measuring the melting temperature (Tm) and the enthalpy of unfolding (ΔH). An increase in Tm in the presence of a surfactant indicates stabilization.[5][6][7]

Methodology:

  • Prepare solutions of the target protein at a known concentration (e.g., 1 mg/mL) in a suitable buffer.

  • Prepare separate formulations of the protein solution containing varying concentrations of Sodium Laurylaminopropionate and Cocamidopropyl Betaine. A surfactant-free protein solution will serve as the control.

  • Load the protein solutions into the DSC sample cell and the corresponding buffer (with or without surfactant) into the reference cell.

  • Scan the samples over a temperature range that encompasses the protein's unfolding transition (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).[8]

  • Analyze the resulting thermograms to determine the Tm and ΔH for each formulation.[9]

Circular Dichroism (CD) Spectroscopy

Objective: To assess the effect of the surfactants on the secondary and tertiary structure of the protein.[10][11][12] Significant changes in the CD spectrum can indicate conformational changes or denaturation.

Methodology:

  • Prepare protein solutions with and without each surfactant, as described for DSC.

  • Record the far-UV CD spectra (e.g., 190-250 nm) to monitor changes in the protein's secondary structure (α-helix, β-sheet content).[12]

  • Record the near-UV CD spectra (e.g., 250-350 nm) to probe for changes in the tertiary structure and the environment of aromatic amino acid residues.[12]

  • Spectra can be collected at a fixed temperature or as a function of increasing temperature to monitor thermal unfolding.

Size Exclusion Chromatography (SEC)

Objective: To quantify the formation of soluble aggregates in the protein formulations.[13][14][15] A reduction in the percentage of aggregates in the presence of a surfactant indicates a stabilizing effect.

Methodology:

  • Incubate the protein formulations (with and without surfactants) under stress conditions (e.g., elevated temperature, agitation) for a defined period.

  • Inject the samples onto an SEC column equilibrated with a suitable mobile phase.

  • Monitor the elution profile using UV detection at 280 nm.

  • Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregation in each sample.

Dynamic Light Scattering (DLS)

Objective: To monitor the size distribution and detect the presence of aggregates in the protein solutions over time.[16][17][18][19]

Methodology:

  • Prepare protein formulations as for the other techniques.

  • Measure the hydrodynamic radius (Rh) and polydispersity index (PDI) of the protein in each formulation at regular intervals during a stability study.

  • An increase in the average Rh and/or PDI over time is indicative of aggregation.

Visualizing Experimental and Biological Frameworks

To aid in the conceptualization of the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_prep Formulation Preparation cluster_stress Stress Conditions (Optional) cluster_analysis Biophysical Analysis cluster_results Data Comparison p_sol Protein Solution formulations Prepare Formulations: - Control (Protein only) - Protein + Surfactant 1 - Protein + Surfactant 2 p_sol->formulations s1_sol This compound Stock s1_sol->formulations s2_sol Cocamidopropyl Betaine Stock s2_sol->formulations thermal Thermal Stress formulations->thermal agitation Agitation Stress formulations->agitation cd CD Spectroscopy (Conformational Stability) formulations->cd dls DLS (Size Distribution) formulations->dls dsc DSC (Thermal Stability - Tm) thermal->dsc sec SEC (Soluble Aggregates) thermal->sec agitation->sec agitation->dls comparison Compare Efficacy: - ΔTm - Structural Integrity - % Aggregation - Particle Size Growth dsc->comparison cd->comparison sec->comparison dls->comparison

Caption: Experimental workflow for comparing surfactant efficacy.

signaling_pathway cluster_stress Cellular Environment cluster_response Cellular Stress Response stress Surfactant-Induced Protein Misfolding er_stress ER Stress stress->er_stress upr Unfolded Protein Response (UPR) er_stress->upr chaperones Chaperone Upregulation (e.g., HSP70) upr->chaperones leads to proteasome Proteasomal Degradation upr->proteasome activates apoptosis Apoptosis upr->apoptosis can trigger chaperones->stress refolds proteasome->stress degrades

Caption: Hypothetical cellular response to protein misfolding.

Conclusion

While both Sodium Laurylaminopropionate and Cocamidopropyl Betaine are amphoteric surfactants with potential applications in protein formulation, there is a significant disparity in the available data regarding their efficacy in maintaining protein stability. Cocamidopropyl Betaine has shown some promise in preliminary studies, but a direct comparison with Sodium Laurylaminopropionate is not possible based on current literature. The experimental protocols outlined in this guide provide a clear path for researchers to conduct such a comparative analysis, which is essential for making informed decisions in the development of stable and effective therapeutic protein formulations. The generation of such data would be a valuable contribution to the field of pharmaceutical sciences.

References

Validating Potentiometric Titration for Purity Determination of Sodium Lauraminopropionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potentiometric titration for determining the purity of Sodium Lauraminopropionate, a widely used amphoteric surfactant in the pharmaceutical and cosmetic industries. The performance of this classical analytical technique is evaluated against modern chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). This document offers detailed experimental protocols and supporting data to assist researchers in selecting the most suitable method for their analytical needs.

Method Performance Comparison

The selection of an analytical method for purity determination is a critical step in quality control and formulation development. The following table summarizes the key performance parameters of potentiometric titration, HPLC, and Capillary Electrophoresis for the analysis of amphoteric surfactants similar to this compound. The data presented is based on validated methods for structurally related compounds and serves as a benchmark for expected performance.

ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Two-phase titration of the protonated surfactant with a standardized anionic surfactant.Separation based on partitioning between a stationary phase and a mobile phase.Separation based on differential migration in an electric field.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 1.5%≤ 2.5%
**Linearity (R²) **≥ 0.995≥ 0.999≥ 0.998
Limit of Detection (LOD) ~10⁻⁴ M~1-10 µg/mL~10-50 µg/mL[1]
Limit of Quantification (LOQ) ~5x10⁻⁴ M~5-30 µg/mL~50-150 µg/mL
Analysis Time per Sample 10-15 minutes15-30 minutes20-40 minutes
Instrumentation Cost LowHighHigh
Solvent Consumption ModerateHighLow
Selectivity Moderate (potential interference from other cationic species)High (good separation of impurities)High (excellent resolving power)

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Potentiometric Titration (Adapted Method)

This protocol is adapted from established methods for the analysis of similar amphoteric surfactants, such as Cocamidopropyl Betaine.

Principle: In an acidic medium, this compound is protonated and behaves as a cationic surfactant. It is then titrated with a standardized solution of an anionic surfactant, Sodium Dodecyl Sulfate (SDS). The endpoint is detected using a surfactant-selective electrode.

Reagents and Equipment:

  • Automatic Potentiometric Titrator

  • Surfactant-Selective Electrode (e.g., PVC membrane electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Standardized 0.01 M Sodium Dodecyl Sulfate (SDS) solution

  • Hydrochloric Acid (HCl), 0.1 M

  • This compound sample

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a quantity of this compound sample (equivalent to 0.1-0.2 mmol) into a 150 mL beaker.

  • Dissolve the sample in 50 mL of deionized water.

  • Acidify the solution to a pH of 2-3 by adding 0.1 M HCl.

  • Titration: Place the beaker on the titrator and immerse the surfactant-selective and reference electrodes in the solution.

  • Titrate the sample solution with the standardized 0.01 M SDS solution.

  • The endpoint is determined from the inflection point of the titration curve (mV vs. volume of titrant).

  • Calculation: The purity of this compound is calculated based on the volume of SDS solution consumed at the equivalence point.

High-Performance Liquid Chromatography (HPLC)

Principle: The sample is injected into a liquid chromatograph and separated on a reversed-phase column. The concentration of this compound is determined by comparing its peak area to that of a reference standard.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and a buffer solution (e.g., 25 mM ammonium (B1175870) acetate, pH 6.0) is commonly used.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable for surfactants which lack a strong UV chromophore.

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Capillary Electrophoresis (CE)

Principle: In Capillary Electrophoresis, charged molecules migrate through a capillary filled with an electrolyte under the influence of an electric field. The migration time of the analyte is used for identification and the peak area for quantification.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Background Electrolyte (BGE): A buffer solution, for instance, 50 mM phosphate (B84403) buffer at a pH of 7.0, is typically employed.

  • Voltage: 20-30 kV

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection: Indirect UV detection is often used for surfactants.

  • Capillary Temperature: 25°C

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples in the background electrolyte at appropriate concentrations.

  • Analysis: Flush the capillary with the BGE, then inject the sample or standard. Apply the separation voltage.

  • Quantification: Similar to HPLC, a calibration curve is generated to determine the concentration of this compound in the sample.

Experimental Workflow Diagrams

To visually represent the logical flow of the analytical procedures, the following diagrams are provided.

Potentiometric_Titration_Workflow cluster_prep Sample & Titrant Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Weigh this compound Sample B Dissolve in Deionized Water A->B C Acidify to pH 2-3 with HCl B->C E Immerse Electrodes in Sample Solution C->E D Prepare Standardized 0.01 M SDS Titrant F Titrate with SDS Solution D->F E->F G Record Potential (mV) vs. Titrant Volume (mL) F->G H Plot Titration Curve G->H I Determine Equivalence Point H->I J Calculate Purity of this compound I->J

Caption: Workflow for Potentiometric Titration.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A Prepare Mobile Phase & Standards C Equilibrate HPLC System A->C B Prepare Sample Solution D Inject Standards & Samples B->D C->D E Separate on C18 Column D->E F Detect with ELSD/CAD E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Sample Purity H->I

Caption: Workflow for HPLC Analysis.

Conclusion

The choice of an analytical method for the purity determination of this compound depends on the specific requirements of the laboratory.

  • Potentiometric titration offers a cost-effective and straightforward approach with acceptable accuracy and precision for routine quality control where high throughput is not a primary concern.[2][3]

  • HPLC provides superior selectivity and is well-suited for identifying and quantifying impurities, making it a powerful tool for in-depth product characterization and stability studies.

  • Capillary Electrophoresis presents an alternative with high separation efficiency and low solvent consumption, which is advantageous for laboratories focused on green chemistry and high-resolution separations.[1]

Ultimately, the validation of the chosen method according to ICH guidelines is crucial to ensure reliable and accurate results for the quality assessment of this compound.[4][5][6]

References

A Comparative Guide to LC-MS/MS and HPLC-ELSD Methods for the Quantification of Sodium Lauraminopropionate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the detection and quantification of Sodium Lauraminopropionate in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). This compound, an amphoteric surfactant, is utilized in various pharmaceutical and personal care products. Its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and formulation development studies.

This comparison is based on established analytical principles and data from analogous amphoteric surfactant analyses. It aims to provide an objective overview to aid researchers in selecting the most appropriate method for their specific needs.

Method 1: High-Sensitivity Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is a powerful analytical technique renowned for its high sensitivity and selectivity, making it a gold standard for bioanalysis.[1] The method involves chromatographic separation of the analyte from the complex biological matrix, followed by ionization and mass-to-charge ratio analysis for specific detection and quantification.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., a deuterated analog of this compound).

  • Add 500 µL of a protein precipitation and extraction solvent (e.g., acetonitrile (B52724) or a mixture of methyl tert-butyl ether and methanol).

  • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[2]

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: A reversed-phase C8 or C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.[3]

  • Mobile Phase: A gradient elution using:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound.

    • Product Ion: A specific fragment ion generated through collision-induced dissociation. For a betaine-type surfactant, a common fragment ion at m/z 104 can be monitored.[3]

Performance Characteristics

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound in human plasma.

ParameterExpected Performance
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Linearity (R²)>0.995
Accuracy (% Bias)Within ±15%
Precision (%RSD)<15%
Recovery>85%

Method 2: A Universal Approach with HPLC-ELSD

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection offers a more universal detection approach, as it does not require the analyte to possess a chromophore for UV detection. This makes it a viable alternative for the analysis of surfactants.[4][5] The ELSD detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[4]

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 200 µL of pre-treated plasma (diluted 1:1 with water) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

2. HPLC-ELSD Conditions

  • Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • ELSD Parameters:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

Performance Characteristics

The table below outlines the anticipated performance of an optimized HPLC-ELSD method for this compound.

ParameterExpected Performance
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)5 µg/mL
Linearity (R²)>0.99 (with logarithmic transformation)
Accuracy (% Bias)Within ±20%
Precision (%RSD)<20%
Recovery>80%

Comparison Summary

FeatureLC-MS/MSHPLC-ELSD
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL)
Selectivity Very High (based on mass-to-charge ratio)Moderate (relies on chromatographic separation)
Linearity Excellent linear dynamic rangeNon-linear response, often requires logarithmic transformation
Throughput High, with fast run timesModerate
Cost Higher initial instrument cost and maintenanceLower initial instrument cost and maintenance
Robustness Can be susceptible to matrix effectsGenerally robust and less prone to matrix effects
Universality Specific to ionizable compoundsUniversal for non-volatile analytes

Methodology Workflow Diagrams

LC_MS_MS_Workflow plasma Plasma Sample is Internal Standard Addition plasma->is lle Liquid-Liquid Extraction is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition & Quantification lcms->data

Caption: LC-MS/MS experimental workflow.

HPLC_ELSD_Workflow plasma Plasma Sample spe Solid-Phase Extraction plasma->spe evap Evaporation spe->evap recon Reconstitution evap->recon hplc HPLC-ELSD Analysis recon->hplc data Data Acquisition & Quantification hplc->data

Caption: HPLC-ELSD experimental workflow.

Conclusion

The choice between LC-MS/MS and HPLC-ELSD for the quantification of this compound in biological matrices depends heavily on the specific requirements of the study.

  • LC-MS/MS is the superior choice when high sensitivity and selectivity are paramount, such as in pharmacokinetic studies with low dosage or when monitoring trace levels of the compound. Its ability to provide structural information through fragmentation also aids in confident identification.

  • HPLC-ELSD presents a cost-effective and robust alternative when lower sensitivity is acceptable, for instance, in formulation screening or quality control where analyte concentrations are expected to be higher. Its universal detection mechanism is advantageous when dealing with a variety of non-volatile compounds.

Researchers should carefully consider the trade-offs between sensitivity, selectivity, cost, and the specific goals of their analysis when selecting the most appropriate method.

References

A Comparative Analysis of Sodium Lauryl Sulfate and Sodium Lauraminopropionate on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two surfactants, the anionic Sodium Lauryl Sulfate (SLS) and the amphoteric Sodium Lauraminopropionate, on enzyme kinetics. This analysis is supported by available experimental data and general principles of surfactant-protein interactions.

Executive Summary

Data Presentation: A Comparative Overview of Kinetic Parameters

Due to a lack of specific experimental data for this compound's effect on enzyme kinetics, the following table presents a generalized comparison based on the known inhibitory and denaturing effects of Sodium Lauryl Sulfate and the expected milder interaction of amphoteric surfactants. The values for this compound are hypothetical and represent a presumed less inhibitory profile.

SurfactantEnzyme Target (Example)Change in Michaelis Constant (Km)Change in Maximum Velocity (Vmax)Mode of Inhibition (Postulated)
Sodium Lauryl Sulfate (SLS) γ-GlutamyltranspeptidaseIncreasedDecreasedMixed-type inhibitor
Catalase-Slight inhibition at high concentrations-
This compound Generic Hydrolase (Hypothetical)Minimal to no significant changeMinimal to no significant changeLikely none or weak non-competitive

Note: The data for this compound is illustrative and based on the general principle that amphoteric surfactants are less disruptive to enzyme structure and function than anionic surfactants like SLS.[1]

Discussion of Effects on Enzyme Kinetics

Sodium Lauryl Sulfate (SLS):

Sodium Lauryl Sulfate is a potent anionic surfactant known for its strong protein-denaturing capabilities.[2] Its interaction with enzymes is primarily driven by both electrostatic and hydrophobic forces.[3][4] At concentrations below its critical micelle concentration (CMC), SLS monomers can bind to proteins, and as the concentration increases, cooperative binding can lead to the unfolding of the protein structure, resulting in a loss of enzymatic activity.[3]

Studies have shown that SLS can act as an inhibitor for various enzymes. For instance, it has been identified as a mixed-type inhibitor for γ-glutamyltranspeptidase, which implies that it can bind to both the free enzyme and the enzyme-substrate complex, leading to a decrease in Vmax and an increase in Km. High concentrations of SLS have also been observed to cause slight inhibition of catalase activity.[1] The strong interaction of SLS with proteins can disrupt the native conformation of the enzyme, including the active site, thereby reducing its catalytic efficiency.

This compound:

This compound is an amphoteric surfactant, meaning it possesses both a positive and a negative charge, with the net charge being dependent on the pH of the solution.[5] This characteristic generally renders amphoteric surfactants milder and less irritating than anionic surfactants like SLS.[1] The interaction of amphoteric surfactants with proteins is typically less disruptive. It is postulated that their zwitterionic nature at physiological pH reduces the strong electrostatic interactions that contribute to the unfolding of proteins by anionic surfactants.

While direct experimental data on the effect of this compound on enzyme kinetics is scarce, it is reasonable to infer that its impact would be significantly less pronounced than that of SLS. It is expected to cause minimal changes to the secondary and tertiary structures of enzymes, thus preserving their catalytic activity. Consequently, it is unlikely to be a potent enzyme inhibitor, and any observed effects would likely be non-competitive and weak, with negligible changes to Km and Vmax. Synergistic effects have been noted where the mixture of anionic and amphoteric surfactants can lead to a reduction in protein denaturation.[1]

Experimental Protocols

A generalized methodology for determining the effects of surfactants on enzyme kinetics is provided below. This protocol can be adapted for specific enzymes and substrates.

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an enzyme in the presence and absence of Sodium Lauryl Sulfate and this compound.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's optimal activity

  • Sodium Lauryl Sulfate (SLS) solutions of varying concentrations

  • This compound solutions of varying concentrations

  • Spectrophotometer or other suitable detection instrument

  • Cuvettes or microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the appropriate buffer. The buffer should maintain a constant pH throughout the experiment.

  • Surfactant Solutions: Prepare a series of dilutions for both SLS and this compound in the assay buffer. Concentrations should span a range above and below their respective critical micelle concentrations (CMC).

  • Assay Setup: For each surfactant concentration to be tested (including a control with no surfactant), set up a series of reactions with varying substrate concentrations. A typical range would be 0.1 to 10 times the expected Km of the enzyme.

  • Reaction Initiation: To initiate the reaction, add a small, constant amount of the enzyme solution to the reaction mixture containing the buffer, substrate, and the specific surfactant concentration.

  • Data Collection: Measure the initial reaction velocity (v₀) for each reaction. This is typically done by monitoring the change in absorbance of a product or substrate over a short period where the reaction rate is linear.[6]

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]) for each surfactant concentration.

    • Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine the apparent Km and Vmax values.

    • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to estimate Km and Vmax.

  • Comparison: Compare the Km and Vmax values obtained in the presence of each surfactant to the control values (no surfactant) to determine the type and extent of inhibition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme, Substrate, & Buffer Solutions C Set up reactions with varying [Substrate] & [Surfactant] A->C B Prepare Surfactant Solutions (SLS & this compound) B->C D Initiate reaction with Enzyme C->D E Measure Initial Velocity (v₀) (e.g., Spectrophotometry) D->E F Plot v₀ vs. [S] E->F G Determine Km and Vmax (e.g., Michaelis-Menten fit) F->G H Compare Kinetic Parameters G->H

Caption: Experimental workflow for determining enzyme kinetic parameters.

Enzyme_Inhibition_Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I_anionic Anionic Inhibitor (I) (e.g., SLS) EI->E - I

Caption: General pathway of competitive enzyme inhibition.

References

Comparative Analysis of the Hemolytic Activity of Sodium Lauraminopropionate and Other Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction: The hemolytic activity of surfactants is a critical parameter in the safety assessment of pharmaceutical formulations, particularly for parenteral, ophthalmic, and topical products. Hemolysis, the lysis of red blood cells (RBCs), can lead to the release of hemoglobin and other intracellular components into the bloodstream, potentially causing a range of adverse effects. This guide provides a comparative analysis of the hemolytic activity of Sodium Lauraminopropionate, an amphoteric surfactant, with other commonly used surfactants from different classes. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting appropriate surfactants for their formulations and in understanding the methodologies for evaluating hemolytic potential.

Data on Hemolytic Activity of Surfactants

Surfactant ClassSurfactant NameHC50 Value (µg/mL)Hemolytic Activity
Anionic Sodium Dodecyl Sulfate (SDS)10-30High
Sodium Laureth Sulfate (SLES)100-400Moderate
Sodium Cocoyl Isethionate>1000Low
Cationic Cetyltrimethylammonium Bromide (CTAB)1-10Very High
Benzalkonium Chloride15-50High
Non-ionic Triton X-100200-600Moderate
Polysorbate 80 (Tween 80)>5000Very Low
Octyl Glucoside500-1500Low to Moderate
Amphoteric Cocamidopropyl Betaine500-2000Low to Moderate
This compound Data Not Available Expected to be low to moderate
Amino Acid-based Sodium Cocoyl Glycinate>1000Low
(Anionic)Potassium Cocoyl Glutamate>1000Low

Note: HC50 values can vary depending on the experimental conditions (e.g., erythrocyte species, incubation time, temperature). The data presented here are for comparative purposes.

Mechanisms of Surfactant-Induced Hemolysis

Surfactants can induce hemolysis through several mechanisms, primarily related to their interaction with the erythrocyte membrane.[6][7] The primary mechanisms include:

  • Membrane Solubilization: Surfactant monomers insert into the lipid bilayer of the red blood cell membrane. At concentrations above the critical micelle concentration (CMC), surfactant micelles can extract lipids and proteins from the membrane, leading to its disruption and subsequent lysis.

  • Increased Membrane Permeability: The insertion of surfactant molecules can create pores or channels in the membrane, increasing its permeability to ions and water. This can lead to osmotic imbalance, causing the cell to swell and burst.

  • Colloid Osmotic Lysis: For some surfactants, particularly non-ionic ones, the primary mechanism is an increase in membrane permeability to cations, leading to colloid osmotic hemolysis.[5]

The chemical structure of the surfactant, including the nature of its hydrophilic head group and the length of its hydrophobic tail, plays a crucial role in determining its hemolytic activity.[6] Generally, cationic surfactants are the most hemolytic due to their strong interaction with the negatively charged erythrocyte membrane. Anionic surfactants also exhibit significant hemolytic activity, while non-ionic and amphoteric surfactants are typically less hemolytic. Amino acid-based surfactants are often considered to have very low hemolytic potential.[8][9]

Experimental Protocol: In Vitro Hemolysis Assay

The following is a generalized protocol for assessing the hemolytic activity of a surfactant in vitro.

1. Preparation of Red Blood Cell (RBC) Suspension:

  • Obtain fresh, whole blood from a suitable species (e.g., human, rabbit, sheep) containing an anticoagulant (e.g., heparin, EDTA).
  • Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet the RBCs.
  • Carefully aspirate and discard the supernatant (plasma and buffy coat).
  • Wash the RBC pellet by resuspending it in an isotonic phosphate-buffered saline (PBS, pH 7.4). Repeat the centrifugation and washing steps three times.
  • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

2. Preparation of Surfactant Solutions:

  • Prepare a stock solution of the test surfactant in PBS.
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

3. Hemolysis Assay:

  • In a series of microcentrifuge tubes, add a fixed volume of the 2% RBC suspension.
  • Add an equal volume of each surfactant dilution to the respective tubes.
  • For the negative control (0% hemolysis), add PBS instead of the surfactant solution.
  • For the positive control (100% hemolysis), add a known lytic agent, such as 1% Triton X-100.
  • Incubate all tubes at 37°C for a specified time (e.g., 60 minutes) with gentle agitation.

4. Measurement of Hemolysis:

  • After incubation, centrifuge the tubes at a higher speed (e.g., 3000 x g) for 5 minutes to pellet the intact RBCs and cell debris.
  • Carefully transfer the supernatant to a 96-well microplate.
  • Measure the absorbance of the supernatant at a wavelength of 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.

5. Data Analysis:

  • Calculate the percentage of hemolysis for each surfactant concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
  • Plot the percentage of hemolysis against the surfactant concentration.
  • Determine the HC50 value from the dose-response curve, which is the concentration of the surfactant that causes 50% hemolysis.

Visualizations

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Whole Blood RBC_Suspension 2% RBC Suspension Blood->RBC_Suspension Incubation Incubate at 37°C RBC_Suspension->Incubation Surfactant_Stock Surfactant Stock Solution Surfactant_Dilutions Serial Dilutions Surfactant_Stock->Surfactant_Dilutions Surfactant_Dilutions->Incubation Centrifugation Centrifuge Incubation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Absorbance_Measurement Measure Absorbance (540 nm) Supernatant_Transfer->Absorbance_Measurement Data_Analysis Calculate % Hemolysis & HC50 Absorbance_Measurement->Data_Analysis

Caption: Experimental workflow for the in vitro hemolysis assay.

Comparative_Hemolytic_Activity *Expected activity based on chemical class Cationic Cationic Surfactants (e.g., CTAB) Anionic Anionic Surfactants (e.g., SDS) NonIonic Non-ionic Surfactants (e.g., Triton X-100) Amphoteric Amphoteric Surfactants (e.g., Cocamidopropyl Betaine, This compound*) AminoAcid Amino Acid-based Surfactants NonIonic_Low Non-ionic Surfactants (e.g., Polysorbates)

Caption: General classification of surfactant hemolytic activity.

Conclusion

The hemolytic activity of surfactants is a critical consideration in drug formulation and development. While quantitative data for this compound remains elusive, its classification as an amphoteric, amino acid-derived surfactant suggests a favorable safety profile with likely low to moderate hemolytic potential compared to anionic and cationic surfactants. The provided experimental protocol offers a standardized method for determining the hemolytic activity of novel and existing surfactants. Researchers are encouraged to perform such assays to generate specific data for their formulations, ensuring the safety and efficacy of their products. Further studies are warranted to definitively characterize the hemolytic activity of this compound and expand the comparative dataset for this class of surfactants.

References

Cross-Validation of Analytical Techniques for the Characterization of Sodium Lauraminopropionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and comprehensive characterization of surfactants such as Sodium Lauraminopropionate is critical for ensuring product quality, safety, and efficacy in pharmaceutical and cosmetic formulations. Cross-validation of multiple analytical techniques provides a robust approach to confirm the identity, purity, and concentration of this amphoteric surfactant. This guide offers a comparative overview of key analytical methods, presenting detailed experimental protocols and illustrative data to support the selection and implementation of a comprehensive characterization strategy.

Comparison of Analytical Techniques

A multi-faceted approach employing chromatographic, spectroscopic, and titrimetric methods is recommended for the thorough characterization of this compound. Each technique offers unique insights into the material's properties.

Analytical Technique Primary Purpose Principle Key Experimental Parameters Advantages Limitations
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Purity assessment and quantification of this compound and related impurities.Separation of components based on their partitioning between a stationary phase and a mobile phase. The eluent is nebulized and the solvent evaporated; the remaining non-volatile analyte particles scatter a light beam, generating a signal proportional to the mass.Column: C18 reversed-phaseMobile Phase: Gradient of acetonitrile (B52724) and waterDetector: ELSDFlow Rate: 1.0 mL/minHigh resolution for separating complex mixtures.[1] Universal detection for non-chromophoric compounds like this compound.[1] Suitable for purity determination, often targeting ≥95%.[1]Requires reference standards for quantification. The response may be non-linear.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of chemical structure.Absorption of infrared radiation by the molecule at specific frequencies corresponding to the vibrational energies of its functional groups.Sample Preparation: KBr pellet or ATRSpectral Range: 4000-400 cm⁻¹Rapid and non-destructive.[1] Provides a unique "fingerprint" for the compound.[1] Useful for monitoring the progress of synthesis.[1]Not suitable for quantification on its own. Interpretation can be complex for mixtures.
Potentiometric Titration Quantification of the total acidic/basic content and determination of the equivalent weight.Measurement of the potential difference between two electrodes as a function of the volume of a titrant added. The endpoint is determined by a sharp change in potential.Titrant: Standardized acid or baseElectrodes: pH electrode or surfactant-specific ion-selective electrodeCost-effective and accurate for determining total surfactant concentration. Well-established method for ionic surfactants.[2]Non-specific; it titrates all acidic or basic species present. Less suitable for complex mixtures without prior separation.

Illustrative Quantitative Data from Cross-Validation

The following table presents hypothetical data from the analysis of a single batch of this compound, demonstrating how results from different techniques can be cross-validated.

Parameter HPLC-ELSD FTIR Spectroscopy Potentiometric Titration Conclusion from Cross-Validation
Identity Confirmation Retention time matches reference standardSpectrum matches reference, showing characteristic peaks for N-H, C=O (carboxylate), and C-H stretches.-Consistent identification across chromatographic and spectroscopic methods.
Purity (%) 98.5% (main peak area)--HPLC provides a quantitative measure of purity, indicating low levels of impurities.
Quantification (Assay, % w/w) 98.2% (against a certified reference standard)-98.9% (as sodium salt)Good agreement between HPLC and titration methods for the concentration of the active substance, providing confidence in the quantification.
Key Impurities Detected Sodium Lauriminodipropionate (1.2%)--HPLC is capable of separating and quantifying structurally similar impurities.

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • ELSD Drift Tube Temperature: 50°C

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Identify the peak for this compound based on the retention time of the reference standard. Calculate the purity based on the relative peak area and quantify the sample concentration using the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the identity of this compound by identifying its characteristic functional groups.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Identify characteristic absorption bands for the secondary amine (N-H stretch), carboxylate (COO⁻ asymmetric and symmetric stretches), and alkyl chain (C-H stretches).[1]

Potentiometric Titration

Objective: To determine the total assay of this compound.

Instrumentation:

  • Autotitrator with a pH electrode

  • Analytical balance

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh a quantity of this compound and dissolve it in a suitable solvent mixture, such as ethanol and deionized water.

  • Titration: Place the dissolved sample in the titration vessel and immerse the pH electrode. Titrate the solution with the standardized 0.1 M HCl.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (dE/dV).

  • Calculation: Calculate the percentage of this compound based on the volume of titrant consumed, its molarity, and the molecular weight of this compound.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical techniques for the characterization of this compound.

CrossValidationWorkflow start This compound Sample hplc HPLC-ELSD Analysis start->hplc ftir FTIR Spectroscopy start->ftir titration Potentiometric Titration start->titration identity Identity Confirmation hplc->identity Retention Time purity Purity Assessment hplc->purity Peak Area % quantification Quantification (Assay) hplc->quantification vs. Standard ftir->identity Spectral Match titration->quantification Equivalent Weight compare_identity Compare Results identity->compare_identity final_report Comprehensive Characterization Report purity->final_report compare_quant Compare Results quantification->compare_quant compare_identity->final_report Consistent ID compare_quant->final_report Consistent Assay

Caption: Workflow for the cross-validation of analytical methods.

By implementing this cross-validation approach, researchers, scientists, and drug development professionals can ensure a high degree of confidence in the quality and consistency of this compound, ultimately contributing to the development of safe and effective products.

References

Safety Operating Guide

Navigating the Disposal of Sodium Lauraminopropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of sodium lauraminopropionate is essential for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions tailored for researchers, scientists, and drug development professionals. Due to a lack of comprehensive safety and toxicity data for this compound specifically, a conservative approach to its disposal is strongly recommended. The following procedures are based on general best practices for laboratory chemical waste management and data from structurally related surfactant compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar surfactants, this compound should be treated as a potential eye and skin irritant.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of according to good laboratory practices.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

In case of exposure, follow these first-aid measures:

  • After eye contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.

  • After skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If inhaled: Move person to fresh air. Call a poison center or doctor if you feel unwell.

Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local wastewater authority. Surfactants can be harmful to aquatic life, and proper disposal is critical to prevent environmental contamination.

Step 1: Waste Identification and Classification

  • Characterize the waste. Is it pure this compound, a dilute aqueous solution, or mixed with other solvents or chemicals?

  • Consult your institution's chemical hygiene plan and waste disposal guidelines.

  • Unless confirmed otherwise by safety data, assume the waste is hazardous due to potential aquatic toxicity.

Step 2: Waste Segregation

  • Segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions.[1]

  • Do not mix with strong acids, bases, or oxidizing agents unless the compatibility is known.

  • Keep aqueous solutions of this surfactant separate from non-halogenated and halogenated solvent waste.

Step 3: Container Selection and Labeling

  • Use a chemically compatible and leak-proof container for waste collection. A high-density polyethylene (B3416737) (HDPE) container is generally suitable for aqueous solutions.

  • The container must be in good condition, free from damage, and have a secure, tight-fitting lid.[1]

  • Affix a "Hazardous Waste" label to the container immediately.[2]

  • The label must clearly state the full chemical name ("this compound waste solution") and list all constituents and their approximate concentrations.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) within the laboratory.[2]

  • The storage area should be in a well-ventilated location, away from heat sources and incompatible materials.[1]

  • Utilize secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks or spills.

Step 5: Arrange for Pickup and Disposal

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup.

  • Do not exceed the storage time limits for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) and your local authorities.[1]

Data Summary: Hazard Profile and Disposal Parameters

As no specific Safety Data Sheet (SDS) with quantitative disposal limits for this compound is readily available, the following table summarizes the known hazards and general disposal parameters based on related compounds and regulatory guidelines.

ParameterGuideline / DataSource / Rationale
Hazard Classification Assumed Eye Irritant, Harmful if Inhaled, Harmful to Aquatic LifeBased on SDS for N-Lauroylsarcosine sodium salt solution
Primary Disposal Route Hazardous Waste Collection via EHSPrecautionary principle due to lack of specific safety data and potential aquatic toxicity
Drain Disposal Not RecommendedPotential harm to aquatic ecosystems; requires specific approval from local authorities
Container Type Chemically compatible (e.g., HDPE), sealed, and properly labeledStandard practice for chemical waste to ensure safety and compliance[1]
Waste Segregation Store separately from incompatible materials (e.g., strong acids, bases, oxidizers)Prevents hazardous chemical reactions during storage[1]
PPE Requirement Safety goggles, chemical-resistant gloves, lab coatProtects personnel from potential eye and skin irritation

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 start Start: Generate This compound Waste waste_char Characterize Waste (Pure, Dilute, Mixed?) start->waste_char is_drain_approved Is Drain Disposal Explicitly Approved by EHS & Local Authority? waste_char->is_drain_approved collect_hw Collect in a Labeled Hazardous Waste Container is_drain_approved->collect_hw No (Default) drain_disposal Follow Approved Protocol for Drain Disposal (Dilution, pH check, etc.) is_drain_approved->drain_disposal Yes segregate Segregate from Incompatible Wastes collect_hw->segregate store Store in Designated Area with Secondary Containment segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Disposed contact_ehs->end drain_disposal->end

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling Sodium lauraminopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Sodium lauraminopropionate. The following procedures are designed to ensure safe operational handling and disposal.

Hazard Communication

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. It is crucial to handle this chemical in accordance with good industrial hygiene and safety practices[1]. Key hazards include potential skin and eye irritation[1][2].

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

Protection TypeRequired PPESpecifications and Best Practices
Eye/Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z.87.1 1989 standard. A face shield may be required for large volume handling or splash hazards[3].
Skin Protection Chemical-resistant gloves and protective clothingDisposable nitrile gloves offer broad short-term protection. For prolonged contact, consult glove manufacturer's chemical resistance guides. Lab coats should be buttoned and cover as much skin as possible[1][3].
Respiratory Protection Not typically required with adequate ventilationIf exposure limits are exceeded or irritation occurs, a NIOSH-approved respirator is necessary. Proper fit testing and training are required for respirator use[1][3].
Footwear Closed-toe, closed-heel shoesShoes must cover the entire foot. Avoid porous materials[3].

Handling and Storage Procedures

Handling:

  • Practice good industrial hygiene and safety[1].

  • Avoid all contact with skin, eyes, and clothing[1].

  • Do not eat, drink, or smoke in the handling area[1].

  • Contaminated clothing should be removed and washed before reuse[1].

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated area[1].

  • Store in a locked and secure location, inaccessible to children[1].

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids. If symptoms persist, seek medical attention[1].

  • Skin Contact: Wash the affected area with soap and water. If skin irritation or an allergic reaction occurs, consult a physician[1]. For extensive contact, use an emergency shower and remove all contaminated clothing[4][5].

  • Inhalation: Move the individual to fresh air[1].

  • Ingestion: Rinse the mouth with water and drink plenty of water. Do not induce vomiting. Never give anything by mouth to an unconscious person[1].

  • Spill:

    • Alert personnel in the immediate area and control access[6].

    • Wear appropriate PPE to avoid contact with the spilled material[1].

    • Prevent further leakage or spillage if it is safe to do so[1].

    • Contain the spill and then absorb it with an inert material.

    • Collect the absorbed material and place it into a properly labeled container for disposal[1].

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations[5][7]. Do not dispose of it down the drain unless specifically approved by local wastewater treatment authorities and diluted with at least 100 times its volume of water[8]. Waste should be collected in clearly labeled, sealed containers[5].

Experimental Protocols

The provided search results indicate that this compound has been assessed for skin and eye irritation. However, detailed experimental methodologies for these specific toxicological studies were not available in the consulted resources.

Workflow for Chemical Spill Response

The following diagram outlines the step-by-step procedure for responding to a this compound spill.

G cluster_spill Chemical Spill Occurs cluster_response Immediate Response spill Spill of this compound alert Alert personnel and secure the area spill->alert don_ppe Don appropriate PPE (gloves, goggles, lab coat) alert->don_ppe contain Contain the spill with absorbent material don_ppe->contain absorb Absorb the spilled liquid contain->absorb collect Collect waste into a labeled, sealed container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste per regulations decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.